(4-Vinylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLECMSNCZUMKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370612 | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-61-9 | |
| Record name | 4-Vinylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-VINYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(4-Vinylphenyl)methanol physical and chemical properties
An In-depth Technical Guide to (4-Vinylphenyl)methanol: Properties, Reactivity, and Applications
Introduction
This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional organic compound that possesses both a vinyl group and a hydroxymethyl group attached to a benzene ring at the para position. This unique molecular architecture makes it a highly versatile monomer and a valuable intermediate in organic synthesis.[1] The presence of two distinct reactive sites—the polymerizable vinyl group and the modifiable primary alcohol—allows for its incorporation into a wide array of polymers and for the synthesis of complex molecules with tailored functionalities.[1][] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, and its applications, intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
This compound is a styrenic alcohol that typically appears as a colorless to light yellow liquid or oil.[3][4] Its properties are dictated by the interplay between the aromatic ring, the vinyl group, and the polar hydroxyl group.
Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 1074-61-9 | [3][5][6][7] |
| Molecular Formula | C₉H₁₀O | [][5][8] |
| Molecular Weight | 134.17 g/mol | [][8] |
| IUPAC Name | (4-ethenylphenyl)methanol | [][6] |
| Synonyms | 4-Vinylbenzyl alcohol, p-vinylbenzyl alcohol, 4-(Hydroxymethyl)styrene | [3][7][8][9] |
| InChI Key | CLECMSNCZUMKLM-UHFFFAOYSA-N | [][6] |
Physicochemical Data
The physicochemical data for this compound are summarized below. It is important to note that some values are predicted and may vary based on experimental conditions and purity.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to light yellow liquid/oil | Ambient | [3][4] |
| Boiling Point | 247.1 °C | at 760 mmHg | [10] |
| 132-137 °C | at 15 Torr | [11][12] | |
| Density | 1.039 g/cm³ | Predicted | [10] |
| 1.570 g/cm³ | - | [5] | |
| Solubility | Sparingly soluble in water. Slightly soluble in acetonitrile and chloroform. | Ambient | [3][10][11] |
| pKa | 14.38 ± 0.10 | Predicted | [3][10][11] |
| Flash Point | 115.4 °C | - | [10] |
| Refractive Index | 1.59 | - | [10] |
Reactivity and Chemical Behavior
The dual functionality of this compound is the cornerstone of its chemical versatility. The vinyl and hydroxymethyl groups can react independently, allowing for a wide range of chemical transformations.[1]
Reactions of the Vinyl Group
The vinyl group is susceptible to addition reactions and is the primary site for polymerization.[1] This allows this compound to act as a functional monomer in the synthesis of polymers and copolymers. The polymerization can proceed via free-radical, cationic, or anionic mechanisms, leading to polymers with pendant hydroxymethyl groups that can be further modified post-polymerization.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group can undergo a variety of common alcohol reactions:[1]
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters. This is useful for modifying the solubility and reactivity of the resulting monomer.[1]
-
Etherification: Formation of ethers by reacting with alkyl halides or other suitable reagents.
-
Oxidation: The primary alcohol can be oxidized to form 4-vinylbenzaldehyde or 4-vinylbenzoic acid, depending on the reaction conditions and the oxidizing agent used.
-
Halogenation: Conversion of the hydroxyl group to a halide, creating a more reactive site for nucleophilic substitution.
The diagram below illustrates the principal reaction pathways for this compound.
Caption: Figure 1: Core Reactivity Pathways of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the vinyl, aromatic, and hydroxymethyl protons.
-
¹H NMR (500 MHz, CDCl₃) δ: 7.39 (d, J = 8.0 Hz, 2H, Ar-H), 7.31 (d, J = 8.0 Hz, 2H, Ar-H), 6.69-6.75 (dd, J = 11.0, 6.5 Hz, 1H, -CH=CH₂), 5.73 (d, J = 18.5 Hz, 1H, -CH=CH₂), 5.24 (d, J = 11.5 Hz, 1H, -CH=CH₂), 4.66 (s, 2H, -CH₂OH).[13]
-
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad absorption for the O-H stretch (around 3300 cm⁻¹), C-H stretches for the vinyl and aromatic groups (around 3100-3000 cm⁻¹), a C=C stretch for the vinyl group (around 1630 cm⁻¹), and C-O stretching (around 1050 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound.
Synthesis and Purification Protocol
This compound can be synthesized via the reduction of 4-vinylbenzoic acid or its esters. The following protocol details the reduction of 4-vinylbenzoic acid using lithium aluminum hydride (LiAlH₄).[13][14]
Experimental Protocol: Synthesis via Reduction
Causality: This protocol utilizes LiAlH₄, a powerful reducing agent capable of converting carboxylic acids directly to primary alcohols. The reaction is performed in an anhydrous ether solvent (THF) under an inert atmosphere to prevent quenching of the highly reactive hydride reagent by moisture.
-
Preparation: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Suspension: Charge the flask with lithium aluminum hydride (LiAlH₄, 5.9 eq.) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 4-vinylbenzoic acid (1.0 eq.) in diethyl ether (Et₂O) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
-
Quenching (Fieser workup): Carefully and sequentially quench the reaction at 0 °C by the slow, dropwise addition of water (relative to LiAlH₄ mass), followed by a 10 wt% NaOH solution, and finally more water.[13][14] This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts.
-
Filtration and Extraction: Stir the resulting mixture vigorously until a white solid precipitates. Filter the crude mixture and wash the solid with ether.
-
Drying and Concentration: Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the resulting oil via silica gel column chromatography using a hexane:ethyl acetate (e.g., 4:1) eluent system to afford pure this compound.[13][14]
The workflow for this synthesis is outlined below.
Caption: Figure 2: Synthesis Workflow for this compound.
Applications
The unique bifunctional nature of this compound makes it a valuable component in several fields:
-
Polymer Chemistry: It is widely used as a reactive monomer to introduce hydroxyl functionality into polymer backbones, enhancing properties like adhesion, dyeability, and cross-linking capabilities.[]
-
Surface Coatings: Its incorporation into resins and coatings can improve surface properties and provide sites for further functionalization.[]
-
Organic Synthesis: It serves as a versatile building block for preparing more complex molecules, including pharmaceuticals and agrochemicals, due to its two distinct reactive handles.[3][10]
-
Materials Science: It is used in the creation of functional materials, such as polymer supports for catalysts or reagents, and in the development of specialty resins.
Handling, Storage, and Safety
Storage and Stability
This compound is prone to polymerization, especially upon exposure to heat, light, or contaminants.
-
Storage: It should be stored under an inert gas atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[5][10][11][15]
-
Stabilizers: Commercial preparations are often stabilized with a small amount of an inhibitor, such as p-tert-butylcatechol (TBC), to prevent premature polymerization.[3][10]
Safety Information
While a comprehensive toxicity profile is not widely reported, the following safety information is available:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
This compound is a compound of significant interest in both academic research and industrial applications. Its distinct vinyl and hydroxymethyl functionalities provide a powerful platform for chemical modification and polymerization. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for safely and effectively harnessing its potential in the synthesis of advanced polymers, functional materials, and complex organic molecules.
References
- 1. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. hunan-chem.com [hunan-chem.com]
- 5. 4-Vinylbenzyl alcohol | 1074-61-9 | FV66667 | Biosynth [biosynth.com]
- 6. This compound | 1074-61-9 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | C9H10O | CID 2735162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4-vinylphenyl) methanol Universal Chemical - Hunan Chemical BV [hunan-chem.com]
- 10. Cas 1074-61-9,this compound | lookchem [lookchem.com]
- 11. 1074-61-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound CAS#: 1074-61-9 [amp.chemicalbook.com]
- 13. This compound | 1074-61-9 [chemicalbook.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. 1074-61-9|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Chemoselective Synthesis of (4-Vinylphenyl)methanol from 4-Vinylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded protocol for the synthesis of (4-vinylphenyl)methanol from 4-vinylbenzoic acid. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the chosen methodology, emphasizing the critical aspects of chemoselectivity, reaction mechanism, safety, and product validation.
Strategic Imperative: The Challenge of Chemoselectivity
This compound is a valuable bifunctional monomer and organic intermediate, featuring both a polymerizable vinyl group and a modifiable hydroxymethyl group.[1][2][] Its synthesis from 4-vinylbenzoic acid presents a classic chemoselectivity challenge: the reduction of a robust carboxylic acid functional group without affecting the easily reducible alkene (vinyl) group.
The selection of the reducing agent is paramount.
-
Catalytic Hydrogenation: Methods like H₂/Pd/C are unsuitable as they would readily reduce the vinyl group to an ethyl group.[4]
-
Sodium Borohydride (NaBH₄): This reagent is a mild hydride donor, effective for reducing aldehydes and ketones, but it lacks the reactivity to reduce carboxylic acids.[5]
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a potent, nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to primary alcohols.[6][7] Crucially for this synthesis, LiAlH₄ does not typically reduce isolated, non-conjugated carbon-carbon double bonds.[6] This makes it the ideal reagent for achieving the desired selective transformation.
The decision to use Lithium Aluminum Hydride is therefore a deliberate choice, leveraging its power to reduce the carboxylic acid while relying on its inherent selectivity to preserve the synthetically valuable vinyl moiety.
The Reaction Mechanism: Hydride-Mediated Reduction
The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. Unlike the reduction of ketones or esters, the reaction begins with an acid-base reaction due to the acidic proton of the carboxyl group.
-
Deprotonation: A hydride ion (H⁻) from LiAlH₄ acts as a base, abstracting the acidic proton from the carboxylic acid. This liberates hydrogen gas (H₂) and forms a lithium carboxylate salt and an aluminum hydride species (AlH₃).[8]
-
Coordination & Hydride Delivery: The AlH₃ coordinates to the carboxylate oxygen, activating the carbonyl carbon towards nucleophilic attack. A second equivalent of hydride (from another LiAlH₄ molecule or the initially formed complex) attacks the carbonyl carbon.
-
Intermediate Formation: This sequence leads to the formation of a tetra-alkoxyaluminate intermediate after successive hydride transfers.
-
Hydrolytic Workup: The reaction is quenched with water and base, which hydrolyzes the aluminum-oxygen bonds to liberate the final primary alcohol product, this compound.
The overall transformation is depicted below.
References
The Bifunctional Monomer: A Technical Guide to (4-Vinylphenyl)methanol for Advanced Scientific Applications
This guide provides an in-depth exploration of (4-Vinylphenyl)methanol, a versatile bifunctional monomer crucial for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, with a focus on the scientific principles that underpin its utility.
Core Molecular Profile
This compound, also known as 4-vinylbenzyl alcohol, is a unique organic compound possessing both a polymerizable vinyl group and a reactive hydroxymethyl group attached to a benzene ring. This dual functionality is the cornerstone of its versatility, allowing it to act as a bridge between polymer backbones and functional moieties.
| Property | Value | Source(s) |
| CAS Number | 1074-61-9 | [1][2] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | |
| Boiling Point | 247.07 °C at 760 mmHg | |
| Density | 1.039 g/cm³ | |
| Solubility | Slightly soluble in acetonitrile and chloroform |
Strategic Synthesis: Pathways to a Versatile Monomer
The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of commercially available precursors. The choice of method often depends on the desired scale, purity requirements, and available laboratory resources.
Pathway 1: Reduction of 4-Vinylbenzoic Acid
A common and reliable method involves the reduction of 4-vinylbenzoic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]
Caption: Reduction of 4-vinylbenzoic acid to this compound.
Experimental Protocol: Reduction of 4-Vinylbenzoic Acid [3][4]
-
Inert Atmosphere: All glassware should be thoroughly dried, and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In a round-bottom flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Addition of Starting Material: Dissolve 4-vinylbenzoic acid in anhydrous diethyl ether (Et₂O) and add it dropwise to the cooled LiAlH₄ suspension with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional hour.
-
Quenching: Carefully quench the reaction by the sequential and slow addition of water, followed by a 10 wt% sodium hydroxide (NaOH) solution, and then water again. This will produce a white precipitate.
-
Workup and Purification: Filter the crude reaction mixture and dry the supernatant over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. The resulting oil can be purified by silica gel column chromatography using a hexane:ethyl acetate eluent to yield the final product.
Pathway 2: Reduction of Methyl 4-Vinylbenzoate
An alternative route begins with the ester, methyl 4-vinylbenzoate, and utilizes a borane reducing agent.[4]
Caption: Synthesis of this compound from methyl 4-vinylbenzoate.
Applications in Research and Development
The dual reactivity of this compound makes it a valuable building block in several advanced applications.
Polymer Science and Functional Materials
The vinyl group of this compound readily undergoes polymerization, making it an excellent monomer for creating functional polymers. The pendant hydroxymethyl groups on the resulting polymer backbone can be further modified, allowing for the creation of materials with tailored properties. These polymers are utilized in coatings, resins, and as solid supports for catalysts and reagents.[5][]
Application Example: Synthesis of Functional Polymers via Anionic Living Polymerization
Anionic living polymerization of styrene derivatives, including those with protected hydroxyl groups, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The hydroxyl group of this compound is typically protected (e.g., as a tert-butyldimethylsilyl ether) prior to polymerization to prevent interference with the anionic initiator. After polymerization, the protecting groups are removed to yield a functional polymer.
Experimental Protocol: Anionic Polymerization of Protected this compound (Conceptual)
-
Monomer Preparation: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride). Purify the protected monomer by distillation or chromatography.
-
Polymerization: In a glovebox or under high vacuum, dissolve the protected monomer in an anhydrous solvent (e.g., THF). Cool the solution to -78°C and add an anionic initiator (e.g., sec-butyllithium). The reaction is typically rapid and can be monitored by the appearance of a characteristic color.
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Deprotection: Remove the protecting groups from the polymer by treating it with an appropriate reagent (e.g., tetrabutylammonium fluoride for silyl ethers).
-
Purification: Precipitate the final polymer in a non-solvent (e.g., methanol or hexane) and dry it under vacuum.
Drug Development and Biomedical Applications
In the pharmaceutical industry, this compound serves as a versatile intermediate for the synthesis of more complex molecules.[1] Its ability to be incorporated into polymers also makes it a candidate for the development of drug delivery systems, where the hydroxyl groups can be used to attach therapeutic agents or targeting ligands.[7][8] Polymers derived from this monomer can be designed to be biocompatible and biodegradable, offering controlled release of encapsulated drugs.[7][9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[2] Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere at 2-8°C.[2]
Conclusion
This compound is a powerful and versatile molecule for scientific research and development. Its unique bifunctional nature provides a gateway to a wide array of functional polymers and complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the laboratory and in the development of new technologies.
References
- 1. Cas 1074-61-9,this compound | lookchem [lookchem.com]
- 2. This compound | 1074-61-9 [sigmaaldrich.com]
- 3. This compound | 1074-61-9 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 7. A Critical Review on Polymeric Biomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (4-Vinylphenyl)methanol: A Technical Guide
Introduction
(4-Vinylphenyl)methanol, also known as 4-vinylbenzyl alcohol, is a bifunctional organic molecule of significant interest in polymer chemistry and materials science.[1][2] Its structure, featuring both a polymerizable vinyl group and a versatile primary alcohol, makes it an invaluable monomer for the synthesis of functional polymers, coatings, and resins.[1][3] The precise characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and predicting its reactivity in polymerization and other chemical transformations.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientist, the narrative herein is structured not merely to present data, but to offer expert interpretation, explain the causal relationships between molecular structure and spectral output, and provide robust, validated experimental protocols for researchers in the field.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for the initial structural confirmation of this compound. The spectrum provides unambiguous information about the number of different proton environments, their electronic surroundings, and the connectivity between adjacent protons.
¹H NMR Data Summary
The following data were obtained on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 7.39 | Doublet (d) | 8.0 | 2H | Aromatic (Ar-H) ortho to -CH₂OH |
| H-b | 7.31 | Doublet (d) | 8.0 | 2H | Aromatic (Ar-H) ortho to -CH=CH₂ |
| H-c | 6.72 | Doublet of Doublets (dd) | 17.6, 10.9 | 1H | Vinyl (-CH =CH₂) |
| H-d | 5.73 | Doublet (d) | 17.6 | 1H | Vinyl (-CH=CH ₂, trans) |
| H-e | 5.24 | Doublet (d) | 10.9 | 1H | Vinyl (-CH=CH ₂, cis) |
| H-f | 4.66 | Singlet (s) | - | 2H | Benzylic (-CH ₂OH) |
| H-g | ~1.6-2.0 | Broad Singlet (br s) | - | 1H | Hydroxyl (-OH ) |
Note: The hydroxyl proton (H-g) signal is often broad and its chemical shift can vary depending on concentration, temperature, and solvent purity. It may not always be distinctly observed.
Expert Interpretation & Causality
The ¹H NMR spectrum of this compound is highly characteristic.
-
Aromatic Region (7.3-7.4 ppm): The presence of two distinct doublets (H-a, H-b), each integrating to 2H, is a classic indicator of a 1,4-disubstituted (para) benzene ring. The protons on the ring ortho to the electron-withdrawing vinyl group (H-b) are slightly upfield compared to those ortho to the hydroxymethyl group (H-a), though the difference is minimal. Their coupling constant of 8.0 Hz is typical for ortho-coupling on a benzene ring.
-
Vinyl Region (5.2-6.8 ppm): The vinyl protons (H-c, H-d, H-e) constitute an AMX spin system, a textbook pattern for a terminal alkene.
-
H-c (6.72 ppm): This proton is coupled to both H-d and H-e, resulting in a doublet of doublets. Its downfield shift is due to its position on the double bond and its direct attachment to the aromatic ring.
-
H-d (5.73 ppm) & H-e (5.24 ppm): These are the terminal vinyl protons. They are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts. The larger coupling constant (J = 17.6 Hz) corresponds to the trans relationship between H-c and H-d, while the smaller coupling constant (J = 10.9 Hz) corresponds to the cis relationship between H-c and H-e.[4]
-
-
Benzylic & Hydroxyl Protons:
-
H-f (4.66 ppm): The two protons of the benzylic methylene group (-CH₂OH) are chemically equivalent and show no coupling to adjacent protons, hence they appear as a sharp singlet.[4] Their position is downfield of typical alkane protons due to the deshielding effects of both the adjacent aromatic ring and the oxygen atom.
-
H-g (~1.6-2.0 ppm): The hydroxyl proton is exchangeable and often does not couple with neighboring protons, resulting in a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear.
-
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters (Example for 500 MHz):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment (e.g., hybridization, substitution).
¹³C NMR Data Summary
The following data is representative for a spectrum acquired in CDCl₃, with chemical shifts referenced to the solvent peak at 77.16 ppm. This data is consistent with values found in the Spectral Database for Organic Compounds (SDBS).
| Signal Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C-1 | 140.4 | Quaternary (C) | Aromatic (Ar-C -CH₂OH) |
| C-2 | 136.6 | Quaternary (C) | Aromatic (Ar-C -CH=CH₂) |
| C-3 | 136.5 | Methine (CH) | Vinyl (-C H=CH₂) |
| C-4 | 127.5 | Methine (CH) | Aromatic (C H ortho to -CH₂OH) |
| C-5 | 126.5 | Methine (CH) | Aromatic (C H ortho to -CH=CH₂) |
| C-6 | 114.1 | Methylene (CH₂) | Vinyl (-CH=C H₂) |
| C-7 | 65.0 | Methylene (CH₂) | Benzylic (-C H₂OH) |
Expert Interpretation & Causality
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
-
sp² Hybridized Carbons (114-141 ppm): This region contains the signals for the six aromatic carbons and the two vinyl carbons.
-
Quaternary Carbons (C-1, C-2): The two aromatic carbons bearing substituents (ipso-carbons) are typically deshielded and appear furthest downfield. The carbon attached to the alcohol group (C-1) is at ~140.4 ppm, while the one attached to the vinyl group (C-2) is at ~136.6 ppm. Their low intensity is characteristic of quaternary carbons in proton-decoupled spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
-
Aromatic CH Carbons (C-4, C-5): The four aromatic CH carbons give two signals at ~127.5 and ~126.5 ppm, consistent with typical benzene ring chemical shifts.
-
Vinyl Carbons (C-3, C-6): The internal vinyl carbon (C-3) is observed around 136.5 ppm, while the terminal vinyl carbon (C-6) is significantly more shielded, appearing around 114.1 ppm. This large difference is characteristic of terminal alkenes.
-
-
sp³ Hybridized Carbon (65.0 ppm):
-
Benzylic Carbon (C-7): The single sp³ carbon of the -CH₂OH group appears at ~65.0 ppm. This downfield shift from a typical alkane carbon is a direct result of the deshielding effect of the attached electronegative oxygen atom.
-
Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in ~0.6 mL of CDCl₃ with TMS.
-
Instrumentation: Use a 5 mm NMR tube and place it in the spectrometer.
-
Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming.
-
Acquisition Parameters (Example for 125 MHz):
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Number of Scans: 256-1024 (or more), as the ¹³C nucleus has low natural abundance and sensitivity.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: ~240 ppm (centered around 110 ppm).
-
-
Data Processing: Apply Fourier transformation with an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Perform phase and baseline corrections. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential technique for rapidly identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
IR Data Summary
The following table summarizes the principal absorption bands for this compound, consistent with data from the Spectral Database for Organic Compounds (SDBS).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3350-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3085, 3010 | Medium | C-H Stretch | sp² C-H (Aromatic & Vinyl) |
| 2925, 2870 | Medium-Weak | C-H Stretch | sp³ C-H (Benzylic -CH₂-) |
| 1630 | Medium | C=C Stretch | Vinyl (-CH=CH₂) |
| 1605, 1510 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1045 | Strong | C-O Stretch | Primary Alcohol |
| 990, 910 | Strong | =C-H Bend (Out-of-Plane) | Monosubstituted Alkene |
| 835 | Strong | C-H Bend (Out-of-Plane) | 1,4-Disubstituted Aromatic |
Expert Interpretation & Causality
The IR spectrum provides a distinct fingerprint for this compound.
-
O-H and C-O Stretching: The most prominent feature is the very broad, strong absorption band centered around 3300 cm⁻¹. This is the hallmark of the O-H stretching vibration of a hydrogen-bonded alcohol. The broadness is a direct consequence of intermolecular hydrogen bonding in the sample. The strong band at 1045 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.
-
C-H Stretching: The spectrum is clearly divided at 3000 cm⁻¹. The peaks just above 3000 cm⁻¹ (3085, 3010 cm⁻¹) are due to the stretching of C-H bonds where the carbon is sp² hybridized (the aromatic ring and the vinyl group). The weaker peaks just below 3000 cm⁻¹ (2925, 2870 cm⁻¹) are from the sp³ hybridized C-H bonds of the methylene (-CH₂) group. This distinction is a reliable way to confirm the presence of both saturated and unsaturated portions of the molecule.
-
C=C Stretching: The vinyl C=C double bond stretch appears at 1630 cm⁻¹. The aromatic ring's C=C stretching vibrations are observed as a pair of bands at 1605 and 1510 cm⁻¹.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, but some are highly diagnostic. The strong bands at 990 and 910 cm⁻¹ are out-of-plane C-H bending vibrations ("wags") that are characteristic of a terminal vinyl group (-CH=CH₂). Furthermore, the strong band around 835 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted benzene ring.
Protocol: FT-IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it subtracts the IR absorptions of atmospheric CO₂ and water vapor.
-
Sample Application: Place one to two drops of liquid this compound directly onto the ATR crystal.
-
Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Mass Spectrometry: Fragmentation and Molecular Weight
Mass spectrometry (MS) provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization. Electron Ionization (EI) is a common high-energy technique that results in extensive, reproducible fragmentation.
Mass Spectrometry Data Summary
The molecular formula C₉H₁₀O corresponds to a molecular weight of 134.07 g/mol . The following table lists the major ions observed in the EI mass spectrum, consistent with data from the NIST Mass Spectrometry Data Center and the Spectral Database for Organic Compounds (SDBS).
| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Ion | Formula |
| 134 | 65 | Molecular Ion [M]⁺• | [C₉H₁₀O]⁺• |
| 133 | 45 | [M-H]⁺ | [C₉H₉O]⁺ |
| 117 | 25 | [M-OH]⁺ | [C₉H₉]⁺ |
| 115 | 30 | [M-H-H₂O]⁺ | [C₉H₇]⁺ |
| 105 | 100 (Base Peak) | [M-CH₂OH]⁺• | [C₈H₇]⁺ |
| 91 | 40 | [C₇H₇]⁺ | [C₇H₇]⁺ |
| 77 | 35 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Expert Interpretation & Causality
The fragmentation of this compound is driven by the formation of stable carbocations, particularly those stabilized by the aromatic ring.
-
Molecular Ion (m/z 134): The peak at m/z 134 confirms the molecular weight of the compound. Its relatively high intensity suggests a stable molecular structure.
-
[M-H]⁺ (m/z 133): Loss of a hydrogen radical, likely from the benzylic position, forms a stable, conjugated oxonium ion.
-
[M-OH]⁺ (m/z 117): Loss of a hydroxyl radical (•OH, 17 Da) is a common pathway for benzyl alcohols, leading to the formation of a vinylbenzyl cation.
-
Base Peak [M-CH₂OH]⁺• (m/z 105): The most abundant ion (base peak) is at m/z 105. This corresponds to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This is a classic benzylic cleavage, favored because it results in the highly stable vinylphenyl cation.
-
Other Significant Fragments: The peak at m/z 91 is likely the tropylium ion, a common rearrangement product in the mass spectra of benzyl-containing compounds. The peak at m/z 77 corresponds to the phenyl cation, formed by further fragmentation.
Protocol: Mass Spectrum Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation (GC):
-
Injector: Set to 250°C.
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C.
-
Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.
-
-
Instrumentation (MS):
-
Interface Temperature: Set to 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230°C.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound. The mass spectrum is obtained from this peak.
References
Reactivity of the vinyl and hydroxyl groups in (4-Vinylphenyl)methanol
An In-depth Technical Guide to the Reactivity of (4-Vinylphenyl)methanol
Abstract: this compound, a bifunctional molecule featuring both a hydroxyl group and a vinyl group, serves as a versatile building block in polymer science and synthetic organic chemistry.[] Its unique structure allows for a diverse range of chemical transformations, targeting either the benzylic alcohol or the styrenic alkene. This guide provides a comprehensive technical overview of the distinct reactivity of these two functional moieties. We will explore key transformations such as oxidation, esterification, polymerization, and hydrogenation, with a significant focus on the principles of chemoselectivity. By leveraging protecting group strategies and carefully selected reaction conditions, one functional group can be manipulated while preserving the other, enabling the synthesis of complex and tailored molecules. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.
This compound (also known as 4-vinylbenzyl alcohol) is a styrenic alcohol whose utility stems from the orthogonal reactivity of its two primary functional groups: a primary benzylic alcohol (-CH₂OH) and a vinyl (-CH=CH₂) group.[2] The phenyl ring acts as a rigid scaffold, influencing the electronic properties and stability of both moieties.
-
The Hydroxyl Group: The primary alcohol is a nucleophilic center and can undergo a variety of classic alcohol transformations, including oxidation, esterification, etherification, and substitution reactions. Its benzylic position enhances its reactivity in certain transformations, such as oxidation and substitution, due to the stability of benzylic carbocation or radical intermediates.
-
The Vinyl Group: The vinyl group, conjugated with the phenyl ring, behaves as a typical styrene monomer. It is susceptible to electrophilic addition and is readily polymerized via free-radical or anionic mechanisms.[3] This group is the cornerstone of its application in materials science for creating functional polymers.
The central challenge and opportunity in the chemistry of this compound lie in selectively addressing one group in the presence of the other.
References
An In-depth Technical Guide to the Solubility and Stability of (4-Vinylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(4-Vinylphenyl)methanol, also known as 4-vinylbenzyl alcohol, is a bifunctional organic compound featuring both a reactive vinyl group and a primary alcohol on a phenyl ring.[1][2] This unique structure makes it a valuable monomer in the synthesis of functional polymers and an important intermediate in the development of various pharmaceuticals and specialty chemicals.[1][2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the solubility and stability of this compound under various conditions, offering both theoretical insights and practical experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1074-61-9 | [1][3] |
| Molecular Formula | C₉H₁₀O | [1][4] |
| Molecular Weight | 134.18 g/mol | [3][4] |
| Appearance | Colorless oil or liquid | [1][3] |
| Boiling Point | 132-137 °C at 15 Torr | [3][5] |
| pKa | 14.38 ± 0.10 (Predicted) | [1][5] |
| Storage | Store at 2-8°C under an inert atmosphere (nitrogen or argon) | [3][5] |
Solubility Profile
This compound is reported to be sparingly soluble in water and slightly soluble in acetonitrile and chloroform. [1][5] Based on the principle of "like dissolves like," its solubility in a range of common organic solvents can be predicted. The presence of the polar hydroxyl group allows for hydrogen bonding, while the nonpolar vinylphenyl group contributes to van der Waals interactions.
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), as well as in lower alcohols like methanol, ethanol, and isopropanol, due to the ability to engage in hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility: Expected in moderately polar solvents like acetone and ethyl acetate.
-
Low Solubility: Expected in nonpolar solvents such as toluene and hexanes, where the polarity of the hydroxyl group would hinder dissolution.
Table of Predicted and Known Solubilities
| Solvent | Polarity | Predicted/Known Solubility |
| Water | High | Sparingly Soluble[1] |
| Methanol | High | Predicted: High |
| Ethanol | High | Predicted: High |
| Isopropanol | High | Predicted: High |
| Acetonitrile | Moderate | Slightly Soluble[5] |
| Acetone | Moderate | Predicted: Moderate |
| Ethyl Acetate | Moderate | Predicted: Moderate |
| Dichloromethane | Moderate | Predicted: Moderate |
| Chloroform | Moderate | Slightly Soluble[5] |
| Tetrahydrofuran (THF) | Moderate | Predicted: High |
| Dimethyl Sulfoxide (DMSO) | High | Predicted: High |
| Toluene | Low | Predicted: Low |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a reliable method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (of known purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set at 25 °C and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.
-
-
Analysis by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration determined by HPLC and the dilution factor, calculate the solubility of this compound in each solvent. Express the solubility in units such as g/L or mol/L.
-
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Understanding its degradation pathways is crucial for establishing appropriate storage conditions and predicting its shelf-life.
Potential Degradation Pathways
The bifunctional nature of this compound presents two primary sites for degradation: the vinyl group and the benzylic alcohol.
References
An In-depth Technical Guide to (4-Vinylphenyl)methanol: Structural Analogs and Derivatives for Advanced Applications
This guide provides an in-depth exploration of (4-vinylphenyl)methanol, a versatile bifunctional molecule, and its expanding family of structural analogs and derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, properties, and applications of these compounds, offering both foundational knowledge and advanced insights.
The Core Moiety: Understanding this compound
This compound, also known as 4-vinylbenzyl alcohol, is an organic compound featuring a vinyl group and a hydroxymethyl group attached to a benzene ring at the para position.[1][2][3][4][5] This unique arrangement of two reactive functionalities makes it a valuable building block in organic synthesis and polymer chemistry.[1][]
The vinyl group is susceptible to polymerization and various addition reactions, while the primary alcohol can undergo oxidation, esterification, and etherification.[1] This dual reactivity allows for the creation of a diverse range of derivatives with tailored properties.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1074-61-9 | [2] |
| Molecular Formula | C9H10O | [2][] |
| Molecular Weight | 134.17 g/mol | [2][] |
| Appearance | Colorless liquid | [3] |
| pKa | 14.38 ± 0.10 (Predicted) | [3] |
Synthetic Pathways to this compound and its Analogs
The synthesis of this compound and its analogs can be achieved through several routes, often starting from commercially available precursors. The choice of synthetic strategy depends on the desired scale, purity requirements, and the specific analog being targeted.
Reduction of 4-Vinylbenzoic Acid
A common laboratory-scale synthesis involves the reduction of 4-vinylbenzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH4).[7]
Experimental Protocol: Synthesis of this compound via Reduction of 4-Vinylbenzoic Acid [7]
-
Dissolution: Dissolve 4-vinylbenzoic acid (1.0 eq) in anhydrous diethyl ether.
-
Reduction: Slowly add the solution dropwise to a suspension of LiAlH4 (5.9 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quenching: Carefully quench the reaction by the sequential addition of water, 10 wt% NaOH solution, and then more water.
-
Work-up: Stir the mixture vigorously until a white solid precipitates. Filter the solid and dry the filtrate over anhydrous Na2SO4.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting oil by silica gel column chromatography (eluent: hexane:EtOAc, 4:1) to yield this compound as a colorless oil.
Grignard Reaction with Aldehydes and Ketones
The Grignard reaction provides a versatile method for synthesizing a wide range of structural analogs with varying substituents on the benzylic carbon. This approach involves the reaction of a styrenyl Grignard reagent, prepared from a halostyrene, with an appropriate aldehyde or ketone.[8][9]
Experimental Protocol: General Synthesis of this compound Analogs via Grignard Reaction [9]
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromostyrene with magnesium turnings in anhydrous THF under an inert atmosphere.
-
Reaction with Carbonyl: Add the desired aldehyde or ketone dropwise to the Grignard reagent solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl ether). Dry the combined organic layers over anhydrous Na2SO4.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Synthesis of α-Alkyl Styrene Derivatives
A one-pot method for the synthesis of α-alkyl styrene derivatives has been developed, starting from readily available natural products like estragole.[10] This transition-metal-free approach offers a regioselective route to a variety of substituted styrenes.[10]
Key Derivatives and Their Applications
The dual functionality of this compound allows for the creation of a diverse array of derivatives with applications spanning from polymer science to potential therapeutic agents.
Monomers for Functional Polymers
A primary application of this compound and its derivatives is in the synthesis of functional polymers. The vinyl group enables polymerization, while the hydroxyl group can be used for post-polymerization modification or to impart specific properties to the polymer.
-
Poly[(vinylphenyl)methanol]: Anionic living polymerization of silyl-protected this compound allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity.[11] These polymers can be deprotected to yield poly[(vinylphenyl)methanol], a functional polymer with pendant hydroxyl groups.
-
Copolymers: this compound and its derivatives can be copolymerized with other monomers, such as styrene and acrylonitrile, to create bifunctional materials.[8] These materials have potential applications as surfactants or coupling agents in polymeric blends.[8][9]
-
Crosslinking Agents: Dimeric derivatives, such as a,w-bis(4-vinylphenyl)alkanes (BVPA), have been synthesized and evaluated as replacements for divinylbenzene in styrene-based reaction injection molding (RIM) systems.[12] These crosslinkers can improve the physical and thermal properties of the resulting thermosets.[12]
Derivatives for Bioconjugation and Drug Delivery
The hydroxyl group of this compound provides a convenient handle for attaching biologically active molecules. For example, amino acids can be esterified onto the benzylic alcohol to create novel monomers.[13]
-
Amino Acid-Functionalized Monomers: A styrene monomer bearing an L-alanine ester has been synthesized by reacting 4-vinylbenzyl chloride (a derivative of this compound) with Boc-protected alanine.[13] Radical polymerization of this monomer yields a polystyrene with pendant amino acid residues, which could have applications as biomaterials or in drug delivery.[13]
Characterization of this compound and its Derivatives
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | Signals corresponding to the vinyl protons (typically in the range of 5-7 ppm), aromatic protons (around 7 ppm), and the benzylic protons (around 4.7 ppm for the parent alcohol). |
| ¹³C NMR | Resonances for the vinyl carbons, aromatic carbons, and the benzylic carbon. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C=C stretch of the vinyl group, and aromatic C-H stretches. |
| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation. |
¹H NMR Data for this compound (500 MHz, CDCl₃): δ 7.39 (d, J = 8.0 Hz, 2H), 7.31 (d, J = 8.0 Hz, 2H), 6.75-6.69 (dd, J = 17.5, 11.0 Hz, 1H), 5.73 (d, J = 17.5 Hz, 1H), 5.24 (d, J = 11.0 Hz, 1H), 4.66 (s, 2H).[7]
Future Perspectives and Conclusion
This compound and its structural analogs represent a versatile platform for the development of advanced materials and potentially, therapeutic agents. The ability to independently modify the vinyl and hydroxyl functionalities allows for a high degree of control over the final properties of the target molecule.
Future research is likely to focus on:
-
Drug Discovery: The development of novel derivatives with specific biological activities. The styrenyl scaffold provides a rigid framework that can be decorated with various functional groups to interact with biological targets.
-
Advanced Polymers: The synthesis of smart polymers that respond to external stimuli, such as pH or temperature, by incorporating appropriate functional derivatives of this compound.
-
Surface Modification: The use of these molecules to functionalize surfaces, creating materials with tailored wettability, biocompatibility, or catalytic activity.
Visualizations
Diagram 1: Reactivity of this compound
Caption: Chemical reactivity of this compound.
Diagram 2: Synthetic Workflow for Analogs
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H10O | CID 2735162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. (4-vinylphenyl) methanol Universal Chemical - Hunan Chemical BV [hunan-chem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
An In-depth Technical Guide to the Health and Safety Considerations for Handling (4-Vinylphenyl)methanol
This guide provides a comprehensive overview of the essential health and safety considerations for the handling and use of (4-Vinylphenyl)methanol (CAS No. 1074-61-9). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data with field-proven insights to ensure safe laboratory practices. The narrative emphasizes the causality behind safety protocols, grounding every recommendation in the specific chemical properties and potential reactivity of the compound.
Compound Profile and Physicochemical Properties
This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional organic molecule possessing both a reactive vinyl group and a primary alcohol (hydroxymethyl group) attached to a benzene ring.[1][2] This unique structure makes it a valuable monomer for creating functionalized polymers and a versatile intermediate in organic synthesis, including pharmaceutical and agrochemical development.[1][3] However, these same functional groups dictate its primary handling risks: the potential for uncontrolled polymerization and the hazards associated with aromatic alcohols.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1074-61-9 | [3][4] |
| Molecular Formula | C₉H₁₀O | [3][4][] |
| Molecular Weight | 134.18 g/mol | [3][4][6] |
| Appearance | Colorless liquid or oil | [2][3][7] |
| Boiling Point | 247.1 °C at 760 mmHg | [3] |
| Flash Point | 115.4 °C | [3] |
| Density | 1.039 g/cm³ | [3] |
| Solubility | Sparingly soluble in water; slightly soluble in acetonitrile and chloroform. | [2][3][7] |
| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen). | [3][6][7] |
Hazard Identification and Reactivity Analysis
The primary hazards of this compound stem from its molecular structure. A thorough understanding of these hazards is the foundation of a robust safety protocol.
2.1 Health Hazards
Based on available safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
While comprehensive toxicological data is not widely available, the structural similarity to other styrenic compounds and benzyl alcohols warrants a cautious approach. Prolonged or repeated skin contact may lead to dermatitis.[8] Inhalation of vapors or aerosols should be minimized, as this can irritate the respiratory tract.
2.2 Chemical Reactivity and Polymerization Risk
The most significant chemical hazard is the vinyl group's propensity for polymerization.[1] This reaction can be initiated by heat, light, or the presence of radical initiators.
-
Spontaneous Polymerization: If not properly inhibited, stored, or handled, this compound can undergo spontaneous and potentially violent polymerization, leading to a rapid increase in temperature and pressure inside the container. This presents a significant risk of container rupture and uncontrolled release.
-
Inhibitors: To mitigate this risk, the compound is typically supplied with a stabilizer, such as 0.1% p-tert-butylcatechol.[2][3] It is crucial to be aware that the effectiveness of this inhibitor diminishes over time, especially if the compound is stored improperly.
Risk Mitigation and Hierarchy of Controls
A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
References
A Technical Guide to (4-Vinylphenyl)methanol: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(4-Vinylphenyl)methanol , also known as 4-vinylbenzyl alcohol, is a bifunctional organic molecule possessing both a reactive vinyl group and a primary alcohol on a stable aromatic ring. This unique structural arrangement makes it a highly versatile building block in polymer chemistry and a molecule of significant interest in the pharmaceutical sciences, particularly in the design of advanced drug delivery systems and bioconjugates. This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and its current and prospective applications for researchers in drug development.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference(s) |
| CAS Number | 1074-61-9 | [1][2] |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.18 g/mol | [2] |
| Synonyms | 4-Vinylbenzyl alcohol, p-Vinylbenzyl alcohol, (4-Ethenylphenyl)methanol, p-(Hydroxymethyl)styrene | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (Typical) | 95% to >99% | [4] |
| Stabilizer | Often supplied with ~0.1% 4-tert-butylcatechol (TBC) to inhibit polymerization | [1] |
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. The material is typically offered at purities between 95% and 99%. For applications in drug development, particularly those requiring cGMP manufacturing, sourcing from suppliers who can provide detailed batch-specific certificates of analysis and impurity profiles is critical.
| Supplier | Available Purity Grades | Typical Quantities | Notes |
| Sigma-Aldrich (Merck) | 95% | 100 mg - 25 g | Research quantities readily available.[4] |
| Apollo Scientific | 99% | 1 g - 100 g | Higher purity grade suitable for more sensitive applications. |
| BOC Sciences | Inquiry-based | g to kg | Offers a range of services including custom synthesis and bioconjugation. |
| Ambeed | 95% | 100 mg - 25 g | Research-focused supplier.[4] |
| ChemicalBook Vendors | 99% | kg scale | Platform lists multiple suppliers, some offering bulk quantities. |
| Hangzhou Lingrui Chemical | Inquiry-based | Metric Ton/Month capacity | Focus on intermediates for various industries, including pharmaceutical.[5] |
| PharmaSources | Pharmaceutical Grade | Inquiry-based | Lists suppliers offering pharmaceutical-grade material.[6] |
Procurement Insight: When procuring this compound for pharmaceutical research, it is crucial to request a certificate of analysis that details the purity, moisture content, and the identity and quantity of any stabilizer present. The presence of the polymerization inhibitor, typically TBC, is vital for storage and handling but may need to be removed prior to certain polymerization reactions.
Synthesis and Purification for High-Purity Applications
The quality of this compound is directly influenced by its synthetic route. Understanding these methods provides insight into potential impurities. The most common laboratory-scale syntheses involve the reduction of a 4-vinylbenzoic acid derivative.
Synthesis via Reduction of 4-Vinylbenzoic Acid
A well-documented method involves the reduction of 4-vinylbenzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
4-Vinylbenzoic acid is dissolved in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF).
-
The solution is added dropwise to a cooled (0 °C) suspension of LiAlH₄ in THF.
-
The reaction is allowed to warm to room temperature and stirred for approximately one hour.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solids are filtered off, and the organic solution is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product as an oil.
Purification
For applications in drug development, purification is critical. The crude oil from the synthesis is typically purified by silica gel column chromatography.
Chromatography Protocol:
-
Stationary Phase: Silica gel
-
Mobile Phase: A non-polar/polar solvent system, such as a 4:1 mixture of hexane and ethyl acetate, is effective.
-
Elution: The product elutes as a colorless oil. The fractions are collected and the solvent is evaporated to yield the purified this compound.
Caption: Synthesis and Purification Workflow.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing purity and identifying volatile impurities.
Exemplar GC-MS Protocol (adapted from similar compounds):
-
Column: A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.[7]
-
Injection: A split injection is typically used with an injection temperature of around 280 °C.[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) and increasing to a high temperature (e.g., 250 °C) to separate impurities with different boiling points.
-
MS Detection: Electron Ionization (EI) mode is standard. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification.[7]
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and can also be used to identify impurities. The ¹H NMR spectrum for this compound is characteristic:
-
¹H NMR (in CDCl₃):
-
~4.66 ppm (s, 2H): Protons of the benzylic -CH₂OH group.
-
~5.24 ppm (d, 1H) & ~5.73 ppm (d, 1H): The two terminal protons of the vinyl group.
-
~6.72 ppm (dd, 1H): The proton of the vinyl group attached to the aromatic ring.
-
~7.3-7.4 ppm (m, 4H): The four protons on the aromatic ring.
-
Potential Impurity Profile
While specific impurity profiles are proprietary to manufacturers, knowledge of the synthetic routes allows for an educated assessment of potential impurities:
-
Starting Materials: Unreacted 4-vinylbenzoic acid or related esters.
-
By-products of Reduction: Over-reduction products, though less likely with LiAlH₄.
-
Solvents: Residual solvents from synthesis and purification, such as THF, diethyl ether, hexane, and ethyl acetate.
-
Oligomers/Polymers: Dimers or trimers of styrene, which can form during synthesis or storage, especially if the inhibitor is removed or depleted.[5]
-
Related Isomers: The presence of the ortho- or meta-isomers of vinylbenzyl alcohol.
Applications in Drug Development and Bioconjugation
The dual functionality of this compound makes it a prime candidate for several advanced applications in the pharmaceutical field. It can act as a monomer to build functional polymers or as a linker to attach therapeutic payloads to targeting moieties.
Functional Polymers for Drug Delivery
The vinyl group of this compound can be polymerized to create functional polystyrene-based nanoparticles. The pendant hydroxyl groups along the polymer backbone serve as handles for further modification.
Caption: Polymer-based Drug Delivery Workflow.
These functional polymers can be designed to self-assemble into nanoparticles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.[8][9] The hydroxyl groups on the surface of these nanoparticles can be further conjugated with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, or with stealth agents like polyethylene glycol (PEG) to prolong circulation time.
Linker for Solid-Phase Synthesis
In solid-phase synthesis, molecules are built step-by-step on an insoluble resin support. Benzyl alcohol derivatives are foundational to this technology, acting as linkers to anchor the first building block (e.g., an amino acid) to the resin.[4] this compound can be grafted onto a polystyrene resin to create a "Wang-like" linker, which is stable to many reaction conditions but can be cleaved at the end of the synthesis using strong acid (e.g., trifluoroacetic acid) to release the synthesized peptide with a C-terminal carboxylic acid.
Prospective Role in Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that use an antibody to deliver a potent cytotoxic drug directly to cancer cells. The linker that connects the drug to the antibody is a critical component. The benzyl alcohol moiety of this compound provides a versatile handle for creating such linkers.
Activation of the Hydroxyl Group for Conjugation: The primary alcohol of this compound is not reactive enough for direct conjugation. It must first be activated. This can be achieved through several chemical strategies:
-
Oxidation: The alcohol can be oxidized to an aldehyde, which can then be coupled to an amine-containing molecule on the antibody or drug via reductive amination.
-
Esterification/Carbonate Formation: The alcohol can be reacted with a molecule containing a carboxylic acid or chloroformate to form an ester or carbonate linkage. This is often part of building a more complex linker that includes a cleavable moiety.
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing it to be displaced by a nucleophile from the drug or a component of the linker system.
While direct, citable examples of this compound in clinically approved or late-stage ADCs are not prominent in the literature, its structural motifs are highly relevant to the design of self-immolative linkers used in advanced ADC technologies.[10][11]
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Due to the reactive nature of the vinyl group, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) to prevent polymerization and degradation. The presence of an inhibitor like TBC is crucial for long-term stability.[6]
Conclusion
This compound is a commercially available and synthetically accessible molecule with significant potential for researchers in drug development. Its dual vinyl and hydroxyl functionalities provide a versatile platform for creating functional polymers for drug delivery, anchoring molecules in solid-phase synthesis, and designing innovative linkers for bioconjugates like ADCs. A thorough understanding of its commercial sources, synthetic routes, and quality control parameters is essential for its successful application in the highly regulated field of pharmaceutical sciences. As the demand for more sophisticated and targeted therapies grows, the utility of such bifunctional building blocks is expected to increase, making this compound a valuable tool in the researcher's arsenal.
References
- 1. ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. (4-vinylphenyl) methanol Universal Chemical - Hunan Chemical BV [hunan-chem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. plasticseurope.org [plasticseurope.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]
Thermal properties of poly(4-vinylphenyl)methanol
An In-Depth Technical Guide to the Thermal Properties of Poly(4-vinylphenyl)methanol for Pharmaceutical Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Polythis compound (PVPML), a functionalized vinyl polymer, presents significant opportunities in advanced drug delivery systems, particularly in the formulation of amorphous solid dispersions (ASDs). Its unique structure, featuring a hydroxyl group tethered to a stable polystyrene backbone, allows for hydrogen-bonding interactions crucial for drug stabilization. However, the successful formulation, processing, and long-term stability of PVPML-based products are critically dependent on a thorough understanding of its thermal properties. This guide provides a comprehensive analysis of the expected thermal behavior of PVPML, grounded in a comparative study of its structural analogs: polystyrene and poly(4-vinylphenol). While direct experimental data for the PVPML homopolymer is not widely published, this document synthesizes established principles of polymer science to predict its thermal characteristics and provides detailed, field-proven protocols for its empirical determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The Physicochemical Landscape of Polythis compound
The utility of any polymer in pharmaceutical development hinges on its physicochemical properties. For PVPML, the molecular structure—a vinyl backbone with pendant phenyl rings each bearing a hydroxymethyl group (-CH2OH)—is the primary determinant of its behavior.
-
Structural Analogs: To understand PVPML, we must consider its closest relatives.
-
Polystyrene (PS): The non-polar parent polymer. Its properties provide a baseline for the vinyl-phenyl backbone.
-
Poly(4-vinylphenol) (PVPh): A close structural analog where a hydroxyl group is directly attached to the phenyl ring. It is known for its high glass transition temperature due to strong, direct hydrogen bonding.[1]
-
The key difference in PVPML is the methylene (-CH2-) spacer between the phenyl ring and the hydroxyl group. This spacer introduces additional flexibility and alters the nature of the hydrogen bonding network compared to PVPh, which has profound implications for its thermal properties.
Why Thermal Properties are Critical in Drug Formulation
Thermal properties are not abstract parameters; they are direct indicators of a polymer's processability and stability.
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more mobile, rubbery state.[2] For ASDs, a high Tg is paramount. Below Tg, the polymer matrix is rigid, effectively "freezing" the dispersed drug molecules and preventing them from crystallizing. A drug formulation stored above its Tg is at high risk of physical instability and subsequent failure.
-
Thermal Decomposition Temperature (Td): This defines the upper-temperature limit at which the polymer remains chemically stable.[3] For manufacturing processes like Hot-Melt Extrusion (HME), the processing window is critically defined as being safely above the Tg (to ensure flow) but well below the Td (to prevent degradation of the polymer and the active pharmaceutical ingredient, API).
Core Thermal Properties: A Comparative and Predictive Analysis
Given the scarcity of published data for PVPML, we will establish its expected thermal profile by comparing it with its key structural analogs.
Glass Transition Temperature (Tg): The Role of Structure and Hydrogen Bonding
The Tg of a polymer is dictated by the mobility of its chains. Factors that restrict mobility, such as rigid side groups and strong intermolecular forces, increase Tg.[4]
-
Polystyrene (PS): Lacking strong polar interactions, its Tg is determined primarily by the rigidity of its backbone and bulky phenyl side groups. The commonly accepted Tg for atactic PS is approximately 100 °C .[2][5]
-
Poly(4-vinylphenol) (PVPh): The hydroxyl groups directly on the phenyl rings are potent hydrogen bond donors and acceptors. This creates a strong intermolecular network that severely restricts chain mobility, resulting in a very high Tg. For well-dried, high molecular weight PVPh, the Tg is typically in the range of 175-180 °C .[6]
-
Polythis compound (PVPML) (Predicted): PVPML represents an intermediate case.
-
Hydrogen Bonding: The primary alcohol group is capable of forming strong hydrogen bonds, which will significantly increase its Tg compared to polystyrene.
-
Side-Chain Flexibility: The -CH2- spacer introduces a point of flexibility between the rigid backbone and the hydrogen-bonding hydroxyl group. This added flexibility, not present in PVPh, will allow for more segmental motion at a given temperature.[7][8]
-
Thermal Decomposition (Td): Stability of the Polymer Backbone
Thermal stability is assessed by TGA, which measures mass loss as a function of temperature. The onset of degradation is a critical parameter for manufacturing.
-
Polystyrene (PS): The thermal degradation of PS is well-studied. It is a thermally stable polymer, with degradation in an inert (N2) atmosphere beginning around 275-300 °C, primarily proceeding via depolymerization to yield styrene monomer.[3][9] Complete decomposition occurs around 470 °C.[9]
-
Poly(4-vinylphenol) (PVPh): The vinyl-aromatic backbone imparts high thermal stability, similar to polystyrene. The phenolic group may alter the degradation pathway, but the onset temperature is expected to be in a similar high range.
-
Polythis compound (PVPML) (Predicted): The stability of the vinyl-phenyl backbone suggests a high decomposition temperature. The primary hydroxyl group introduces a potential alternative degradation pathway: dehydration (loss of water) at elevated temperatures, which is a common first decomposition step for polymers like polyvinyl alcohol (PVA).[10][11] This could be followed by backbone scission at higher temperatures. The onset of significant mass loss in an inert atmosphere is predicted to be above 300 °C .
Data Summary Table
| Property | Polystyrene (PS) | Poly(4-vinylphenol) (PVPh) | Polythis compound (PVPML) |
| Glass Transition Temp. (Tg) | ~100 °C[2][5] | ~175-180 °C[6] | Predicted: 120-150 °C (To be confirmed by DSC) |
| Onset of Decomposition (Td) | ~275-300 °C (in N₂)[3][9] | High (Expected >300 °C) | Predicted: >300 °C (To be confirmed by TGA) |
| Key Structural Feature | Phenyl group | Phenolic -OH group | Phenylmethanol (-C₆H₄-CH₂OH) group |
| Dominant Intermolecular Force | van der Waals forces | Hydrogen Bonding | Hydrogen Bonding |
Experimental Determination of Thermal Properties: Self-Validating Protocols
The following sections provide authoritative, step-by-step protocols for the precise determination of the thermal properties of PVPML. These methods are designed to be self-validating and provide the robust data required for regulatory submissions and successful formulation development.
Protocol: Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the gold standard for determining the Tg of amorphous polymers. The causality behind the prescribed three-step "heat-cool-heat" cycle is critical: the first heating scan erases the polymer's prior thermal history (e.g., stresses from synthesis or storage), ensuring the measured Tg on the second heating scan is an intrinsic material property.[12]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of dry PVPML powder into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 20-50 mL/min to ensure an inert atmosphere.
-
Thermal Program:
-
First Heat: Equilibrate at 25 °C. Ramp the temperature to 180 °C (or ~30-40 °C above the expected Tg) at a heating rate of 10 °C/min. This removes thermal history.
-
Cool: Hold for 2 minutes at 180 °C. Cool the sample to 25 °C at a rate of 10 °C/min. This imparts a controlled, uniform thermal history.
-
Second Heat: Hold for 2 minutes at 25 °C. Ramp the temperature to 200 °C at a rate of 10 °C/min. The Tg will be determined from this scan.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The Tg is identified as the midpoint of the step-change in the heat capacity.
Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA provides a quantitative measure of thermal stability by monitoring mass loss versus temperature.[13] Conducting the analysis in an inert nitrogen atmosphere is crucial because it isolates inherent thermal degradation from oxidative degradation, which occurs in the presence of air and typically at lower temperatures. This provides the true upper stability limit for processing.
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of dry PVPML powder into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program:
-
Purge the furnace with dry nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset of decomposition (Td), often reported as the temperature at which 5% mass loss occurs (T₅%).
-
The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).
-
Field-Proven Insights for Drug Development Professionals
Implications for Amorphous Solid Dispersions (ASDs)
The stability of an ASD is directly linked to the Tg of the polymer-drug composite. A rule of thumb in the pharmaceutical industry is to ensure the storage temperature (Ts) is at least 50 °C below the Tg of the final formulation (Tg > Ts + 50 °C).
-
PVPML's Advantage: With a predicted Tg in the 120-150 °C range, PVPML is well-suited for creating stable ASDs. Its hydrogen-bonding capability can provide specific, favorable interactions with many APIs, further preventing drug crystallization and potentially allowing for higher drug loading. The Tg of the final ASD will be a function of the drug loading, often predictable by the Gordon-Taylor equation. The high Tg of the neat polymer provides a strong foundation for a stable formulation.
Guidance for Thermal Processing (Hot-Melt Extrusion)
HME requires a polymer to soften and flow at a temperature that does not cause degradation.
-
Processing Window for PVPML:
-
Lower Limit: The extrusion temperature must be significantly above the Tg of the drug-polymer blend to achieve low viscosity and ensure proper mixing. For a PVPML-based formulation, this would likely be in the range of 150-180 °C, depending on drug loading and API melting point.
-
Upper Limit: The temperature must remain well below the onset of thermal decomposition (predicted >300 °C). This wide predicted processing window (~150 °C to <300 °C ) suggests that PVPML is an excellent candidate for HME, offering flexibility to accommodate various APIs without risking chemical degradation.
-
Conclusion
While direct literature data on the thermal properties of polythis compound is emerging, a robust, scientifically-grounded prediction can be made through comparative analysis with its structural analogs. PVPML is anticipated to possess a high glass transition temperature (est. 120-150 °C) due to its capacity for hydrogen bonding, and excellent thermal stability (Td > 300 °C) characteristic of its vinyl-aromatic backbone. This combination makes it a highly promising polymer for pharmaceutical applications, particularly for enhancing the stability of amorphous solid dispersions and for use in thermal processing methods like hot-melt extrusion. The experimental protocols detailed in this guide provide researchers and formulation scientists with the necessary tools to empirically validate these properties and confidently advance their drug development programs.
References
- 1. polysciences.com [polysciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. linseis.com [linseis.com]
- 6. researchgate.net [researchgate.net]
- 7. The glass transition of polymers with different side-chain stiffness confined in free-standing thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. investigadores.uta.cl [investigadores.uta.cl]
- 9. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 10. Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content | Semantic Scholar [semanticscholar.org]
- 11. rigaku.com [rigaku.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Polymerization of (4-Vinylphenyl)methanol via RAFT or ATRP
An Application Guide to the Controlled Radical Polymerization of (4-Vinylphenyl)methanol
Abstract
This compound (VPM), also known as 4-vinylbenzyl alcohol, is a highly valuable functional monomer due to its polymerizable vinyl group and a reactive hydroxyl moiety. This dual functionality allows for the synthesis of well-defined polymers that can be further modified for advanced applications in drug delivery, surface functionalization, and materials science. Controlled Radical Polymerization (CRP) techniques are essential for producing such polymers with predictable molecular weights, low dispersity, and complex architectures.[1][2] This document provides a detailed guide for researchers and scientists on the polymerization of VPM using two of the most robust and versatile CRP methods: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[2][3] We delve into the underlying mechanisms, provide step-by-step experimental protocols, and discuss critical parameters for achieving successful and reproducible polymer synthesis.
Introduction: The Value of Controlled VPM Polymerization
Conventional free radical polymerization, while commercially significant, offers poor control over polymer architecture, resulting in high dispersity and limited ability to create advanced structures like block copolymers.[2] Controlled radical polymerization (CRP) methods overcome these limitations by establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. This reversible deactivation process allows polymer chains to grow simultaneously and uniformly.
For a monomer like VPM, this control is paramount. The resulting poly(this compound) (PVPM) possesses a pendant hydroxyl group on each repeating unit, which serves as a versatile handle for post-polymerization modification, such as esterification or etherification, to tailor the polymer's properties for specific applications.
This guide focuses on RAFT and ATRP due to their broad monomer scope and high tolerance for functional groups, including the hydroxyl group of VPM.[3][4]
Strategic Choice: RAFT vs. ATRP for VPM Polymerization
Both RAFT and ATRP are excellent choices for VPM polymerization, but they operate via distinct mechanisms and present different experimental considerations. The optimal choice depends on the desired polymer characteristics, available laboratory equipment, and the end application's tolerance for potential impurities.
| Feature | RAFT Polymerization | ATRP Polymerization |
| Mechanism | Degenerative chain transfer mediated by a thiocarbonylthio compound (RAFT agent).[5][6] | Reversible activation/deactivation of dormant chains via a transition metal-catalyzed redox process.[][8] |
| Key Components | Monomer, Radical Initiator, RAFT Agent, Solvent.[] | Monomer, Initiator (Alkyl Halide), Catalyst (e.g., Cu(I)Br), Ligand, Solvent.[] |
| Primary Advantage | Metal-free system, highly tolerant to a wide range of functional groups and solvents.[3] | High degree of control, rapid polymerization rates, and well-established kinetics for many monomers.[10] |
| Key Challenge | Potential for color in the final polymer from the RAFT end-group; selection of the correct RAFT agent is critical. | Absolute requirement for oxygen-free conditions; post-polymerization removal of the metal catalyst is essential for many applications. |
| VPM Suitability | Excellent. The hydroxyl group is well-tolerated. As a styrene derivative ("More-Activated Monomer"), it requires dithioester or trithiocarbonate RAFT agents.[3] | Excellent. The hydroxyl group does not typically interfere with the copper catalyst complex, provided the system is anhydrous. |
Polymerization of VPM via RAFT
RAFT polymerization is a versatile CRP method that imposes control through a chain transfer agent (CTA), commonly known as a RAFT agent.[3] The process involves the same initiation, propagation, and termination steps as conventional radical polymerization, but the addition of the RAFT agent establishes a rapid equilibrium between active and dormant chains, ensuring uniform growth.
The RAFT Mechanism
The RAFT process is governed by a series of reversible addition-fragmentation steps. A conventional radical initiator (e.g., AIBN) begins the process, and the propagating radical chain (P•) reversibly adds to the thiocarbonylthio group (C=S) of the RAFT agent. This forms a radical intermediate that can fragment, releasing either the original propagating chain or a new radical (R•) derived from the RAFT agent, which then initiates a new polymer chain. This rapid exchange continues, ensuring that all chains have an equal probability of growth.[5][]
Caption: The RAFT Polymerization Mechanism
Causality Behind Component Selection:
-
Monomer (VPM): As a substituted styrene, VPM is classified as a 'More-Activated Monomer' (MAM).[3]
-
RAFT Agent (CTA): The choice of CTA is the most critical parameter for a successful RAFT polymerization. For MAMs like VPM, trithiocarbonates (Z = S-alkyl) or aromatic dithioesters (Z = Aryl) are highly effective.[3] These agents provide good control over the polymerization, leading to low dispersity. A common and effective choice is S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT).[11] The R group should be a good homolytic leaving group, and the Z group modulates the reactivity of the C=S double bond.[6]
-
Initiator: A standard thermal initiator like 2,2'-Azobis(isobutyronitrile) (AIBN) is typically used. The molar ratio of CTA to initiator is usually kept high (e.g., 5:1 to 10:1) to ensure that the vast majority of chains are initiated by the R-group fragment from the CTA, which is essential for creating well-defined block copolymers later.
Detailed Protocol for RAFT Polymerization of VPM
This protocol targets a polymer with a degree of polymerization (DP) of 100.
Materials:
-
This compound (VPM, monomer), inhibitor removed by passing through a basic alumina column.
-
S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT, RAFT agent).
-
2,2'-Azobis(isobutyronitrile) (AIBN, initiator), recrystallized from methanol.
-
Anhydrous 1,4-dioxane (solvent).
-
Schlenk flask with a magnetic stir bar.
-
Vacuum line, oil bath, liquid nitrogen.
-
Precipitation solvent (e.g., cold methanol or diethyl ether).
Procedure:
-
Reagent Calculation & Preparation: For a target DP of 100 and a [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2:
-
VPM (134.18 g/mol ): 1.34 g (10 mmol)
-
DDMAT (364.58 g/mol ): 36.5 mg (0.1 mmol)
-
AIBN (164.21 g/mol ): 3.3 mg (0.02 mmol)
-
1,4-dioxane: 10 mL (for a ~1 M monomer solution)
-
-
Reaction Setup: Add VPM, DDMAT, AIBN, and 1,4-dioxane to a dry Schlenk flask containing a stir bar.
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen, which would otherwise terminate the radical chains.[12]
-
Freeze the mixture in liquid nitrogen until solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a water bath.
-
Backfill the flask with an inert gas (Nitrogen or Argon). Repeat.
-
-
Polymerization: After the final cycle, leave the flask under a positive pressure of inert gas. Immerse the flask in a preheated oil bath at 70 °C and stir vigorously.[11]
-
Monitoring: The reaction progress can be monitored by taking aliquots at timed intervals via a degassed syringe. Monomer conversion can be determined by ¹H NMR spectroscopy, while molecular weight and dispersity (Đ) are measured by Gel Permeation Chromatography (GPC). A linear evolution of molecular weight with conversion is a key indicator of a controlled polymerization.[11]
-
Termination and Isolation: After achieving the desired conversion (e.g., 8-16 hours), quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Dilute the reaction mixture with a small amount of THF if necessary and precipitate the polymer by adding the solution dropwise into a large volume of a stirred, cold non-solvent (e.g., methanol). The thiocarbonylthio end-group will impart a yellow or pink color to the polymer.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature to a constant weight.
Polymerization of VPM via ATRP
ATRP achieves control using a transition metal catalyst (typically copper) complexed with a ligand. The catalyst mediates the reversible transfer of a halogen atom between the dormant polymer chain end and the metal center, maintaining a very low concentration of active radicals at any given moment.[][13]
The ATRP Mechanism
The core of ATRP is a reversible redox process. A transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand) abstracts a halogen atom from a dormant species (an initiator R-X or a polymer chain Pn-X). This one-electron oxidation generates the active radical (R• or Pn•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand), which is known as the deactivator. The radical can then propagate before being rapidly deactivated by the reverse reaction. The equilibrium is heavily shifted towards the dormant species, which minimizes termination reactions.[8][14]
Caption: The ATRP Polymerization Mechanism
Causality Behind Component Selection:
-
Initiator: An alkyl halide with a labile halogen is used. For styrene-type monomers, initiators that generate a benzylic radical are effective, such as ethyl α-bromoisobutyrate (EBiB) or 1-phenylethyl bromide.[10] The initiator structure determines the α-end group of the polymer.
-
Catalyst: Copper(I) bromide (CuBr) is the most common and cost-effective catalyst. It must be pure and free of oxidizing Cu(II) species.
-
Ligand: The ligand is crucial for solubilizing the copper salt and tuning the catalyst's redox potential, which dictates the position of the ATRP equilibrium.[13] Nitrogen-based multidentate ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA) are highly effective.
-
Solvent: Solvents like toluene, anisole, or dimethylformamide (DMF) are often used. The choice can influence catalyst activity.[]
Detailed Protocol for ATRP of VPM
This protocol targets a polymer with a DP of 100.
Materials:
-
This compound (VPM, monomer), inhibitor removed.
-
Ethyl α-bromoisobutyrate (EBiB, initiator).
-
Copper(I) bromide (CuBr, catalyst), purified by washing with acetic acid then methanol, and dried.
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand).
-
Anhydrous toluene (solvent).
-
Schlenk flask with a magnetic stir bar.
-
Inert atmosphere glovebox or Schlenk line.
-
Neutral alumina for catalyst removal.
Procedure:
-
Reagent Calculation & Preparation: For a target DP of 100 and a [Monomer]:[Initiator]:[CuBr]:[Ligand] ratio of 100:1:1:1:
-
VPM (134.18 g/mol ): 1.34 g (10 mmol)
-
EBiB (195.04 g/mol ): 19.5 mg (0.1 mmol)
-
CuBr (143.45 g/mol ): 14.3 mg (0.1 mmol)
-
PMDETA (173.33 g/mol ): 17.3 mg (21 µL) (0.1 mmol)
-
Toluene: 10 mL
-
-
Reaction Setup (Inert Atmosphere): This entire process must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as oxygen will oxidize the Cu(I) catalyst and terminate the polymerization.
-
Add CuBr and a stir bar to a dry Schlenk flask.
-
Seal the flask and cycle between vacuum and inert gas (argon or nitrogen) three times.
-
In a separate vial, prepare a stock solution of VPM, toluene, and EBiB.
-
-
Degassing: Deoxygenate the monomer/solvent/initiator solution by bubbling with inert gas for 30-60 minutes or via three freeze-pump-thaw cycles.
-
Initiation: Transfer the degassed monomer solution into the Schlenk flask containing the CuBr catalyst via a cannula or gas-tight syringe.
-
Polymerization: Add the PMDETA ligand via syringe. The mixture should turn colored and homogeneous as the catalyst complex forms.[12] Immerse the flask in a preheated oil bath at 90 °C and stir.[15]
-
Termination and Exposure to Air: After the desired time (e.g., 4-10 hours), stop the reaction by cooling to room temperature and opening the flask to air. The solution should turn green/blue as the copper catalyst oxidizes to Cu(II).
-
Catalyst Removal: Dilute the mixture with THF. Pass the solution through a short column packed with neutral alumina to remove the copper catalyst complex. The filtrate should be colorless.
-
Purification and Drying: Precipitate the polymer from the filtrate into a cold non-solvent (e.g., hexane or methanol), filter, and dry under vacuum to a constant weight.
Overall Experimental Workflow
The following diagram illustrates the parallel workflows for synthesizing PVPM via RAFT and ATRP.
Caption: Overall Synthesis Workflow for PVPM
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 4. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Polymerizing via ATRP [sigmaaldrich.com]
(4-Vinylphenyl)methanol: A Versatile Monomer for Advanced Functional Polymers
An Application Guide for Researchers
Introduction: The Strategic Advantage of a Dual-Functionality Monomer
In the pursuit of sophisticated polymeric materials, the choice of monomer is paramount. (4-Vinylphenyl)methanol (VPM), also known as 4-vinylbenzyl alcohol, presents a compelling case for its use in the synthesis of functional polymers.[1][2][3] Its unique molecular architecture, featuring both a polymerizable vinyl group and a versatile hydroxymethyl group on a stable phenyl ring, offers a powerful two-pronged approach to polymer design.[4] The vinyl group provides a gateway to forming the polymer backbone via various polymerization techniques, while the pendant hydroxyl group serves as a reactive handle for a wide array of post-polymerization modifications.[4][]
This dual-functionality allows for the creation of polymers with precisely tailored properties, making VPM an invaluable building block in fields ranging from drug delivery and biomaterials to advanced coatings and catalysis.[1][] This guide provides an in-depth exploration of VPM, detailing its properties, polymerization methodologies, and key applications, complete with validated protocols for laboratory synthesis.
Key Properties of this compound
A clear understanding of the monomer's properties is the foundation for successful polymerization.
| Property | Value | Source |
| CAS Number | 1074-61-9 | [1][3] |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.17 g/mol | [3] |
| Appearance | Colorless liquid or solid | [1][6] |
| Synonyms | 4-Vinylbenzyl alcohol, p-vinylbenzyl alcohol | [2][3] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | 2-8°C under an inert atmosphere | [2] |
Visualizing the Potential of VPM
The strategic utility of VPM stems directly from its structure, which allows for independent chemical transformations at two distinct sites.
Caption: Structure of VPM highlighting its dual reactivity.
Polymerization Strategies for this compound
The choice of polymerization technique is dictated by the desired polymer architecture and properties. VPM is amenable to several methods, from conventional free-radical polymerization to more sophisticated controlled radical processes that yield well-defined polymers.
Free Radical Polymerization (FRP)
FRP is a straightforward method for polymerizing VPM. It is particularly useful for generating high molecular weight polymers where precise control over the chain length and dispersity is not a primary concern.
-
Causality: This method relies on the generation of free radicals (e.g., from an initiator like AIBN) that attack the vinyl group of the VPM monomer, initiating a chain reaction.
-
Insight: While simple, FRP of VPM can lead to polymers with broad molecular weight distributions (high dispersity, Đ). The reactive hydroxyl groups are generally tolerant to these conditions, which is a significant advantage over many other functional monomers.
Controlled/Living Radical Polymerization (CRP)
For applications in drug delivery, nanotechnology, and block copolymer synthesis, precise control over molecular weight, architecture, and dispersity is critical.[7] Controlled radical polymerization techniques enable this by establishing a dynamic equilibrium between active and dormant polymer chains.
RAFT polymerization is a highly versatile CRP method known for its tolerance to a wide variety of functional groups and reaction conditions.[8] It is an excellent choice for synthesizing well-defined polythis compound), or P(VPM).
-
Mechanism: RAFT employs a thiocarbonylthio compound, known as a chain transfer agent (CTA), to mediate the polymerization. The process allows polymer chains to grow at a similar rate, resulting in low dispersity (Đ < 1.25).[9]
-
Expertise: The selection of the CTA is crucial. For styrenic monomers like VPM, trithiocarbonates (e.g., DDMAT) or dithiobenzoates are highly effective.[8][10] The ratio of monomer to CTA to initiator ([M]:[CTA]:[I]) is the primary determinant of the final molecular weight.
ATRP is another powerful CRP technique that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[11][12]
-
Mechanism: An alkyl halide initiator is used, and the catalyst (e.g., Cu(I)Br) reversibly transfers a halogen atom to the growing polymer chain, cycling between an active radical state and a dormant halide-capped state. This process keeps the concentration of active radicals low, minimizing termination reactions.[13]
-
Expertise: The choice of ligand for the copper catalyst is critical for controlling the polymerization rate and efficiency. Ligands like TPMA or Me₆TREN are commonly used.[14][15] It is sometimes necessary to protect the hydroxyl group of VPM (e.g., as a silyl ether) before ATRP to prevent side reactions with the catalyst complex, although direct polymerization can be successful under specific conditions.[16]
Anionic Living Polymerization
For the highest degree of control, yielding polymers with very narrow molecular weight distributions (Đ < 1.1) and precisely controlled architectures, anionic polymerization is the method of choice.[16][17]
-
Mechanism: This technique requires stringent reaction conditions, including high-purity reagents and an oxygen- and moisture-free environment. It involves the initiation of the vinyl group by a strong nucleophile (e.g., an organolithium compound).
-
Expertise: The acidic proton of the hydroxyl group in VPM is incompatible with the highly basic anionic chain ends. Therefore, protection of the hydroxyl group is mandatory before polymerization.[16] A common strategy is to convert it to a tert-butyldimethylsilyl (TBDMS) ether, which can be easily removed after polymerization to regenerate the hydroxyl functionality.[16]
Protocols: Synthesizing Well-Defined P(VPM)
The following protocols provide step-by-step methodologies for the controlled polymerization of VPM.
Protocol 1: RAFT Polymerization of VPM
This protocol describes the synthesis of P(VPM) with a target degree of polymerization (DP) of 50, resulting in a well-defined polymer with low dispersity.
Caption: Experimental workflow for RAFT polymerization of VPM.
A. Materials
-
This compound (VPM), inhibitor removed (pass through basic alumina column)
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) as RAFT CTA[8]
-
2,2′-Azobis(isobutyronitrile) (AIBN) as initiator, recrystallized from methanol
-
1,4-Dioxane (anhydrous) as solvent[8]
-
Cold n-hexane for precipitation
-
Schlenk flask, rubber septum, magnetic stir bar, Schlenk line, oil bath
B. Experimental Procedure
-
Reagent Calculation (Target DP=50):
-
VPM: (50 eq.) - e.g., 670.9 mg, 5.0 mmol
-
DDMAT (CTA): (1 eq.) - e.g., 36.4 mg, 0.1 mmol
-
AIBN (Initiator): (0.2 eq.) - e.g., 3.28 mg, 0.02 mmol
-
1,4-Dioxane: To achieve a 2 M monomer concentration (2.5 mL)
-
-
Reaction Setup: Add VPM, DDMAT, AIBN, and a magnetic stir bar to a Schlenk flask. Add 1,4-dioxane to dissolve the components.
-
Degassing (Critical Step): Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Rationale: Oxygen is a radical scavenger and will inhibit or terminate the polymerization, leading to poor control.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 75°C and stir.[8]
-
Reaction Monitoring & Quenching: The reaction is typically run for a set time (e.g., 18-24 hours) to achieve high conversion. To stop the polymerization, remove the flask from the oil bath and cool it in an ice-water bath. Exposing the solution to air will also quench the reaction.
-
Purification: Slowly add the viscous polymer solution dropwise into a beaker of cold, stirring n-hexane (~200 mL). The polymer will precipitate as a solid.
-
Isolation: Decant the solvent and redissolve the polymer in a small amount of THF or dichloromethane, then re-precipitate into cold hexane. Repeat this process twice to ensure removal of unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at 40°C overnight.
C. Characterization & Expected Results
-
Gel Permeation Chromatography (GPC): The polymer should exhibit a monomodal and symmetric peak with a low dispersity (Đ or PDI) value, typically between 1.10 and 1.20. The number-average molecular weight (Mn) should be close to the theoretical value (Mn,theory = ([M]/[CTA]) × MW_monomer × conversion + MW_CTA).
-
¹H NMR Spectroscopy: Confirmation of the polymer structure by identifying the broad backbone peaks and the characteristic peak for the -CH₂OH protons.
| Parameter | Target Value/Range | Rationale |
| [M]:[CTA]:[I] Ratio | 50 : 1 : 0.2 | Controls molecular weight and polymerization rate. |
| Temperature | 70-75 °C | Ensures appropriate decomposition rate of AIBN.[8] |
| Dispersity (Đ) | < 1.20 | Indicates a well-controlled, "living" polymerization.[8] |
| Conversion | 70-90% | Achieves good yield while minimizing side reactions. |
Post-Polymerization Modification: Unlocking Functionality
The true power of P(VPM) lies in the reactivity of its pendant hydroxyl groups. This allows for the transformation of a well-defined homopolymer into a diverse library of functional materials using established chemical reactions.[18][19][20]
-
Esterification: Reacting P(VPM) with acid chlorides or anhydrides to attach various functional groups. This can be used to tune solubility or introduce responsive moieties.
-
Etherification: Deprotonating the hydroxyl group with a base followed by reaction with an alkyl halide.
-
Drug Conjugation: Covalently attaching therapeutic agents to the polymer backbone, often via a cleavable linker, for drug delivery applications.
-
Surface Grafting: Using the hydroxyl groups to anchor the polymer chains to a substrate, creating functional polymer brushes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C9H10O | CID 2735162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 6. This compound | 1074-61-9 [chemicalbook.com]
- 7. materials.uoi.gr [materials.uoi.gr]
- 8. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity | MDPI [mdpi.com]
- 14. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of End-Functionalized Polymer by Means of Anionic Living Polymerization. 6. Synthesis of Well-Defined Polystyrenes and Polyisoprenes with 4-Vinylphenyl End Group | Semantic Scholar [semanticscholar.org]
- 18. Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
Topic: Post-Polymerization Modification of Poly(4-vinylphenyl)methanol
An Application Note and Comprehensive Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Functional Versatility
Poly(4-vinylphenyl)methanol (PVPM), also known as poly(p-vinylbenzyl alcohol), represents a highly versatile polymer platform. Its polystyrene backbone provides thermal and chemical stability, while the pendant primary alcohol (hydroxymethyl) groups serve as reactive handles for a vast array of chemical transformations. Unlike direct polymerization of functional monomers which can sometimes be challenging, post-polymerization modification (PPM) offers a powerful and efficient strategy to synthesize a library of functional polymers from a single, well-defined parent polymer.[1] This approach allows for the introduction of diverse chemical moieties, enabling precise tuning of the polymer's physical, chemical, and biological properties.
The primary alcohol on each repeating unit can undergo classic reactions such as esterification, etherification, and oxidation, transforming the inert polymer into a functional material tailored for specific applications.[2] This guide provides a detailed overview of these key modification strategies, offering field-proven protocols, mechanistic insights, and characterization techniques. The aim is to equip researchers in materials science and drug development with the knowledge to leverage PVPM as a scaffold for creating novel functional materials.
Part 1: The Precursor Polymer - Synthesis of Polythis compound
A well-defined precursor is paramount for successful and reproducible post-polymerization modifications. Direct polymerization of this compound can be complicated by the reactivity of the hydroxyl group. Therefore, a common and robust strategy involves a "protect-polymerize-deprotect" sequence. Anionic living polymerization of a silyl-protected monomer yields a polymer with low dispersity and controlled molecular weight, which after deprotection, provides the ideal PVPM precursor.[3]
Experimental Workflow: Synthesis of PVPM
The synthesis involves three key stages: protection of the monomer's hydroxyl group, anionic polymerization, and subsequent deprotection to yield the final polymer.
Caption: Workflow for the synthesis of well-defined PVPM.
Part 2: Core Modification Protocols
The true utility of PVPM lies in the chemical accessibility of its hydroxyl groups. The following sections detail protocols for the most common and impactful modifications.
A. Esterification: Introducing Ester Functionality
Esterification is a straightforward and highly efficient method to append a wide variety of functional groups, including aliphatic chains, aromatic moieties, and biologically active molecules (e.g., drugs with carboxylic acid handles). The reaction is typically performed with an acyl chloride or carboxylic anhydride in the presence of a base.
Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of the polymer attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is crucial as it serves a dual purpose: it acts as a nucleophilic catalyst and scavenges the acidic byproduct (e.g., HCl), driving the equilibrium towards product formation.
Caption: General scheme for the esterification of PVPM.
Protocol: Acetylation of PVPM
-
Preparation: Dissolve 1.0 g of PVPM (7.45 mmol of -OH groups) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add 1.2 mL of anhydrous pyridine (14.9 mmol).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add 1.05 mL of acetyl chloride (14.9 mmol) dropwise with vigorous stirring.
-
Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing via FTIR for the disappearance of the O-H stretch and appearance of the C=O stretch.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol (e.g., 200 mL).
-
Isolation: Collect the white precipitate by filtration, wash thoroughly with fresh methanol to remove unreacted reagents and byproducts.
-
Drying: Dry the resulting poly(4-vinylphenyl acetate) under vacuum at 40-50 °C to a constant weight.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous DCM/Pyridine | Prevents hydrolysis of acyl chloride and dissolves the polymer. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. |
| Stoichiometry | 2 eq. Base, 2 eq. Acyl Chloride | Ensures complete conversion of hydroxyl groups. |
| Purification | Precipitation in Methanol | Efficiently separates the polymer from soluble impurities. |
B. Etherification: Building Stable C-O-C Linkages
Etherification, typically via the Williamson ether synthesis, creates stable ether linkages. This is useful for attaching functional moieties that need to withstand a broader range of chemical conditions compared to esters.
Mechanistic Rationale: This is a two-step SN2 reaction. First, a strong base like sodium hydride (NaH) deprotonates the polymer's hydroxyl groups to form highly nucleophilic polymer-bound alkoxides. These alkoxides then attack an alkyl halide (e.g., ethyl iodide, benzyl bromide), displacing the halide and forming the ether bond. Anhydrous, aprotic solvents like THF or DMF are essential to prevent quenching the strong base and to solvate the reactants effectively.
Caption: Workflow for Williamson ether synthesis on PVPM.
Protocol: Benzylation of PVPM
-
Preparation: In a flame-dried, three-neck flask under nitrogen, dissolve 1.0 g of PVPM (7.45 mmol -OH) in 25 mL of anhydrous tetrahydrofuran (THF).
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.45 g, 11.2 mmol) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 2 hours. Hydrogen gas evolution will be observed.
-
Reaction: Add benzyl bromide (1.33 mL, 11.2 mmol) via syringe and heat the reaction mixture to reflux (approx. 65 °C) for 24 hours.
-
Quenching: After cooling to room temperature, cautiously quench the excess NaH by the slow addition of 5 mL of methanol.
-
Purification: Concentrate the solution under reduced pressure and then precipitate the polymer by adding it to 250 mL of deionized water.
-
Isolation & Drying: Filter the solid, wash extensively with water and then methanol, and dry under vacuum at 50 °C.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base required to deprotonate the alcohol. |
| Solvent | Anhydrous THF | Aprotic solvent that dissolves the polymer and does not react with NaH. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction of NaH with atmospheric moisture and oxygen. |
| Purification | Precipitation in Water | Removes THF, salts (NaBr), and other water-soluble impurities. |
C. Oxidation: Generating Aldehyde and Carboxylic Acid Groups
Oxidation of the primary alcohol groups to aldehydes or carboxylic acids introduces valuable functionalities for bioconjugation, cross-linking, or further derivatization. The choice of oxidant determines the final product.
Mechanistic Rationale:
-
To Aldehydes: Mild oxidants like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used to stop the oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid.
-
To Carboxylic Acids: Stronger oxidizing conditions are required. However, for polymers, harsh reagents like KMnO₄ can cause chain scission. A two-step process involving a TEMPO-catalyzed oxidation is often preferred for its mildness and high efficiency.
Caption: Oxidation pathways for the hydroxyl groups of PVPM.
Protocol: Oxidation to Poly(4-vinylbenzaldehyde) using PCC
-
Preparation: Suspend Pyridinium chlorochromate (PCC, 3.21 g, 14.9 mmol) in 20 mL of anhydrous DCM in a flask containing Celite® or silica gel (approx. 3 g).
-
Reaction: Add a solution of PVPM (1.0 g, 7.45 mmol -OH) in 15 mL of anhydrous DCM to the PCC suspension.
-
Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC (staining for alcohols) or FTIR.
-
Work-up: Upon completion, dilute the mixture with 50 mL of diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts and the adsorbent.
-
Purification: Concentrate the filtrate and precipitate the polymer in cold hexane.
-
Drying: Filter and dry the polymer under vacuum.
Part 3: Validation - Characterization of Modified Polymers
Confirming the success and extent of modification is a critical step. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose and Expected Observation |
| FTIR Spectroscopy | Qualitative confirmation of functional group transformation. Ester: Appearance of a strong C=O stretch (~1735 cm⁻¹). Ether: Change in the C-O stretch region (~1100-1250 cm⁻¹). Aldehyde: Appearance of a C=O stretch (~1700 cm⁻¹) and characteristic C-H stretches (~2720, 2820 cm⁻¹). |
| ¹H NMR Spectroscopy | Quantitative assessment of modification. Disappearance of the benzylic -CH₂ OH signal (typically ~4.6 ppm). Appearance of new signals corresponding to the attached group (e.g., -O-CO-CH₃ for acetate at ~2.1 ppm). Integration of peaks allows for calculation of the degree of functionalization. |
| Size Exclusion (SEC/GPC) | Assess polymer integrity. The molecular weight should increase predictably upon modification, and the dispersity (Đ) should remain low, indicating no significant chain scission or cross-linking occurred. |
| Thermal Analysis (TGA/DSC) | Evaluate changes in physical properties. The glass transition temperature (Tg) and thermal decomposition profile will change depending on the nature of the appended functional group. |
Part 4: Applications in Drug Development & Research
The functionalized PVPM derivatives are not merely chemical curiosities; they are enabling tools for advanced applications.
-
Drug Delivery: Polymers modified with biodegradable ester linkages can be used to create prodrugs or polymer-drug conjugates that release their payload under physiological conditions.
-
Biomaterials and Surface Engineering: Grafting PVPM onto a surface and subsequently modifying it allows for the creation of surfaces with tailored wettability, protein resistance, or cell-adhesion properties. For example, etherification with polyethylene glycol (PEG) chains can render a surface "stealthy" to the immune system.
-
Solid-Phase Synthesis and Catalysis: Carboxylic acid-functionalized polymers can be used as solid supports for peptide synthesis. Aldehyde-functionalized polymers can immobilize amine-containing catalysts or biomolecules through Schiff base formation.
References
Application Notes and Protocols for the Preparation of Functional Resins from (4-Vinylphenyl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of (4-Vinylphenyl)methanol in Resin Technology
This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional monomer of significant interest in the synthesis of advanced functional polymers.[1] Its unique molecular architecture, featuring a polymerizable vinyl group and a readily modifiable hydroxymethyl (benzyl alcohol) group on a stable phenyl ring, provides a versatile platform for creating highly functionalized resins.[1] The vinyl group allows for straightforward incorporation into polymer backbones via various polymerization techniques, while the pendant hydroxyl group serves as a chemical handle for a multitude of post-polymerization modifications. This dual reactivity enables the design of resins with tailored properties for a wide range of applications, including solid-phase organic synthesis, catalysis, chromatography, and the development of novel drug delivery systems.
This guide provides an in-depth exploration of the synthesis, functionalization, characterization, and application of resins derived from this compound. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to empower researchers in their scientific endeavors.
Part 1: Synthesis of Crosslinked Poly(this compound) Resin Beads via Suspension Polymerization
Suspension polymerization is the method of choice for producing spherical polymer beads of a controlled size, which is crucial for applications in chromatography and solid-phase synthesis.[2][3] This technique involves dispersing the monomer phase, containing the monomer, a crosslinker, and an initiator, as fine droplets in an immiscible continuous phase, typically water. A stabilizing agent is employed to prevent the droplets from coalescing.
Protocol 1: Preparation of Macroporous Poly(this compound-co-divinylbenzene) Beads
This protocol details the synthesis of crosslinked poly(this compound) beads with a macroporous structure, which enhances reagent accessibility to the functional sites within the resin.
Materials:
-
This compound (monomer)
-
Divinylbenzene (DVB) (crosslinker, technical grade, typically 55% or 80%)
-
Benzoyl peroxide (BPO) (initiator)
-
Poly(vinyl alcohol) (PVA), Mw 85,000-124,000, 99+% hydrolyzed (suspension stabilizer)[4]
-
Toluene (porogen)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Water bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of the Aqueous Phase: In the three-necked flask, dissolve poly(vinyl alcohol) (1% w/v) in deionized water with gentle heating and stirring until a clear solution is obtained. This solution acts as the continuous phase and the PVA prevents the monomer droplets from coalescing.[2][3] Allow the solution to cool to room temperature.
-
Preparation of the Organic Phase: In a separate beaker, prepare the organic (monomer) phase by combining:
-
This compound (e.g., 20 g)
-
Divinylbenzene (e.g., 2 g, for ~10% crosslinking)
-
Benzoyl peroxide (e.g., 0.2 g, 1 wt% relative to monomers)
-
Toluene (e.g., 20 mL, as a porogen to create a porous structure) Stir until the benzoyl peroxide is completely dissolved. The porogen is a non-reactive solvent that is soluble in the monomer phase but a non-solvent for the resulting polymer. During polymerization, the polymer precipitates within the monomer droplets, forming a porous network.[5]
-
-
Initiation of Suspension Polymerization:
-
Begin stirring the aqueous phase in the reaction flask at a constant rate (e.g., 300-400 rpm) to create a vortex. The stirring speed is critical for controlling the final bead size.
-
Slowly add the organic phase to the stirred aqueous phase. The organic phase will disperse into fine droplets.
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to 80-90 °C using a water bath to initiate the polymerization by decomposing the benzoyl peroxide into free radicals.
-
-
Polymerization and Work-up:
-
Maintain the temperature and stirring for 6-8 hours. The initially clear droplets will become opaque and then solid as the polymerization progresses.
-
Allow the mixture to cool to room temperature.
-
Collect the polymer beads by vacuum filtration using a Buchner funnel.
-
Wash the beads sequentially with hot water, methanol, and then dichloromethane to remove the PVA, unreacted monomers, initiator residues, and the porogen.
-
Dry the beads in a vacuum oven at 60 °C to a constant weight.
-
The resulting product will be free-flowing, spherical beads of poly(this compound-co-divinylbenzene).
Caption: Workflow for Suspension Polymerization of this compound.
Part 2: Post-Polymerization Functionalization of the Hydroxyl Groups
The pendant benzyl alcohol groups on the synthesized resin beads are amenable to a wide array of chemical transformations, allowing for the introduction of diverse functionalities. Here, we present protocols for two common modifications: esterification and etherification.
Protocol 2: Esterification with an Acid Anhydride
This protocol describes the attachment of a carboxylic acid to the resin via an ester linkage, a common method for introducing new functional groups or linkers for solid-phase synthesis.
Materials:
-
Poly(this compound-co-DVB) resin beads
-
Acetic anhydride (or other desired acid anhydride)
-
Pyridine or Triethylamine (base catalyst)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Dichloromethane (DCM) (washing solvent)
-
Methanol (washing solvent)
Procedure:
-
Resin Swelling: Place the dry resin beads (e.g., 5 g) in a round-bottom flask and add DMF (e.g., 50 mL). Allow the resin to swell for at least 1 hour with occasional swirling. Proper swelling is crucial for reagent accessibility to the interior of the beads.
-
Esterification Reaction:
-
To the swollen resin, add pyridine (e.g., 5 equivalents relative to the hydroxyl groups on the resin) followed by acetic anhydride (e.g., 5 equivalents). The base catalyzes the reaction and neutralizes the carboxylic acid byproduct.
-
Seal the flask and shake the mixture at room temperature for 12-24 hours.
-
-
Washing and Drying:
-
Filter the resin and wash it sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Dry the functionalized resin in a vacuum oven at 50 °C.
-
The success of the esterification can be confirmed by the appearance of a strong ester carbonyl peak in the FTIR spectrum.
Protocol 3: Etherification with an Alkyl Halide (Williamson Ether Synthesis)
This protocol details the formation of an ether linkage, which is useful for attaching acid-sensitive molecules or creating resins with different polarity.
Materials:
-
Poly(this compound-co-DVB) resin beads
-
Sodium hydride (NaH), 60% dispersion in mineral oil (strong base)
-
Benzyl bromide (or other desired alkyl halide)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (for quenching and washing)
-
DCM (washing solvent)
Procedure:
-
Resin Swelling and Deprotonation:
-
Wash the dry resin beads (e.g., 5 g) with anhydrous THF to remove any residual water.
-
Swell the resin in anhydrous THF (e.g., 50 mL) in a flask under a nitrogen atmosphere.
-
Carefully add sodium hydride (e.g., 3 equivalents) portion-wise to the stirred suspension. Hydrogen gas will evolve. This step deprotonates the hydroxyl groups to form the more nucleophilic alkoxide.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Etherification Reaction:
-
Slowly add benzyl bromide (e.g., 3 equivalents) to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 12-24 hours.
-
-
Quenching, Washing, and Drying:
-
Cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of methanol.
-
Filter the resin and wash it thoroughly with THF, water, methanol, and DCM.
-
Dry the ether-functionalized resin in a vacuum oven at 50 °C.
-
Caption: Post-Polymerization Modification Pathways for the Resin.
Part 3: Characterization of Functional Resins
Thorough characterization is essential to confirm the successful synthesis and functionalization of the resin, and to understand its physical properties.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups on the resin.[6][7][8][9][10] | Initial Resin: Broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1015 cm⁻¹). Esterified Resin: Appearance of a strong C=O stretch (~1735 cm⁻¹), disappearance/reduction of the O-H stretch. Etherified Resin: Disappearance/reduction of the O-H stretch, appearance of a C-O-C stretch (~1100 cm⁻¹). |
| Solid-State ¹³C NMR Spectroscopy | To provide detailed structural information about the polymer backbone and functional groups.[11][12][13][14] | Confirms the presence of the polystyrene backbone. New signals corresponding to the carbons of the attached functional groups will appear (e.g., carbonyl carbon in esters, new alkyl carbons in ethers). |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology, bead size, and porous structure of the resin.[15][16] | Spherical beads with a porous surface. The pore size can be estimated from the micrographs. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the resin.[1][17][18] | Provides the decomposition temperature of the polymer, which is indicative of its thermal stability and crosslinking density. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg).[1][17][18] | The Tg is an indicator of the polymer's rigidity and can be affected by the degree of crosslinking and functionalization. |
Part 4: Applications in Research and Drug Development
The versatility of functional resins derived from this compound makes them valuable tools in various scientific disciplines.
-
Solid-Phase Organic Synthesis: The functionalized resins can be used as solid supports for the synthesis of peptides, oligonucleotides, and small molecules. For instance, conversion of the hydroxyl group to a chloromethyl group yields a resin analogous to the classic Merrifield resin, a cornerstone of solid-phase peptide synthesis.[19][20][21]
-
Supported Reagents and Scavengers: The hydroxyl group can be modified to immobilize reagents, simplifying product purification by simple filtration. Alternatively, they can be functionalized to create scavenger resins that selectively remove excess reagents or byproducts from a reaction mixture.
-
Catalysis: The resin can serve as a support for catalytically active species, including metal complexes and organocatalysts.[22] This heterogenization of homogeneous catalysts facilitates catalyst recovery and reuse, which is economically and environmentally beneficial.
Conclusion
This compound is a powerful building block for the creation of a diverse range of functional resins. By employing controlled polymerization techniques and leveraging the reactivity of the pendant hydroxyl group, researchers can develop custom resins with properties tailored to specific applications. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful preparation and utilization of these advanced materials in research and development.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. The optimization of poly(vinyl)-alcohol-alginate beads with a slow-release compound for the aerobic cometabolism of chlorinated aliphatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1582532B1 - Process for hydrolyzing poly(vinylbenzyl acetate) - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. FTIR studies of plasticized poly(vinyl alcohol)-chitosan blend doped with NH4NO3 polymer electrolyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. auremn.org.br [auremn.org.br]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Solid-State 13 C NMR Analysis of Sulfonated Polystyrene | Semantic Scholar [semanticscholar.org]
- 15. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Merrifield resin - Wikipedia [en.wikipedia.org]
- 20. peptide.com [peptide.com]
- 21. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. mdpi.com [mdpi.com]
Bioconjugation Strategies Involving (4-Vinylphenyl)methanol: Application Notes and Protocols
Introduction: The Unique Duality of (4-Vinylphenyl)methanol in Bioconjugation
This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional molecule offering a versatile platform for the covalent linkage of biomolecules to surfaces, polymers, and other materials. Its unique structure, featuring a reactive vinyl group and a primary hydroxymethyl group on a stable phenyl ring, allows for orthogonal or sequential chemical modifications. This dual reactivity enables the design of multi-step bioconjugation strategies, providing researchers with precise control over the assembly and functionalization of complex bioconjugates.
The vinyl group, an electron-rich alkene, is an excellent participant in polymerization reactions and highly efficient "click" chemistry, such as radical-mediated thiol-ene reactions. The hydroxymethyl group, a primary alcohol, can be readily modified through well-established reactions like esterification, etherification, or oxidation, allowing for the introduction of a wide array of functionalities or direct coupling to biomolecules. This guide provides an in-depth exploration of key bioconjugation strategies utilizing this compound, complete with detailed protocols and the scientific rationale behind the methodological choices.
Core Bioconjugation Strategies
Two primary strategies dominate the use of this compound in bioconjugation, leveraging its orthogonal reactive handles:
-
Strategy A: "Modify-then-Click/Polymerize" : This approach involves the initial modification of the hydroxymethyl group to install a desired functionality or to directly attach the molecule to a substrate. The vinyl group is then utilized for a subsequent bioconjugation or polymerization step. This strategy is ideal for surface functionalization and the preparation of well-defined polymer architectures.
-
Strategy B: "Polymerize-then-Modify" : In this strategy, the vinyl group of this compound is first polymerized to create a scaffold with pendant hydroxymethyl groups. These accessible hydroxyls are then functionalized in a post-polymerization modification step to attach biomolecules. This is a powerful method for creating multifunctional nanoparticles and hydrogels for drug delivery and tissue engineering.
A third, more specialized strategy involves:
-
Strategy C: Diels-Alder Cycloaddition : This approach utilizes the styrene moiety as a diene in a [4+2] cycloaddition reaction with a suitable dienophile, such as a maleimide-functionalized biomolecule. This metal-free click reaction offers an alternative pathway for creating stable covalent linkages.
Strategy A: "Modify-then-Click" with Photo-initiated Thiol-Ene Reaction
This strategy is exemplified by the functionalization of a biomolecule or surface with a vinylbenzyl moiety, followed by the attachment of a thiol-containing molecule via a photo-initiated thiol-ene reaction. The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, prized for its high efficiency, rapid reaction rates, bio-orthogonality, and spatial and temporal control afforded by photo-initiation.[1][2]
Application Note: Surface Immobilization of a Thiolated Peptide
This protocol describes the two-step immobilization of a cysteine-containing peptide onto a hydroxyl-bearing surface (e.g., glass slide, silica nanoparticle). First, the surface is functionalized with this compound through an esterification reaction. Second, the thiolated peptide is covalently attached to the vinyl-functionalized surface via a photo-initiated thiol-ene reaction.
Experimental Workflow
Figure 1. Workflow for surface immobilization of a thiolated peptide.
Detailed Protocol: Peptide Immobilization
Materials:
-
This compound (stabilized with 0.1% p-tert-butylcatechol)
-
Hydroxyl-functionalized substrate (e.g., glass slides)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Cysteine-containing peptide of interest
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Protocol Steps:
Part 1: Preparation of Vinylbenzyl-Functionalized Surface
-
Surface Cleaning: Thoroughly clean the hydroxyl-functionalized glass slides by sonication in a 2% solution of Hellmanex III in deionized water for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
Esterification Reaction: In a glovebox or under an inert atmosphere, prepare a solution of this compound (10 eq), DCC (10 eq), and DMAP (1 eq) in anhydrous DCM. The equivalents are relative to the estimated surface hydroxyl group concentration.
-
Surface Functionalization: Immerse the cleaned glass slides in the esterification solution and allow the reaction to proceed at room temperature for 12-16 hours with gentle agitation.
-
Washing: Remove the slides from the reaction mixture and wash them sequentially with DCM, ethanol, and deionized water to remove unreacted reagents. Dry the slides under a stream of nitrogen.
-
Characterization (Optional): The successful functionalization can be confirmed by contact angle measurements (increased hydrophobicity) or X-ray photoelectron spectroscopy (XPS) to detect the aromatic carbon signal.
Part 2: Thiol-Ene Peptide Conjugation
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Photoinitiator Addition: Add the photoinitiator (e.g., Irgacure 2959) to the peptide solution to a final concentration of 0.05-0.1% (w/v). Ensure it is fully dissolved.
-
Conjugation Reaction: Spot the peptide/photoinitiator solution onto the vinylbenzyl-functionalized surface.
-
UV Curing: Expose the surface to UV light (365 nm) for 5-15 minutes. The exposure time may need to be optimized depending on the lamp intensity and the specific reactants.
-
Final Washing: After UV exposure, thoroughly wash the surface with PBS and then deionized water to remove any non-covalently bound peptide.
-
Storage: Store the peptide-functionalized surface in a hydrated state at 4°C until use.
Causality and Self-Validation:
-
Why DCC/DMAP? DCC is a common coupling agent for forming ester bonds from carboxylic acids and alcohols. DMAP acts as a catalyst to accelerate the reaction.[3]
-
Why a photoinitiator? The thiol-ene reaction proceeds via a radical mechanism. A photoinitiator generates radicals upon UV exposure, initiating the reaction with high spatial and temporal control.[1]
-
Self-Validation: The success of the peptide immobilization can be verified by incubating the surface with a fluorescently labeled antibody specific to the peptide and visualizing the fluorescence signal.
Strategy B: "Polymerize-then-Modify" using RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures.[4][5] This strategy involves the RAFT polymerization of this compound (or a protected version) to create a well-defined polymer scaffold. The pendant hydroxymethyl groups are then used as handles for bioconjugation.
Application Note: Synthesis of a Polymer-Drug Conjugate
This protocol outlines the synthesis of poly(this compound) via RAFT polymerization, followed by the conjugation of a carboxylic acid-containing drug molecule through an ester linkage.
Experimental Workflow
Figure 2. Workflow for the synthesis of a polymer-drug conjugate.
Detailed Protocol: Polymer-Drug Conjugate Synthesis
Materials:
-
This compound
-
RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
1,4-Dioxane (anhydrous)
-
Carboxylic acid-containing drug
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (appropriate MWCO)
Protocol Steps:
Part 1: RAFT Polymerization of this compound
-
Reaction Setup: In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio would be [Monomer]:[RAFT]:[AIBN] = 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours.
-
Purification: After polymerization, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether. Collect the polymer by filtration or centrifugation, and dry under vacuum.
-
Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).
Part 2: Post-Polymerization Drug Conjugation
-
Polymer Dissolution: Dissolve the synthesized poly(this compound) in anhydrous DMF.
-
Drug and Coupling Agent Addition: To the polymer solution, add the carboxylic acid-containing drug (e.g., 1.5 eq per hydroxyl group), DIC (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Conjugation Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Purification: Purify the polymer-drug conjugate by dialysis against a suitable solvent (e.g., DMF/water mixtures, then pure water) to remove unreacted drug and coupling agents.
-
Lyophilization: Freeze-dry the purified solution to obtain the final polymer-drug conjugate as a powder.
-
Characterization: Confirm the drug conjugation and determine the drug loading content using ¹H NMR spectroscopy or UV-Vis spectroscopy (if the drug has a chromophore).
Quantitative Data Summary:
| Parameter | Value | Method of Determination |
| Polymer Mn | 5,000 - 20,000 g/mol | GPC |
| Polymer PDI | < 1.3 | GPC |
| Drug Loading | 5-20 mol% | ¹H NMR / UV-Vis |
Causality and Self-Validation:
-
Why RAFT? RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for reproducible drug delivery applications.[4]
-
Why DIC/DMAP? DIC is a carbodiimide coupling agent that activates the carboxylic acid of the drug, and DMAP catalyzes the esterification with the polymer's hydroxyl groups.
-
Self-Validation: The GPC trace of the final polymer-drug conjugate should show a shift to a higher molecular weight compared to the starting polymer, with no significant broadening of the PDI, indicating successful conjugation without polymer degradation.
Strategy C: Diels-Alder Reaction for Bioconjugation
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. While styrenic compounds are not classic dienes, they can participate in cascade or multiple Diels-Alder reactions with highly reactive dienophiles like maleimides under certain conditions.[3] This strategy can be employed for bioconjugation by reacting a maleimide-functionalized biomolecule with a this compound-derived component.
Application Note: Conjugation of a Maleimide-Functionalized Oligonucleotide
This protocol describes a potential pathway for conjugating a maleimide-functionalized oligonucleotide to a surface functionalized with this compound.
Experimental Workflow
References
- 1. [PDF] Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. | Semantic Scholar [semanticscholar.org]
- 2. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Stork: Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers [storkapp.me]
Application Notes & Protocols: (4-Vinylphenyl)methanol as a Versatile Crosslinking Agent in Advanced Polymer Networks
This guide provides an in-depth technical overview of (4-Vinylphenyl)methanol (4-VPM), a functional monomer uniquely suited for the synthesis of advanced polymer networks. We will explore its distinct advantages over traditional crosslinking agents and provide detailed, field-proven protocols for its incorporation into polymer backbones and subsequent network formation. This document is intended for researchers, scientists, and drug development professionals seeking to design materials with precisely controlled architectures and functionalities.
Introduction: The Strategic Advantage of this compound
This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional monomer featuring a polymerizable vinyl group and a reactive hydroxymethyl group attached to a phenyl ring.[1][2] This distinct molecular architecture allows for a two-stage approach to creating crosslinked networks:
-
Stage 1 (Polymerization): The vinyl group participates in polymerization, typically with other vinyl monomers, to form a linear, soluble, and processable functional copolymer.
-
Stage 2 (Crosslinking): The pendant hydroxymethyl groups along the polymer backbone are then utilized as reactive sites for a subsequent crosslinking reaction.
This decoupling of polymerization and crosslinking offers superior control over the final material properties compared to conventional methods that use divinyl-type crosslinkers, where network formation is concurrent with polymerization, often leading to structural heterogeneity. The presence of the hydroxyl group also imparts hydrophilicity and provides a versatile handle for further chemical modification.[1]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for its effective use.
| Property | Value | Source |
| CAS Number | 1074-61-9 | [1][2][3] |
| Molecular Formula | C₉H₁₀O | [2][4] |
| Molecular Weight | 134.18 g/mol | [4] |
| Appearance | Colorless liquid or solid | [2][3] |
| Synonyms | 4-Vinylbenzyl alcohol, p-Vinylbenzyl alcohol | [2][4] |
| Key Functional Groups | Vinyl (-CH=CH₂), Hydroxymethyl (-CH₂OH) | [1] |
Synthesis of Functional Copolymers via Controlled Radical Polymerization
To create well-defined polymer networks, it is imperative to first synthesize linear precursor polymers with controlled molecular weight, low dispersity, and a predictable number of reactive hydroxyl sites. Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are ideally suited for this purpose.[5][6]
This protocol describes the synthesis of a random copolymer of styrene and 4-VPM. The molar ratio in the feed will dictate the density of hydroxyl functional groups in the resulting polymer.
Causality Behind the Choices:
-
Technique (ATRP): ATRP is chosen for its robustness and ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions, ensuring uniformity in the precursor chains.[5]
-
Catalyst System (CuBr/PMDETA): This is a common, highly active, and well-understood catalyst system for the ATRP of styrenic monomers.
-
Solvent (Anisole): Anisole is a suitable solvent that solubilizes all components and has a boiling point appropriate for the reaction temperature.
-
Degassing: The removal of oxygen is critical, as oxygen can terminate the radical polymerization, leading to a loss of control.[7]
Materials:
-
Styrene (inhibitor removed)
-
This compound (4-VPM)
-
Ethyl α-bromoisobutyrate (EBiB, Initiator)
-
Copper(I) bromide (CuBr, Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Inhibitor removal columns (e.g., basic alumina)
-
Schlenk flask and line
Experimental Workflow:
Caption: Workflow for ATRP synthesis of functional copolymers.
Step-by-Step Procedure:
-
Monomer Purification: Pass styrene and 4-VPM through separate columns of basic alumina to remove inhibitors.
-
Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Charge Reagents: Seal the flask, and under an inert atmosphere (e.g., nitrogen or argon), add anisole (solvent), PMDETA (ligand, e.g., 0.05 mmol), styrene (e.g., 4.5 mmol), 4-VPM (e.g., 0.5 mmol for 10% incorporation), and finally the initiator EBiB (e.g., 0.05 mmol). The ratio of monomer to initiator will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[7]
-
Polymerization: After the final thaw cycle, backfill the flask with inert gas and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitoring: The reaction can be monitored by taking aliquots at timed intervals to analyze monomer conversion via ¹H NMR.
-
Termination: Once the desired conversion is reached (e.g., after 6-8 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. This oxidizes the copper catalyst, stopping the reaction.
-
Purification: Dilute the viscous reaction mixture with a small amount of THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.[8]
-
Drying: Collect the white polymer precipitate by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.
Post-Polymerization Crosslinking: Building the Network
The linear copolymer, now functionalized with pendant hydroxyl groups, can be crosslinked into a robust three-dimensional network. The choice of crosslinking chemistry dictates the nature of the linkage and the final properties of the material.
This protocol uses a diisocyanate to react with the hydroxyl groups, forming stable urethane crosslinks. This method is highly efficient and widely used.[9]
Causality Behind the Choices:
-
Crosslinker (HDI): Hexamethylene diisocyanate (HDI) is an aliphatic diisocyanate that provides flexible crosslinks without introducing aromaticity, which can be beneficial for UV stability.
-
Catalyst (DBTDL): Dibutyltin dilaurate is a highly effective catalyst for the reaction between isocyanates and alcohols, allowing the curing process to occur at moderate temperatures.
-
Solvent (Anhydrous THF): THF is an excellent solvent for the precursor polymer. It must be anhydrous because water readily reacts with isocyanates, which would consume the crosslinker and inhibit network formation.
Materials:
-
Poly(styrene-co-4-VPM) from Protocol 1
-
Hexamethylene diisocyanate (HDI, Crosslinker)
-
Dibutyltin dilaurate (DBTDL, Catalyst)
-
Anhydrous tetrahydrofuran (THF, Solvent)
Caption: Urethane crosslink formation via diisocyanate reaction.
Step-by-Step Procedure:
-
Polymer Solution: Dissolve a known mass of the dried poly(styrene-co-4-VPM) in anhydrous THF to create a solution of a desired concentration (e.g., 20 wt%).
-
Stoichiometry Calculation: Calculate the molar amount of hydroxyl groups in the solution based on the polymer mass and the % incorporation of 4-VPM (determined by NMR). A common stoichiometric ratio is 2 moles of -OH for every 1 mole of diisocyanate (2:1 -OH:NCO).
-
Addition of Reagents: To the stirred polymer solution, add the calculated amount of HDI, followed by a catalytic amount of DBTDL (e.g., 0.1 wt% relative to the total solids).
-
Casting and Curing: Pour the solution into a mold (e.g., a PTFE dish) to cast a film of the desired thickness. Allow the solvent to evaporate slowly in a fume hood.
-
Thermal Curing: Transfer the mold to a vacuum oven and cure at an elevated temperature (e.g., 60-80 °C) for several hours (e.g., 12-24 hours) to complete the crosslinking reaction and remove residual solvent.
-
Final Product: The resulting product is a solid, insoluble, crosslinked polymer film or object.
Characterization and Validation of Polymer Networks
Thorough characterization is essential to confirm the successful synthesis of the precursor polymer and the formation of the crosslinked network.
| Analysis Technique | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | Confirm copolymer composition and purity of the linear precursor. | Peaks corresponding to both styrene and 4-VPM protons are present. Integration allows for calculation of molar incorporation.[10] |
| Gel Permeation (GPC) | Determine molecular weight (Mn, Mw) and dispersity (Đ) of the linear precursor. | A narrow, monomodal peak indicating a controlled polymerization (Đ typically < 1.3).[7] |
| FTIR Spectroscopy | Confirm the crosslinking reaction. | For urethane crosslinking: disappearance of the broad -OH stretch (~3400 cm⁻¹) and appearance of N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.[11] |
| Swelling Studies | Quantify the degree of crosslinking. | The polymer will swell in a good solvent (e.g., THF) but not dissolve. A lower swelling ratio indicates a higher crosslink density.[12][13] |
| Dynamic Mechanical Analysis (DMA) | Measure thermomechanical properties like glass transition temperature (Tg) and storage modulus (E'). | A single Tg, which typically increases with higher crosslink density. The storage modulus above Tg is directly related to the crosslink density.[11] |
-
Sample Preparation: Cut a small, pre-weighed piece of the crosslinked polymer network (W_dry).
-
Immersion: Immerse the sample in a suitable solvent (e.g., THF) at room temperature for 24-48 hours to reach equilibrium swelling.
-
Measure Swollen Weight: Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately record its weight (W_swollen).
-
Calculation: Calculate the swelling ratio (Q) using the formula: Q = (W_swollen - W_dry) / W_dry
Applications and Future Scope
The ability to precisely tailor the properties of polymer networks using this compound opens up a wide range of applications:
-
Advanced Coatings: Creating tough, chemically resistant surfaces.
-
Biomedical Materials: The hydroxyl groups can improve biocompatibility or serve as attachment points for bioactive molecules in hydrogels or scaffolds.[14]
-
Shape Memory Polymers: The crosslinks act as permanent netpoints, while the polymer chain segments can form temporary shapes.[9]
-
Functional Resins: Used in separation media or as solid supports for catalysts, where the hydroxyl groups can be further functionalized.
The protocols outlined here provide a robust foundation for developing novel materials. Future work can explore different comonomers, alternative crosslinking chemistries (e.g., esterification, etherification), and the synthesis of more complex architectures like block or graft copolymers to further refine material performance.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 1074-61-9 [sigmaaldrich.com]
- 4. This compound | C9H10O | CID 2735162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Characterization of cross-linked alkaline lignin/poly (vinyl alcohol) film with a formaldehyde cross-linker :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Degree of crosslinking and mechanical properties of crosslinked poly(vinyl alcohol) beads for use in solid-phase organic synthesis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. SYNTHESIS, PROPERTIES, AND APPLICATIONS OF FUNCTIONAL POLYMER FILMS [ir.vanderbilt.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Vinylphenyl)methanol
Welcome to the technical support guide for the purification of (4-Vinylphenyl)methanol by column chromatography. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we ground our recommendations in both fundamental chemical principles and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be polymerizing on the silica gel column. How can I prevent this?
A1: This is the most common issue encountered with this compound. The vinyl group is susceptible to acid-catalyzed or radical-initiated polymerization, and standard silica gel can be sufficiently acidic to trigger this process.[1] Polymerization is often observed as an insoluble, sticky material at the top of the column or as significant product loss.
Here are the primary strategies to prevent this:
-
Use an Inhibitor: Commercial this compound is often supplied with a stabilizer like p-tert-butylcatechol (TBC) or hydroquinone monomethyl ether (MEHQ).[2][3] For chromatography, it is highly recommended to add a small amount of a radical inhibitor, such as Butylated Hydroxytoluene (BHT), to your eluent (e.g., 50-100 ppm). BHT is generally non-polar and will likely elute quickly, minimizing interference with your product fractions.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel. Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 0.1-0.5% triethylamine (NEt₃) or another non-nucleophilic base. Let it stand for an hour, then pack the column as usual. This neutralizes the acidic silanol groups responsible for initiating polymerization.
-
Work Quickly and at Low Temperature: Polymerization is often temperature-dependent.[4] Running your column in a cold room or using a jacketed column with cold circulation can significantly slow down unwanted side reactions. Additionally, do not leave the compound on the column for extended periods.
Q2: What is the best solvent system (eluent) for purifying this compound?
A2: The ideal solvent system provides good separation between your product and impurities with a reasonable elution time. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is the standard choice.
A typical starting point, confirmed by literature, is a 4:1 mixture of Hexanes:Ethyl Acetate .[5][6] However, the optimal ratio must always be determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[7]
TLC Optimization Goal: Your target should be an Rf value of 0.25–0.35 for this compound. This Rf provides the best balance for achieving good separation on a flash column.[7]
| Compound Type | Recommended Solvent System (v/v) | Typical Rf Range |
| This compound (Product) | 20-30% Ethyl Acetate in Hexanes | 0.25 - 0.35 |
| Non-polar impurities (e.g., styrene) | 10-20% Ethyl Acetate in Hexanes | > 0.6 |
| Polar impurities (e.g., 4-vinylbenzoic acid) | 20-30% Ethyl Acetate in Hexanes | < 0.1 (streaking) |
Q3: My compound is streaking badly on the TLC plate. What does this mean for my column?
A3: Streaking on a TLC plate is a red flag. It typically indicates one of two issues:
-
Strong Interaction with Silica: If the compound is a strong acid or base, it can interact irreversibly with the stationary phase. For this compound, this is less likely unless significant acidic impurities (like 4-vinylbenzoic acid) are present.
-
Insolubility/Overloading: The compound may be poorly soluble in the developing solvent, causing it to smear rather than move as a compact spot. This can also happen if the initial spot is too concentrated.[7]
If you observe streaking, it will translate to poor separation and significant "tailing" on your column.[8] To solve this, consider using the dry loading method for your column.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification process.
Problem 1: The product is not eluting from the column, or recovery is very low.
-
Potential Cause A: Eluent is not polar enough.
-
Diagnosis: Your TLC showed a very low Rf (<0.1) in the chosen solvent system.
-
Solution: Gradually increase the polarity of your eluent. For a Hexanes/EtOAc system, slowly increase the percentage of ethyl acetate. For example, if you started with 20% EtOAc, move to 25%, then 30%. A gradient elution can be very effective here.[10]
-
-
Potential Cause B: The compound has decomposed or polymerized on the column.
-
Diagnosis: You observe a brown or yellowish band at the top of the silica that does not move, and no product is detected in the fractions. This is a strong indicator of polymerization.
-
Solution: The run has likely failed. For the next attempt, you must implement preventative measures as described in FAQ Q1 , such as adding an inhibitor to the eluent and deactivating the silica gel.[1] You can test for silica stability beforehand by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if a new spot (degradation/baseline) appears.[1]
-
Problem 2: The product is eluting too quickly, resulting in poor separation from non-polar impurities.
-
Potential Cause: The eluent is too polar.
-
Diagnosis: The Rf of your product on the TLC plate was too high (>0.5).
-
Solution: Decrease the polarity of your solvent system. Increase the proportion of the non-polar component (e.g., move from 30% EtOAc in Hexanes to 20%). A lower polarity will increase the compound's interaction with the silica, slowing its elution and improving separation from faster-moving impurities.[1]
-
Problem 3: All fractions are contaminated; the product and impurities are co-eluting.
-
Potential Cause A: The column was overloaded.
-
Diagnosis: The separation looked good on TLC, but failed on the column. You may have used too much crude material for the amount of silica.
-
Solution: A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1, and preferably 50-100:1 for difficult separations. Rerun the column with less material or a larger column.
-
-
Potential Cause B: Improper sample loading.
-
Diagnosis: The initial band of the sample at the top of the column was wide or uneven. This often happens when too much of a strong solvent is used to dissolve the sample for loading ("wet loading").
-
Solution: Use the dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column bed, ensuring a very narrow and even starting band.[9][11]
-
-
Potential Cause C: The chosen solvent system does not provide adequate separation.
-
Diagnosis: The TLC shows spots that are very close together (ΔRf < 0.2).
-
Solution: You must find a different solvent system. Experiment with other solvent combinations. For example, replacing ethyl acetate with diethyl ether or a mix of dichloromethane in hexanes might alter the selectivity and improve separation.[12]
-
Troubleshooting Flowchart
The following diagram outlines a logical approach to diagnosing and solving common column chromatography issues.
Caption: Troubleshooting logic for column chromatography purification.
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Selection
-
Prepare Sample: Dissolve a small amount (~1 mg) of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane (~0.5 mL).
-
Spot Plate: Using a microcapillary, spot the solution on the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing your chosen solvent system (e.g., start with 20% EtOAc in Hexanes). Ensure the chamber is saturated with solvent vapor for best results.[13]
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled). Adjust the solvent ratio until the product spot has an Rf of ~0.25-0.35.[7]
Protocol 2: Column Chromatography Purification
This protocol assumes a standard flash chromatography setup.
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (target a silica mass 50-100 times your crude sample mass).
-
Place a small plug of cotton or glass wool at the bottom and cover with a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. Optional but recommended: Add 0.1% triethylamine and 50 ppm BHT to this solvent to prevent polymerization.
-
Pour the slurry into the column and use gentle air pressure to pack it, ensuring a flat, stable bed.[14] Add a layer of sand on top to protect the surface.
-
-
Sample Loading (Dry Method Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (2-3x the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in your packed column.
-
-
Elution:
-
Carefully add the eluent to the column without disturbing the top surface.
-
Apply pressure (air or pump) to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point).
-
Begin collecting fractions immediately. The volume of each fraction should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).
-
If using a gradient, slowly and methodically increase the percentage of the polar solvent after the non-polar impurities have eluted.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Page loading... [guidechem.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. EP0998437A4 - Methods for inhibiting the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1074-61-9 [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. lcms.cz [lcms.cz]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (4-Vinylphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (4-vinylphenyl)methanol (4-VBM). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile monomer and chemical intermediate. This compound's bifunctional nature, possessing both a polymerizable vinyl group and a reactive primary alcohol, makes it a valuable building block in materials science and organic synthesis.[1][2][] However, these same reactive sites present unique challenges, primarily the propensity for undesired polymerization and sensitivity to reaction conditions.[2]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices, offer detailed troubleshooting steps, and provide validated protocols to ensure the success and reproducibility of your synthesis.
Overview of Primary Synthetic Strategies
Two principal and reliable routes for the synthesis of this compound are the reduction of a carbonyl group at the 4-position or a Grignard reaction. The choice of strategy often depends on the availability of starting materials and the scale of the reaction.
-
Reduction of 4-Substituted Benzene Derivatives: This is the most common approach, typically starting from 4-vinylbenzoic acid, its corresponding ester (e.g., methyl 4-vinylbenzoate), or 4-vinylbenzaldehyde. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing the acid or ester to the primary alcohol.[4][5] Milder reagents like sodium borohydride (NaBH₄) are sufficient for the reduction of the aldehyde.
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the preparation of a Grignard reagent from a 4-vinylphenyl halide (e.g., 4-vinylphenyl bromide) and magnesium metal.[6] This organometallic intermediate is then reacted with a formaldehyde source (like paraformaldehyde) to yield the desired alcohol. This method is powerful but requires strict anhydrous conditions to be successful.[7]
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a frequent issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Polymerization: The vinyl group is susceptible to radical polymerization, especially when heated or exposed to air (oxygen can form peroxides that initiate polymerization).[2][8] This is often the primary cause of yield loss, turning your product into an intractable solid or oil.
-
Incomplete Reaction: Ensure your reaction has gone to completion by using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature, but be mindful of the polymerization risk.
-
Moisture Contamination (Grignard Route): Grignard reagents are potent bases and will be quenched by any protic source, particularly water.[9] Even atmospheric moisture can significantly reduce the amount of active reagent, leading to low conversion. All glassware must be oven-dried, and anhydrous solvents are mandatory.[9]
-
Loss During Workup and Purification: this compound is a moderately polar oil.[4][5] Emulsions can form during aqueous workup, leading to loss of product in the aqueous layer. Additionally, improper column chromatography technique can result in poor separation and product loss.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My product or starting material is polymerizing. How can I prevent this?
Polymerization is the most significant side reaction. Prevention is key.
-
Maintain Low Temperatures: Both the reduction and Grignard reactions are exothermic. It is critical to maintain the recommended temperature profile (e.g., initial addition at 0 °C) using an ice bath.[4][5] During workup and purification, always use a rotovap with a cooled water bath and avoid excessive heating.
-
Use a Radical Inhibitor: For purification via distillation or for long-term storage, the addition of a small amount of a radical inhibitor like p-tert-butylcatechol (TBC) or hydroquinone is highly recommended.[1] Commercial samples of this compound are typically supplied with such stabilizers.[10]
-
Work Under an Inert Atmosphere: Conducting the reaction under nitrogen or argon minimizes the risk of peroxide formation from atmospheric oxygen, which can initiate unwanted polymerization.
-
Limit Exposure to Light and Air: Store the purified product in an amber bottle, under an inert atmosphere, and refrigerated at 2-8°C to maximize its shelf life.[8]
Q3: I'm using LiAlH₄ and the aqueous workup is forming a persistent emulsion. How can I improve the quenching and extraction?
This is a classic issue with LiAlH₄ reductions due to the formation of colloidal aluminum salts. The Fieser method is a highly reliable and validated procedure to produce granular, easily filterable aluminum salts.
The procedure involves the slow, sequential, and careful addition of three reagents to the cooled reaction mixture with vigorous stirring. For a reaction that used 'X' grams of LiAlH₄:
-
Slowly add 'X' mL of water.
-
Slowly add 'X' mL of 15% (w/v) aqueous NaOH solution.
-
Slowly add '3X' mL of water.
This procedure, as described in established literature, results in the formation of a white, granular solid that can be easily removed by filtration.[4][5] The organic layer can then be separated and dried without emulsion issues.
Q4: My Grignard reaction with 4-vinylphenyl bromide won't start. What should I do?
Initiation is the most common failure point for a Grignard reaction.
-
Ensure Absolute Anhydrous Conditions: This cannot be overstated. All glassware should be oven or flame-dried immediately before use. Solvents (typically anhydrous diethyl ether or THF) must be freshly distilled from a drying agent or purchased in sealed bottles.[9]
-
Activate the Magnesium Surface: The magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be broken for the reaction to start. Methods include:
-
Briefly crushing the magnesium turnings with a glass rod (in the dry flask).
-
Adding a small crystal of iodine, which will etch the surface.[9]
-
Adding a few drops of pre-formed Grignard reagent from a previous batch.
-
Briefly sonicating the flask in an ultrasound bath.
-
-
Concentration is Key: Begin by adding only a small portion of the solvent to the magnesium, then add a concentrated solution of the 4-vinylphenyl bromide in the same solvent. Once the reaction initiates (indicated by bubbling or a cloudy appearance), the remaining halide solution can be diluted and added dropwise.
Validated Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Vinylbenzoic Acid with LiAlH₄
This protocol is adapted from methodologies reported in the chemical literature.[4][5]
Materials:
-
4-Vinylbenzoic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether (Et₂O)
-
10-15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc)
Procedure:
-
Setup: Under a nitrogen atmosphere, add LiAlH₄ (approx. 5-6 molar equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Addition: Dissolve 4-vinylbenzoic acid (1 equivalent) in anhydrous Et₂O or THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by TLC until all starting material is consumed.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following in sequence, allowing the bubbling to subside between additions:
-
Water (volume in mL equal to the mass of LiAlH₄ in g).
-
10-15% NaOH solution (volume in mL equal to the mass of LiAlH₄ in g).
-
Water (volume in mL equal to 3 times the mass of LiAlH₄ in g).
-
-
Workup: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite®, washing the solid thoroughly with Et₂O or EtOAc.
-
Isolation: Collect the combined organic filtrate, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (using a cool water bath) to yield the crude product as an oil.
-
Purification: Purify the crude oil by silica gel column chromatography using a hexane:EtOAc (e.g., 4:1 v/v) eluent system to afford pure this compound.[4][5]
Data Summary Table
| Parameter | Optimized Condition (LiAlH₄ Reduction) | Rationale / Causality |
| Starting Material | 4-Vinylbenzoic Acid | Commercially available and provides a direct route to the primary alcohol. |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful reductant necessary to reduce a carboxylic acid to an alcohol. |
| Molar Ratio | ~5-6 eq. LiAlH₄ per eq. of acid | Excess is required to account for the acidic proton and ensure complete reduction. |
| Solvent | Anhydrous THF / Diethyl Ether | Aprotic ethers are required for LiAlH₄ stability and solubility of reagents.[4] |
| Temperature | 0 °C for addition, then warm to RT | Controls the initial exothermic reaction and prevents side reactions/polymerization.[5] |
| Reaction Time | 1-2 hours at RT | Typically sufficient for complete conversion after addition. Monitor by TLC. |
| Workup | Fieser Quench (H₂O, NaOH, H₂O) | Prevents emulsions and yields an easily filterable solid aluminum salt.[4][5] |
| Purification | Silica Gel Chromatography | Effective for removing non-polar impurities and baseline material. |
| Eluent System | Hexane:EtOAc (4:1 v/v) | Provides good separation for a moderately polar alcohol like 4-VBM.[4] |
| Typical Yield | 60-85% | Yields in this range are commonly reported after purification.[4] |
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1074-61-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Cas 1074-61-9,this compound | lookchem [lookchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. This compound | 1074-61-9 [sigmaaldrich.com]
Troubleshooting low yields in (4-Vinylphenyl)methanol polymerization
Welcome to the technical support center for the polymerization of (4-Vinylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you achieve optimal results in your polymerization reactions.
Troubleshooting Guide: Addressing Low Yields and Other Common Issues
This section is dedicated to tackling specific problems you might encounter during the polymerization of this compound. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Question 1: Why is my polymerization of this compound resulting in a low monomer conversion?
Low monomer conversion is a frequent issue in vinyl polymerization and can be attributed to several factors. Let's break down the potential causes and their solutions.
Potential Cause 1: Presence of Inhibitors
This compound, like most vinyl monomers, is supplied with a small amount of inhibitor to prevent spontaneous polymerization during storage.[1][2] If not removed, this inhibitor will scavenge the initial radicals generated by your initiator, leading to a prolonged induction period or complete inhibition of the polymerization.
Solution:
It is crucial to remove the inhibitor immediately before use. A common and effective method is to pass the monomer through a column of basic alumina.[3][4]
Experimental Protocol: Inhibitor Removal
-
Prepare the column: Pack a glass column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the inhibitor in the monomer (typically 100-1000 ppm).
-
Elute the monomer: Gently pour the this compound onto the top of the column and allow it to pass through under gravity.
-
Collect the purified monomer: Collect the inhibitor-free monomer in a clean, dry flask.
-
Use immediately: The purified monomer is now highly reactive and should be used immediately.[3]
Potential Cause 2: Inefficient Initiation
The choice and concentration of the initiator are critical for achieving high conversion. An inappropriate initiator for the reaction temperature or an insufficient amount will result in a low concentration of propagating radicals.
Solution:
Select an initiator with a suitable half-life at your desired polymerization temperature. For free-radical polymerization of styrenic monomers, azo initiators like Azobisisobutyronitrile (AIBN) or peroxide initiators like Benzoyl Peroxide (BPO) are commonly used.
| Initiator | Recommended Temperature Range (°C) |
| AIBN | 60-80 |
| BPO | 80-95 |
Ensure you are using the correct initiator concentration, typically in the range of 0.1 to 1 mol% relative to the monomer.
Potential Cause 3: Oxygen Inhibition
Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the propagating radicals to form stable peroxy radicals, which do not efficiently initiate new polymer chains, thereby terminating the polymerization.
Solution:
All polymerization reactions should be performed under an inert atmosphere. This can be achieved by deoxygenating your reaction mixture through several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period (e.g., 30-60 minutes) before and during the polymerization.
Question 2: I am observing the formation of an insoluble gel in my this compound polymerization. What is causing this and how can I prevent it?
Gel formation indicates uncontrolled cross-linking within your polymer network. The primary culprit for this in the polymerization of this compound is the reactive hydroxyl group.
Potential Cause: Side Reactions of the Hydroxyl Group
The hydroxyl group (-CH2OH) on the phenyl ring can participate in side reactions, especially at elevated temperatures.[5] These reactions can lead to the formation of cross-links between polymer chains. For instance, intermolecular etherification can occur, linking two polymer chains together.
Solution:
-
Lower the Reaction Temperature: If possible, conduct the polymerization at a lower temperature. This may require selecting an initiator with a lower decomposition temperature.
-
Protect the Hydroxyl Group: For applications where the hydroxyl group is not immediately required, you can protect it before polymerization and deprotect it afterward. A common protecting group for alcohols is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether.[6]
-
Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide better control over the polymerization process and minimize side reactions.[7][8][9] These methods proceed at lower temperatures and maintain a low concentration of active radicals, reducing the likelihood of side reactions.
Workflow for Troubleshooting Gel Formation
Caption: Troubleshooting workflow for gel formation.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the polymerization of this compound.
What is the optimal type of polymerization for this compound?
The "optimal" method depends on the desired polymer characteristics.
-
Free-Radical Polymerization: This is a straightforward and cost-effective method for producing high molecular weight polymers. However, it offers limited control over molecular weight distribution (polydispersity) and polymer architecture. It is suitable for applications where well-defined polymers are not essential.
-
Controlled/Living Radical Polymerization (CRP): Techniques like ATRP and RAFT are highly recommended when you need to synthesize polymers with a specific molecular weight, a narrow molecular weight distribution (low polydispersity), and complex architectures like block copolymers.[8][9] These methods are particularly useful for functional monomers like this compound, as they often use milder reaction conditions, which can help to preserve the fidelity of the functional group.[7]
How does the hydroxyl group of this compound affect the polymerization?
The hydroxyl group has several effects:
-
Polarity: It increases the polarity of both the monomer and the resulting polymer, influencing their solubility in different solvents.
-
Reactivity: As discussed in the troubleshooting section, the hydroxyl group can undergo side reactions, potentially leading to cross-linking.[5]
-
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds, which can affect the physical properties of the resulting polymer, such as its glass transition temperature and mechanical properties.[10][11]
Can I use this compound in aqueous polymerization systems?
While this compound has limited solubility in water, its hydroxyl group imparts some hydrophilicity.[12] For polymerization in aqueous media, such as emulsion or suspension polymerization, the use of surfactants or co-solvents may be necessary to ensure adequate monomer dispersion.
What are the key differences between ATRP and RAFT for polymerizing this compound?
Both are excellent controlled radical polymerization techniques, but they have some fundamental differences:
Key Differences Between ATRP and RAFT
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Mechanism | Based on a reversible redox process between a transition metal complex (typically copper) and a dormant polymer chain with a terminal halogen.[9] | Involves a degenerative chain transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA).[8] |
| Components | Monomer, initiator (alkyl halide), transition metal catalyst (e.g., CuBr), ligand (e.g., PMDETA). | Monomer, initiator (e.g., AIBN), RAFT agent (CTA). |
| Advantages | Well-established, versatile for a wide range of monomers. | Tolerant to a wider range of functional groups and reaction conditions, metal-free. |
| Disadvantages | Requires removal of the metal catalyst from the final polymer. | The RAFT agent can be colored and may need to be removed; selection of the correct RAFT agent for the monomer is crucial. |
Polymerization Mechanism Overview
Caption: Comparison of polymerization mechanisms.
References
- 1. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 2. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. Page loading... [wap.guidechem.com]
Side reactions to consider when using (4-Vinylphenyl)methanol
Welcome to the technical support resource for (4-Vinylphenyl)methanol (VPM). This guide is designed for researchers, chemists, and drug development professionals to navigate the potential side reactions and challenges encountered when working with this versatile bifunctional monomer. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to ensure your experiments are successful.
This compound, with its reactive vinyl and hydroxymethyl functionalities, is a valuable building block in polymer science and organic synthesis.[1][2][] However, this dual reactivity is also the source of potential side reactions that require careful consideration and control. This guide provides a troubleshooting framework and in-depth FAQs to address these challenges directly.
Part 1: Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve common problems encountered during reactions involving this compound.
Issue 1: My reaction mixture became viscous, gelatinous, or solidified unexpectedly.
Q: What is causing my this compound reaction to solidify?
A: The most common cause of unexpected solidification or viscosity increase is the spontaneous polymerization of the vinyl group.[1] this compound is a styrene derivative and is highly susceptible to polymerization, which can be initiated by heat, light, radical initiators, or acidic/basic impurities.
Causality and Troubleshooting Workflow:
Experimental Protocol: Inhibitor Removal
Commercial this compound is often supplied with an inhibitor like p-tert-butylcatechol (TBC) to prevent polymerization during storage.[2] For many polymerization reactions (and some organic transformations), this inhibitor must be removed.
Step-by-Step Methodology:
-
Prepare a Wash Solution: Prepare a 1M solution of sodium hydroxide (NaOH) in deionized water.
-
Liquid-Liquid Extraction:
-
Dissolve the this compound in a water-immiscible solvent like diethyl ether or dichloromethane (DCM) in a separatory funnel. A 1:5 ratio of VPM to solvent is a good starting point.
-
Add an equal volume of the 1M NaOH solution to the funnel.
-
Shake vigorously for 1-2 minutes, venting frequently. The basic solution will deprotonate the phenolic TBC, rendering it water-soluble and giving the aqueous layer a brownish color. .
-
-
Separate Layers: Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat Wash: Repeat the wash with fresh 1M NaOH solution until the aqueous layer remains colorless.
-
Neutralize: Wash the organic layer with deionized water until the pH of the aqueous washing is neutral (pH ~7).
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Immediate Use: The inhibitor-free this compound should be used immediately. If storage is necessary, it must be stored at low temperatures (2-8°C) in the dark and under an inert atmosphere for a very limited time.[4][5]
Issue 2: My product analysis (NMR/IR) shows unexpected aldehyde or carboxylic acid peaks.
Q: Why is my this compound being oxidized?
A: The primary alcohol (hydroxymethyl group) of VPM is susceptible to oxidation, which can convert it into 4-vinylbenzaldehyde or, with further oxidation, 4-vinylbenzoic acid.[1] This is a common side reaction when using certain metal catalysts or oxidizing agents.
Potential Causes & Preventative Measures:
| Cause | Explanation | Preventative Action |
| Air Oxidation | Prolonged exposure to air (oxygen), especially at elevated temperatures or in the presence of metal catalysts, can cause slow oxidation. | Run reactions under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Incompatible Reagents | Use of strong oxidizing agents (e.g., KMnO₄, CrO₃) or certain catalytic systems (e.g., some Palladium catalysts) can readily oxidize the alcohol.[6] | Select reagents that are chemoselective for the desired transformation. If the alcohol's reactivity is a problem, consider using a protecting group (e.g., silyl ether). |
| Solvent Impurities | Solvents like ethers can form explosive peroxides upon storage, which can act as unwanted oxidants. | Always use freshly distilled or high-purity, peroxide-free solvents. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound?
A: The molecule possesses two distinct reactive sites that generally do not interfere with each other under well-controlled conditions.[1]
-
The Vinyl Group: This site undergoes reactions typical of styrenes, most notably free-radical, anionic, and cationic polymerization.[1] It can also participate in electrophilic addition reactions.
-
The Hydroxymethyl Group: This primary benzylic alcohol can be esterified, etherified, halogenated, or oxidized to an aldehyde or carboxylic acid.[1]
Q2: What storage conditions are critical for maintaining the integrity of this compound?
A: Proper storage is essential to prevent degradation and spontaneous polymerization. The recommended conditions are:
-
Atmosphere: Under an inert gas like Nitrogen or Argon.[4][5]
-
Light: Protect from light.[4]
-
Container: Store in a well-sealed container.[7] Failure to adhere to these conditions can lead to the initiation of thermal or photo-polymerization, rendering the monomer useless.
Q3: Can I perform an etherification or esterification on the hydroxyl group without affecting the vinyl group?
A: Yes, this is a common and intended use of the molecule.[1] However, you must choose your reaction conditions carefully to avoid initiating polymerization of the vinyl group.
-
For Esterification: Standard methods using acyl chlorides or anhydrides with a non-nucleophilic base (like triethylamine or pyridine) at low to moderate temperatures are generally safe. Avoid strongly acidic conditions (e.g., Fischer esterification with refluxing strong acid) which can cause cationic polymerization.
-
For Etherification: The Williamson ether synthesis, which involves deprotonating the alcohol with a base (like NaH) followed by reaction with an alkyl halide, is effective.[8] It is crucial to perform this reaction under an inert atmosphere and at controlled temperatures to prevent side reactions.
Q4: Are there any specific safety hazards I should be aware of?
A: Yes. This compound is classified as an irritant. According to safety data, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 4. 4-Vinylbenzyl alcohol | 1074-61-9 | FV66667 | Biosynth [biosynth.com]
- 5. 1074-61-9|this compound|BLD Pharm [bldpharm.com]
- 6. Cas 1074-61-9,this compound | lookchem [lookchem.com]
- 7. haihangchem.com [haihangchem.com]
- 8. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
Technical Support Center: (4-Vinylphenyl)methanol (VPM) and its Polymers
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for (4-Vinylphenyl)methanol (VPM) and its polymers. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile monomer in their work. VPM, with its dual vinyl and hydroxymethyl functionalities, is a powerful building block for advanced polymers and functional materials.[1][] However, this reactivity also presents unique challenges regarding its stability and shelf-life.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common issues. Our goal is to empower you to anticipate, diagnose, and resolve challenges, ensuring the integrity and reproducibility of your experiments.
Part A: The this compound Monomer
The stability of your final polymer is fundamentally dependent on the quality of the starting monomer. VPM's vinyl group is susceptible to spontaneous radical polymerization, while the hydroxymethyl group can be prone to oxidation.[1] Understanding how to manage these reactivities is the first step toward successful application.
Frequently Asked Questions (FAQs): Monomer Handling & Storage
Q1: What are the ideal storage conditions for this compound?
A1: The primary goal is to prevent premature polymerization and oxidation. This requires mitigating exposure to heat, light, and oxygen. Based on supplier recommendations and chemical principles, the following conditions are advised.[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator)[3][5] | Reduces the rate of thermal- and auto-initiated polymerization. For long-term storage (>6 months), consider storage at -20°C.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[4] | Oxygen can participate in radical initiation pathways, leading to oligomerization and the formation of undesirable peroxides.[7] |
| Light | Amber/Opaque Container | UV light can provide the energy to initiate radical polymerization. |
| Inhibitor | Store as received with inhibitor (e.g., TBC)[4][6] | Commercial VPM is typically stabilized with a radical scavenger like 4-tert-butylcatechol (TBC) to ensure stability during transport and storage.[7] Do not remove the inhibitor until immediately before use. |
Q2: My VPM arrived as a solid/semi-solid, but the literature describes it as an oil. Is this normal?
A2: Yes, this can be normal. The physical state of VPM can vary depending on its purity and the ambient temperature. It is often supplied as a colorless oil or a low-melting solid.[4][8] If the product appears crystalline, you can gently warm it to room temperature to liquefy before use. The key is to ensure it is homogenous before sampling.
Q3: What is the role of the inhibitor, and do I always need to remove it?
A3: The inhibitor is a radical scavenger added to prevent spontaneous polymerization during storage.[7][] Common inhibitors for vinyl monomers include phenolic compounds like 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ).[7] These compounds efficiently terminate radical chains that may form due to heat, light, or oxygen exposure.
You must remove the inhibitor immediately prior to polymerization. Failure to do so will retard or completely prevent your desired polymerization reaction from occurring. For reactions involving the hydroxymethyl group where the vinyl group is intended to remain intact, inhibitor removal is generally not necessary.
Troubleshooting Guide: Monomer Issues
This guide will help you diagnose and resolve common issues encountered with the VPM monomer.
References
- 1. nbinno.com [nbinno.com]
- 3. 1074-61-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound , 95%(stabilizedwithTBC) , 1074-61-9 - CookeChem [cookechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound,98% (stabilized with TBC) | 1074-61-9 [sigmaaldrich.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection and Optimization for (4-Vinylphenyl)methanol Reactions
Welcome to the technical support guide for (4-Vinylphenyl)methanol, also known as p-vinylbenzyl alcohol[1][2]. This molecule's unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive hydroxymethyl group, makes it a versatile monomer and building block in materials science and organic synthesis.[3][] However, this dual reactivity also presents specific challenges in catalyst selection and reaction optimization. This guide is structured to provide direct answers to common problems encountered in the lab, blending fundamental principles with practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and reactivity of this compound.
Q1: My new bottle of this compound won't polymerize. Is the monomer faulty?
A1: Not likely. Commercial this compound is typically shipped with an inhibitor, such as 0.1% p-tert-butylcatechol, to prevent spontaneous polymerization during transport and storage.[] Before use in polymerization reactions, this inhibitor must be removed. The most common method is to pass the liquid monomer through a column packed with basic alumina. Failure to remove the inhibitor is the most frequent cause of failed or sluggish polymerization initiation.
Q2: Which functional group on this compound is more reactive?
A2: The reactivity is highly dependent on the chosen catalyst and reaction conditions.
-
For Polymerization: The vinyl group is the target. Radical, anionic, or controlled radical polymerization methods specifically target this moiety.[3][5]
-
For Oxidation/Esterification: The primary alcohol (hydroxymethyl group) is the reactive site. Catalysts like palladium, gold, or cobalt complexes can selectively oxidize this group.[3][6][7]
-
For Cross-Coupling (e.g., Suzuki, Heck): The vinyl group is typically the reactive partner, although the molecule is not a standard halide or boronic acid. More commonly, it would be a product of a cross-coupling reaction or a co-monomer. For reactions where a vinyl group is desired, a more common strategy involves the cross-coupling of a vinylating reagent with an aryl halide.[8] If you intend to modify the aromatic ring itself, the vinyl and alcohol groups would likely require protection.
Q3: What is the fundamental difference between using a homogeneous vs. a heterogeneous catalyst for my reaction?
A3: The primary difference lies in the phase of the catalyst relative to the reactants.
-
Homogeneous Catalysts: These are in the same phase as the reactants (e.g., dissolved in the reaction solvent). They often exhibit high activity and selectivity because the active sites are readily accessible.[9][10] However, separating the catalyst from the product can be difficult and costly, which is a significant drawback.[9][11]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their main advantage is straightforward separation and recyclability.[10][11] However, they can suffer from lower activity due to mass transfer limitations and may have less well-defined active sites compared to their homogeneous counterparts.[11]
The choice involves a trade-off between catalytic performance and process efficiency.
Section 2: Troubleshooting Guide: Polymerization Reactions
Polymerizing this compound to create functional polymers is a primary application. Here’s how to troubleshoot common issues.
Q4: I'm attempting an anionic polymerization of this compound, but I'm getting a broad molecular weight distribution and low yield. What's wrong?
A4: Anionic polymerization is extremely sensitive to impurities. The hydroxyl group of the monomer itself is acidic and will terminate the living anionic chain. Therefore, the hydroxyl group must be protected before polymerization. A common protecting group is tert-butyldimethylsilyl (TBDMS) ether. The polymerization is performed on the protected monomer, followed by a deprotection step to yield the final poly[this compound].[5] Failure to protect the alcohol is the most critical error. Additionally, ensure your solvent and glassware are scrupulously dry and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Q5: My radical polymerization reaction mixture becomes very viscous and solidifies prematurely, even at low conversion. How can I prevent this?
A5: This indicates uncontrolled cross-linking or gelation. While this compound itself is a monofunctional monomer (in the context of polymerization), impurities or side reactions can lead to cross-linking. The primary suspect is often divinylbenzene, a common impurity in vinylstyrene derivatives.
-
Solution 1: Monomer Purification: Use high-purity monomer or purify it by vacuum distillation to remove dimeric impurities.
-
Solution 2: Controlled Radical Polymerization: Employ techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization). These methods provide better control over polymer growth and can suppress side reactions that lead to gelation, allowing for the synthesis of well-defined polymers.
Workflow for Troubleshooting Polymerization Issues
Caption: Decision tree for initial polymerization troubleshooting.
Section 3: Troubleshooting Guide: Selective Oxidation
Oxidizing the hydroxymethyl group to an aldehyde or carboxylic acid without affecting the vinyl group requires careful catalyst selection.
Q6: I am trying to oxidize this compound to the corresponding aldehyde, but I'm getting a mixture of starting material, aldehyde, and carboxylic acid. How can I improve selectivity for the aldehyde?
A6: Achieving high selectivity for the aldehyde is a classic challenge in alcohol oxidation, as the aldehyde can be easily over-oxidized.[7] The key is to choose a mild and selective catalyst system and to control the reaction conditions carefully.
-
Catalyst Choice:
-
Palladium-based catalysts: Au-Pd bimetallic nanoparticles have shown excellent activity and selectivity for the aerobic oxidation of benzyl alcohol under mild conditions, often preventing the formation of acid derivatives.[6]
-
Single-Atom Catalysts: Cobalt single atoms supported on nitrogen-doped carbon (Co1/NC) have demonstrated exceptional performance, achieving high conversion with nearly perfect selectivity for benzaldehyde from benzyl alcohol.[7] This is attributed to the unique electronic properties of the single-atom sites.
-
TEMPO-based systems: Using a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite (bleach) is a classic method for selective oxidation of primary alcohols to aldehydes.
-
-
Reaction Control:
-
Monitor the reaction closely: Use TLC or GC to track the consumption of the starting material and the formation of the aldehyde. Stop the reaction as soon as the starting material is consumed to minimize over-oxidation.
-
Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. Lower temperatures generally favor selectivity for the less oxidized product.
-
Table 1: Comparison of Catalyst Systems for Selective Oxidation of Benzyl Alcohols
| Catalyst System | Type | Typical Conditions | Pros | Cons |
| Au-Pd/TiO₂ | Heterogeneous | O₂ or Air, 60-100 °C, Toluene | High activity, good aldehyde selectivity, catalyst is recyclable.[6] | Requires elevated temperatures and pressure; potential for vinyl group side reactions. |
| Co₁/NC | Heterogeneous | O₂, 80 °C, Toluene | Extremely high selectivity (>99%) for aldehyde, stable.[7] | Synthesis of single-atom catalysts can be complex. |
| TEMPO/NaOCl | Homogeneous | 0 °C, Biphasic (DCM/H₂O) | Mild conditions, excellent selectivity, inexpensive reagents. | Stoichiometric oxidant required, workup can be complex. |
| Fe₃O₄@P4VP@FeCl₃ | Heterogeneous | O₂, TEMPO, 60 °C, Acetonitrile | Magnetically separable catalyst, good performance.[12] | Multi-component system can be complex to optimize. |
Q7: My heterogeneous oxidation catalyst is losing activity after just one or two runs. What is causing this deactivation?
A7: Catalyst deactivation is a common issue and can stem from several mechanisms.[13]
-
Coke Formation: The aromatic nature of the substrate and product can lead to the formation of heavy organic species ("coke") that block the active sites of the catalyst. This is particularly prevalent at higher temperatures.[14]
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites. Sulfur or nitrogen-containing compounds are common poisons for metal catalysts.
-
Sintering: At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.[13]
-
Leaching: The active metal component may dissolve or "leach" from the support into the reaction medium, especially under acidic or basic conditions or in the presence of strong coordinating ligands.[15]
Solutions:
-
Regeneration: For deactivation by coking, a controlled calcination (heating in air) can sometimes burn off the carbonaceous deposits and restore activity.
-
Optimize Conditions: Lower the reaction temperature if possible. Ensure high purity of all reagents and solvents.
-
Improve Catalyst Design: Choose a more stable support material or use catalyst synthesis methods that lead to stronger metal-support interactions to prevent sintering and leaching.
Section 4: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
While this compound is not the typical substrate for cross-coupling, its derivatives are. The principles discussed here apply to reactions involving its vinyl functionality.
Q8: I am performing a Suzuki cross-coupling with a derivative of this compound and my yield is very low. What are the first parameters I should check?
A8: Low yield in Suzuki reactions is a multifaceted problem. A systematic approach is best.
Troubleshooting Diagram for Low-Yield Suzuki Coupling
Caption: Key parameters to check for a low-yielding Suzuki reaction.
-
Catalyst & Ligand System: The choice of ligand is critical. It stabilizes the palladium center and modulates its reactivity.[16] For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required. The palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) must be effectively reduced in situ to the active Pd(0) species.[17]
-
Base: The base is not just a spectator; it is crucial for the transmetalation step. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its solubility in the reaction medium can dramatically affect the outcome.
-
Solvent and Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, deactivating it. Thoroughly degassing your solvent (e.g., by sparging with argon or using freeze-pump-thaw cycles) is essential. Anhydrous solvents are often required as water can interfere with the boronic acid partner.[18]
Section 5: Protocols & Methodologies
This section provides a representative, detailed experimental protocol.
Protocol: Selective Aerobic Oxidation of this compound to 4-Vinylbenzaldehyde
(This protocol is a generalized procedure based on principles for selective benzyl alcohol oxidation using a heterogeneous catalyst and should be adapted and optimized for specific catalyst systems.)[6][19]
1. Catalyst Preparation and Activation:
- If using a supported metal catalyst (e.g., Au-Pd/TiO₂), ensure it is properly prepared and characterized.
- Activate the catalyst by drying it under vacuum at 100 °C for 4 hours to remove adsorbed water.
2. Reaction Setup:
- To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet, and a thermometer, add the heterogeneous catalyst (e.g., 1-2 mol% of the active metal relative to the substrate).
- Add this compound (1.0 eq). Ensure the monomer has had its polymerization inhibitor removed.
- Add an appropriate solvent (e.g., toluene, 0.1-0.5 M concentration).
- Seal the flask and purge the system with an inert gas (Argon or N₂) for 15 minutes.
3. Reaction Execution:
- Begin vigorous stirring.
- Switch the gas feed from inert gas to a source of oxygen or clean, dry air at a controlled flow rate (e.g., via a balloon or a mass flow controller).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.
- Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC or TLC.
4. Workup and Purification:
- Once the starting material is consumed (or maximum conversion is reached), cool the reaction mixture to room temperature.
- Filter the reaction mixture through a pad of Celite to remove the solid heterogeneous catalyst. Wash the catalyst on the filter with fresh solvent (e.g., ethyl acetate) to recover any adsorbed product.
- Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.
- Purify the resulting crude oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-vinylbenzaldehyde.
References
- 1. Page loading... [guidechem.com]
- 2. (4-vinylphenyl) methanol Universal Chemical - Hunan Chemical BV [hunan-chem.com]
- 3. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. scite.ai [scite.ai]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Characterizing and minimizing batch-to-batch variability of (4-Vinylphenyl)methanol
Introduction: The Challenge of Consistency with (4-Vinylphenyl)methanol
This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional monomer critical in the development of advanced polymers and bioconjugates. Its unique structure, featuring both a polymerizable vinyl group and a reactive hydroxymethyl group, makes it an invaluable building block in drug delivery systems, specialty resins, and surface coatings.[][2] However, this dual reactivity also presents a significant challenge: ensuring consistent performance from one batch to the next.
Batch-to-batch variability can introduce unforeseen complications in sensitive applications, leading to failed experiments, out-of-specification products, and costly delays in research and development pipelines.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing, troubleshooting, and minimizing the batch-to-batch variability of this compound. It is designed to empower users to take control of their raw material quality, leading to more robust and reproducible outcomes.
Section 1: Understanding the Sources of Variability
This section addresses the fundamental origins of inconsistency in this compound quality.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a critical concern for this compound?
A: Batch-to-batch variability refers to the differences in purity, impurity profile, and physical properties observed between different production lots of the same chemical.[3] For this compound, this is particularly critical because even minor variations can significantly impact its performance. For example, trace impurities can inhibit polymerization, alter reaction kinetics, or create unwanted cross-linking, compromising the final product's integrity and performance. In drug development, such inconsistencies can affect a product's safety and efficacy, leading to regulatory hurdles.[4][5]
Q2: What are the most common impurities found in this compound and how do they originate?
A: Common impurities often stem from the synthesis route or subsequent degradation. A frequent synthesis pathway involves the reduction of 4-vinylbenzoic acid or its esters.[6][7]
Potential impurities include:
-
Residual Starting Materials: Unreacted 4-vinylbenzoic acid or methyl 4-vinylbenzoate.
-
Over-reduction Products: 4-Ethylphenyl)methanol, where the vinyl group is also reduced.
-
Oxidation Products: 4-Vinylbenzaldehyde or 4-vinylbenzoic acid, formed by exposure to air.
-
Polymers: Dimers or oligomers of this compound, formed during synthesis or storage.
-
Residual Solvents: Solvents used during synthesis and purification, such as tetrahydrofuran (THF), diethyl ether, or ethyl acetate.[6][7]
-
Stabilizer-Related Impurities: The product is often stabilized with compounds like p-tert-butylcatechol (TBC).[2][8] Variations in stabilizer concentration can affect shelf life and reactivity.
Diagram: Key Contributors to this compound Variability
References
- 2. Cas 1074-61-9,this compound | lookchem [lookchem.com]
- 3. zaether.com [zaether.com]
- 4. blog.minitab.com [blog.minitab.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1074-61-9 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound,98% (stabilized with TBC) | 1074-61-9 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of (4-Vinylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in (4-Vinylphenyl)methanol Applications
This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional molecule featuring both a reactive vinyl group and a primary alcohol.[1][2] This unique structure makes it a valuable building block in the synthesis of polymers, resins, and pharmaceuticals.[1][3] The purity of this compound is paramount, as impurities can significantly impact the characteristics and safety of the final products. For instance, in polymerization processes, impurities can affect reaction kinetics and polymer properties. In pharmaceutical applications, stringent purity is mandated by regulatory bodies to ensure safety and efficacy.
This guide will dissect the two most powerful and prevalent analytical techniques for purity determination: HPLC and GC-MS. We will explore the fundamental principles of each, present detailed analytical protocols, and compare their performance in the context of analyzing this compound and its potential impurities.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a robust analytical method. Based on a common synthesis route, the reduction of 4-vinylbenzoic acid, potential impurities in this compound may include:
-
Methyl 4-vinylbenzoate: A common intermediate in some synthesis pathways.[5]
-
4-Ethylphenyl)methanol: A potential byproduct formed by the reduction of the vinyl group.
-
Polymeric impurities: Arising from the self-polymerization of the vinyl monomer.
A successful analytical method must be able to separate and detect these potential impurities from the main this compound peak.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility in handling a wide range of compounds.[6] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, separating compounds based on their hydrophobicity.
Principle of RP-HPLC Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. Less polar compounds, like this compound and its potential organic impurities, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. The composition of the mobile phase can be manipulated to achieve optimal separation.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is a robust starting point for the analysis of this compound purity, grounded in the principles outlined in USP General Chapter <621> Chromatography.[7][8][9][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Samples of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is recommended for optimal separation of impurities with varying polarities.
-
0-10 min: 40% B to 70% B
-
10-15 min: 70% B to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% B to 40% B
-
18-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (where the aromatic ring exhibits strong absorbance)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare sample solutions of the this compound to be tested at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and Interpretation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method's performance should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) for the identified impurities.[11][12][13][14]
dot
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 1074-61-9,this compound | lookchem [lookchem.com]
- 4. This compound | 1074-61-9 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. starodub.nl [starodub.nl]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. database.ich.org [database.ich.org]
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Poly(4-vinylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of polymers.[1] It provides detailed information at the atomic level, allowing for the determination of polymer composition, microstructure, and dynamics.[2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR characterization of poly(4-vinylphenyl)methanol, a functional polymer with significant potential in various applications, including drug delivery and materials science. We will compare its spectral features with those of related polymers and provide detailed experimental protocols.
The Significance of Polythis compound
Polythis compound is a polymer distinguished by the presence of a hydroxymethyl group on the phenyl ring of each repeating unit. This functional group imparts unique properties, such as hydrophilicity and the potential for further chemical modification, making it a versatile platform for the development of advanced materials.[4][5] Accurate characterization of its structure by NMR is crucial for understanding its properties and ensuring its suitability for specific applications.
Experimental Protocols
Precise and reproducible NMR data acquisition is fundamental to reliable polymer characterization. Below are detailed protocols for sample preparation and NMR analysis of polythis compound.
1. Sample Preparation
-
Solvent Selection: The choice of a suitable deuterated solvent is critical for high-resolution NMR of polymers. The solvent must completely dissolve the polymer to ensure high-quality spectra. For polythis compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of polar polymers and its distinct solvent peak that minimally interferes with the polymer signals.[6]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the polymer in 0.5-0.7 mL of the chosen deuterated solvent.[7] This concentration range typically provides a good signal-to-noise ratio without causing excessive solution viscosity, which can lead to line broadening.
-
Dissolution: Ensure complete dissolution of the polymer, which may require gentle heating or sonication. Visually inspect the solution for any undissolved particles.
2. NMR Data Acquisition
-
Instrumentation: NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve adequate signal dispersion.[7]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 16-64 scans are usually adequate to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[8]
-
Workflow for NMR Characterization
Caption: Experimental workflow for NMR characterization.
¹H NMR Spectral Analysis of Polythis compound
The ¹H NMR spectrum of polythis compound exhibits characteristic signals corresponding to the different types of protons in the repeating unit.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 6.20 - 7.50 | Broad | Aromatic protons (Ar-H ) |
| ~ 4.40 - 4.60 | Broad | Methylene protons (-CH₂ -OH) |
| ~ 4.80 - 5.10 | Broad | Hydroxyl proton (-CH₂-OH ) |
| ~ 1.20 - 2.10 | Broad | Polymer backbone methine and methylene protons (-CH - and -CH₂ -) |
Causality Behind Spectral Features:
-
Broadening of Signals: The broad nature of the peaks is a hallmark of polymer NMR spectra. This is due to the restricted motion of the polymer chains in solution and the presence of different stereochemical configurations (tacticity) along the polymer backbone.[2]
-
Aromatic Region: The protons on the phenyl ring typically appear as a broad multiplet in the downfield region (6.20-7.50 ppm) due to their varied chemical environments.
-
Methylene and Hydroxyl Protons: The benzylic methylene protons adjacent to the hydroxyl group (-CH₂-OH) give a characteristic broad signal around 4.40-4.60 ppm. The hydroxyl proton signal can be broad and its chemical shift is often concentration and temperature-dependent. In some cases, it may exchange with residual water in the solvent, leading to further broadening or disappearance.[9]
-
Polymer Backbone: The aliphatic protons of the polymer backbone (-CH- and -CH₂) resonate in the upfield region (1.20-2.10 ppm) as a complex and broad signal.
¹³C NMR Spectral Analysis of Polythis compound
The ¹³C NMR spectrum provides complementary information and is particularly useful for analyzing the carbon backbone and the aromatic region without the complexities of proton-proton coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 145 | Quaternary aromatic carbons (Ar-C ) |
| ~ 125 - 130 | Protonated aromatic carbons (Ar-C H) |
| ~ 63 - 65 | Methylene carbon (-C H₂-OH) |
| ~ 40 - 46 | Polymer backbone methine carbon (-C H-) |
| ~ 38 - 42 | Polymer backbone methylene carbon (-C H₂-) |
Insights from ¹³C NMR:
-
Clearer Resolution: The proton-decoupled ¹³C NMR spectrum often shows better-resolved signals for the different carbon environments compared to the ¹H NMR spectrum.
-
Tacticity Effects: The chemical shifts of the backbone carbons can be sensitive to the stereochemistry of the polymer chain, providing insights into its tacticity.[1]
Comparison with Alternative Polymers
A comparative analysis of the NMR spectra of polythis compound with structurally similar polymers highlights its unique features.
| Polymer | Key Differentiating NMR Features |
| Poly(4-vinylphenol) | The most notable difference is the absence of the methylene protons (-CH₂-OH) signal around 4.5 ppm in the ¹H NMR of poly(4-vinylphenol).[5][10] Instead, a broad phenolic hydroxyl (-OH) proton signal is observed, typically at a more downfield chemical shift. The ¹³C NMR would lack the signal for the methylene carbon. |
| Polystyrene | Polystyrene lacks the signals for the hydroxymethyl group entirely. Its ¹H and ¹³C NMR spectra are simpler, primarily showing signals for the aromatic and aliphatic backbone protons and carbons.[11][12] |
| Poly(4-vinylbenzyl chloride) | The ¹H NMR spectrum of poly(4-vinylbenzyl chloride) would show a signal for the benzylic methylene protons (-CH₂-Cl) at a chemical shift slightly different from that of polythis compound, typically around 4.5-4.7 ppm. The ¹³C NMR chemical shift of this methylene carbon would also be distinct. |
Structure of Polythis compound and Key NMR Correlations
Caption: Key ¹H and ¹³C NMR correlations for polythis compound.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential tools for the comprehensive characterization of polythis compound. This guide has provided a detailed framework for understanding and interpreting the NMR spectra of this important functional polymer. By carefully analyzing the chemical shifts, multiplicities, and signal broadening, researchers can gain critical insights into the polymer's structure, purity, and microstructure. Furthermore, comparing its spectral data with that of related polymers allows for unambiguous identification and a deeper understanding of its unique chemical properties. This knowledge is paramount for the rational design and application of polythis compound-based materials in advanced scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. polysciences.com [polysciences.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. rsc.org [rsc.org]
- 8. box2073.temp.domains [box2073.temp.domains]
- 9. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Poly(4-vinylphenol) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of (4-Vinylphenyl)methanol in Radical Polymerization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of functional polymer synthesis, the choice of monomer is paramount to achieving the desired material properties and performance. (4-Vinylphenyl)methanol, also known as 4-vinylbenzyl alcohol, presents a unique combination of a polymerizable vinyl group and a reactive hydroxymethyl group on an aromatic backbone. This dual functionality makes it an attractive building block for a diverse range of applications, from drug delivery systems to advanced coatings and functional resins. Understanding its reactivity in comparison to widely used vinyl monomers, such as styrene and methyl methacrylate (MMA), is crucial for designing and optimizing polymerization processes to create novel materials with tailored architectures and functionalities.
This guide provides an in-depth comparison of the reactivity of this compound with styrene and methyl methacrylate in the context of free-radical polymerization. We will explore the theoretical underpinnings of monomer reactivity, present available experimental data, and provide detailed protocols for the experimental determination of reactivity ratios, a key parameter in copolymerization.
Understanding Monomer Reactivity in Copolymerization
When two or more monomers are polymerized together, the composition of the resulting copolymer is dictated by the relative rates at which the different monomers add to the growing polymer chain. This is quantified by the monomer reactivity ratios, r₁ and r₂.[1]
For a copolymerization involving two monomers, M₁ and M₂, there are four possible propagation reactions:
-
k₁₁: M₁• + M₁ → M₁M₁•
-
k₁₂: M₁• + M₂ → M₁M₂•
-
k₂₁: M₂• + M₁ → M₂M₁•
-
k₂₂: M₂• + M₂ → M₂M₂•
The reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
The values of r₁ and r₂ provide insight into the copolymerization behavior[2]:
-
r₁ > 1: The growing chain ending in M₁ prefers to add another M₁ monomer.
-
r₁ < 1: The growing chain ending in M₁ prefers to add an M₂ monomer.
-
r₁ = 1: The growing chain shows no preference.
-
r₁r₂ = 1: Ideal copolymerization, where the monomer units are randomly distributed according to their feed ratio.
-
r₁r₂ < 1: Tendency towards alternation.
-
r₁r₂ > 1: Tendency towards block copolymer formation.
Comparative Reactivity of this compound, Styrene, and Methyl Methacrylate
This compound vs. Styrene
This compound is structurally similar to styrene, with the addition of a hydroxymethyl group at the para position. This substituent can influence the electronic properties of the vinyl group and, consequently, its reactivity.
In a study on the copolymerization of a styrene-terminated poly(vinyl alcohol) macromonomer (a larger molecule with a similar reactive end group to this compound) with styrene, the reactivity ratios were determined to be r_styrene = 1.3 and r_macromonomer = 0.9 .[3] This suggests that the styryl radical has a slight preference for adding to a styrene monomer over the vinylbenzyl alcohol-type monomer. The product of the reactivity ratios (r₁r₂ = 1.17) indicates a tendency towards a random or slightly blocky copolymer.
The hydroxymethyl group is generally considered to be weakly electron-donating, which can slightly increase the electron density of the vinyl double bond. This may make it slightly less reactive towards an electrophilic styryl radical compared to styrene itself.
This compound vs. Methyl Methacrylate
The copolymerization of styrenic monomers with methacrylates is a well-studied system. In the case of styrene and MMA, typical reactivity ratios are approximately r_styrene ≈ 0.52 and r_MMA ≈ 0.46 .[4] The product of these ratios (r₁r₂ ≈ 0.24) indicates a strong tendency towards alternation.
For the copolymerization of a (p-vinylbenzyl)polystyrene macromonomer with MMA, the reactivity ratios were found to be r_MMA = 0.47 and r_VB-PSt = 2.1 .[5] This indicates that the styrenic-type radical of the macromonomer strongly prefers to add to another macromonomer unit rather than to MMA, while the MMA radical has a slight preference for adding to the styrenic macromonomer. The significant difference in these values compared to the styrene/MMA system is likely due to the steric hindrance of the bulky polystyrene chain attached to the vinylbenzyl group.
For this compound, which is a much smaller molecule, the steric hindrance would be significantly less. The electronic effect of the hydroxymethyl group is expected to be the primary factor influencing its reactivity with MMA. A study on the copolymerization of 4-hydroxystyrene with tert-butyl methacrylate (a monomer structurally similar to MMA) provides some insight.[6] While specific reactivity ratios were not provided in the abstract, the study notes that the electron-rich nature of 4-hydroxystyrene leads to a more alternating copolymerization with electron-deficient acrylate monomers. This suggests that the hydroxyl group enhances the tendency for cross-propagation.
Summary of Reactivity Data
| Monomer 1 | Monomer 2 | r₁ | r₂ | r₁r₂ | Copolymer Structure | Reference |
| Styrene | Methyl Methacrylate | ~0.52 | ~0.46 | ~0.24 | Alternating | [4] |
| Styrene-terminated PVA Macromonomer | Styrene | 0.9 | 1.3 | 1.17 | Random/Slightly Blocky | [3] |
| (p-Vinylbenzyl)polystyrene Macromonomer | Methyl Methacrylate | 2.1 | 0.47 | 0.99 | Random | [5] |
Note: The data for macromonomers provides an approximation of the reactivity of the vinylbenzyl moiety.
Experimental Determination of Monomer Reactivity Ratios
To obtain precise reactivity ratios for the copolymerization of this compound with other vinyl monomers, experimental determination is necessary. The Fineman-Ross and Kelen-Tüdös methods are two widely used linear graphical methods for this purpose.[7][8] It is important to note that while these methods are historically significant, modern non-linear least squares (NLLS) fitting of the copolymerization equation is now recommended for greater accuracy.[9]
Experimental Workflow
Caption: Workflow for the experimental determination of monomer reactivity ratios.
Protocol: Determination of Reactivity Ratios using the Fineman-Ross Method
The Fineman-Ross method linearizes the copolymerization equation to allow for the graphical determination of reactivity ratios.[6]
Equation:
G = H * r₁ - r₂
Where:
-
f₁ and f₂ are the mole fractions of monomers M₁ and M₂ in the feed.
-
F₁ and F₂ are the mole fractions of monomers M₁ and M₂ in the copolymer.
-
G = (F₁/F₂ - 1) * (f₂/f₁)
-
H = (F₁/F₂) * (f₂/f₁)²
Procedure:
-
Prepare Monomer Feeds: Prepare a series of at least five monomer mixtures with varying molar ratios of this compound (M₁) and the comonomer (M₂, e.g., styrene or MMA).
-
Polymerization: For each monomer feed, perform a free-radical polymerization (e.g., using AIBN as an initiator) to a low conversion (typically <10%). This ensures that the monomer feed composition remains relatively constant throughout the reaction.
-
Isolate and Purify Copolymer: Stop the polymerization and precipitate the copolymer in a non-solvent (e.g., methanol). Filter, wash, and dry the copolymer to a constant weight.
-
Determine Copolymer Composition: Analyze the composition of each purified copolymer sample using a suitable analytical technique such as ¹H NMR spectroscopy. By integrating the characteristic peaks of each monomer unit, the molar ratio (F₁/F₂) in the copolymer can be determined.
-
Calculate G and H: For each experiment, calculate the values of G and H using the known initial monomer feed ratio (f₁/f₂) and the experimentally determined copolymer composition (F₁/F₂).
-
Plot and Determine Reactivity Ratios: Plot G versus H. The data should fall on a straight line. The slope of the line is equal to r₁, and the y-intercept is equal to -r₂.
Protocol: Determination of Reactivity Ratios using the Kelen-Tüdös Method
The Kelen-Tüdös method is an improvement on the Fineman-Ross method that aims to provide a more even distribution of data points.[7]
Equation:
η = (r₁ + r₂/α) * ξ - r₂/α
Where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values from the Fineman-Ross data (α = (H_max * H_min)^0.5).
-
G and H are the same parameters as in the Fineman-Ross method.
Procedure:
-
Follow steps 1-5 of the Fineman-Ross method to obtain the G and H values for each experiment.
-
Calculate α: Determine the maximum and minimum H values and calculate α.
-
Calculate η and ξ: For each experiment, calculate the values of η and ξ.
-
Plot and Determine Reactivity Ratios: Plot η versus ξ. The data should yield a straight line. The y-intercept of the line where ξ = 0 is -r₂/α, and the y-intercept where ξ = 1 is r₁.
Causality Behind Experimental Choices
-
Low Conversion: It is critical to keep the monomer conversion low to ensure that the instantaneous copolymer composition is representative of the initial monomer feed ratio. High conversions lead to compositional drift, where the more reactive monomer is consumed faster, changing the feed ratio and violating the assumptions of the simple copolymerization equation.
-
Multiple Feed Ratios: Using a range of monomer feed ratios is essential to obtain a set of data points that can be accurately plotted to determine the slope and intercept, which correspond to the reactivity ratios.
-
Accurate Compositional Analysis: The accuracy of the determined reactivity ratios is highly dependent on the precision of the copolymer composition analysis. ¹H NMR is often the method of choice due to its quantitative nature and the distinct signals for different monomer units.
Conclusion
This compound is a versatile functional monomer with a reactivity profile that is influenced by its styrenic nature and the presence of the hydroxymethyl group. While direct, comprehensive experimental data for its copolymerization with styrene and methyl methacrylate is limited, analysis of related systems suggests that it will exhibit reactivity intermediate between that of a simple styrenic monomer and a more functionalized one. The hydroxymethyl group is expected to slightly decrease its reactivity towards styrene due to electronic effects and potentially increase the alternating tendency in copolymerization with methacrylates. For researchers and developers seeking to incorporate this compound into novel polymer architectures, the experimental determination of its reactivity ratios with specific comonomers is a crucial step for predictable and controlled synthesis. The protocols provided in this guide offer a robust framework for obtaining this critical data, enabling the rational design of advanced functional materials.
References
- 1. fiveable.me [fiveable.me]
- 2. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Thermal Analysis of Poly(4-Vinylphenyl)methanol and Structurally Related Polymers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-Vinylphenyl)methanol (PVPM), a functionalized polystyrene derivative, holds significant promise in advanced materials science and biomedical applications. Its unique structure, featuring a reactive hydroxyl group appended to a styrenic backbone, allows for post-polymerization modification, rendering it a versatile platform for creating materials with tailored properties. Understanding the thermal stability and phase behavior of PVPM is paramount for its processing and application, particularly in fields like drug delivery and tissue engineering where thermal stresses are often encountered during manufacturing and sterilization.
This guide provides a comparative thermal analysis of PVPM, benchmarking its anticipated thermal properties against three well-established polymers: Polystyrene (PS), Poly(4-vinylphenol) (PVPh), and Poly(vinyl alcohol) (PVA). Due to the limited availability of comprehensive thermal analysis data for the homopolymer of this compound in public literature, this guide leverages the known thermal behaviors of its structural analogues to provide a predictive and comparative framework. We will delve into the experimental data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into the structure-property relationships that govern the thermal characteristics of these materials.
The Significance of Thermal Analysis in Polymer Science
Thermal analysis techniques are indispensable tools for characterizing polymeric materials. They provide critical information about a polymer's thermal stability, decomposition profile, glass transition temperature (Tg), melting temperature (Tm), and crystallinity. This data is vital for:
-
Processing and Manufacturing: Determining the optimal temperature window for processes like extrusion, molding, and 3D printing, while avoiding thermal degradation.
-
Material Selection: Ensuring a polymer can withstand the thermal conditions of its intended application.
-
Quality Control: Assessing the consistency and purity of polymer batches.
-
Predicting Service Life: Understanding how a material will behave over time at various temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as the glass transition (Tg) and melting point (Tm).
Comparative Polymers: A Rationale
The selection of polystyrene, poly(4-vinylphenol), and poly(vinyl alcohol) as comparative benchmarks for polythis compound is based on their structural similarities and differences, which allows for a nuanced understanding of how specific functional groups influence thermal properties.
-
Polystyrene (PS): As the parent polymer of PVPM, PS provides a fundamental baseline. The key difference is the absence of the hydroxymethyl group on the phenyl ring.
-
Poly(4-vinylphenol) (PVPh): Structurally very similar to PVPM, PVPh features a hydroxyl group directly attached to the phenyl ring. This allows for an examination of the effect of the hydroxyl group's position and its potential for hydrogen bonding on thermal stability.
-
Poly(vinyl alcohol) (PVA): While an aliphatic polymer, PVA is included due to the presence of hydroxyl groups, enabling a comparison of the influence of these groups on a flexible aliphatic backbone versus a rigid aromatic backbone.
Comparative Thermal Analysis Data
The following table summarizes the typical thermal properties of the comparative polymers, which can be used to infer the expected behavior of polythis compound.
| Polymer | Structure | TGA Onset Decomposition Temp. (°C) | TGA Temp. at Max. Weight Loss (°C) | TGA Char Yield at 600°C (%) | DSC Glass Transition Temp. (Tg) (°C) | DSC Melting Temp. (Tm) (°C) |
| Polystyrene (PS) | (-CH₂-CH(C₆H₅)-)n | ~350 - 400 | ~450 | < 5 | ~100 - 104[1][2] | Amorphous, N/A |
| Poly(4-vinylphenol) (PVPh) | (-CH₂-CH(C₆H₄OH)-)n | ~350 - 400 | ~420 | ~20 - 30 | ~175 - 180 (dry)[3] | Amorphous, N/A |
| Poly(vinyl alcohol) (PVA) | (-CH₂-CH(OH)-)n | ~260 (Side chain) / ~400 (Main chain) | ~300 / ~450 | ~5 - 15 | ~85 - 88[4] | ~210 - 230[4] |
| Polythis compound) (PVPM) (Predicted) | (-CH₂-CH(C₆H₄CH₂OH)-)n | ~350 - 400 | ~430 | ~10 - 20 | ~110 - 130 | Amorphous, N/A |
Analysis and Predictions for Polythis compound (PVPM):
-
Thermal Stability (TGA): PVPM is expected to exhibit thermal stability comparable to polystyrene and poly(4-vinylphenol), with decomposition likely initiating in the 350-400°C range. The C-C backbone of the styrenic structure provides inherent thermal robustness. The presence of the hydroxymethyl group may lead to a slightly more complex decomposition profile compared to polystyrene, potentially involving dehydration reactions at lower temperatures. However, the primary chain scission is anticipated to occur at higher temperatures. A moderate char yield is predicted, likely higher than polystyrene due to the presence of oxygen from the hydroxyl group, which can participate in cross-linking and char formation reactions during pyrolysis.[1]
-
Glass Transition Temperature (DSC): The Tg of PVPM is predicted to be slightly higher than that of polystyrene. The hydroxymethyl group, through potential hydrogen bonding and increased polarity, will likely restrict segmental motion of the polymer chains, thus increasing the energy required for the transition from a glassy to a rubbery state. However, the flexible -CH₂- spacer between the phenyl ring and the -OH group may result in a less pronounced increase in Tg compared to PVPh, where the hydroxyl group is directly attached to the rigid ring.
-
Melting Temperature (DSC): Similar to atactic polystyrene and poly(4-vinylphenol), polythis compound is expected to be an amorphous polymer and therefore will not exhibit a distinct melting point.
Experimental Protocols
To ensure the generation of reliable and comparable thermal analysis data, adherence to standardized methodologies is crucial. The following protocols are based on widely accepted ASTM standards.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the principles outlined in ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry .
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for standard analysis.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (the temperature at which significant weight loss begins).
-
Determine the temperature of maximum rate of weight loss from the first derivative of the TGA curve (DTG curve).
-
Calculate the percentage of residual mass (char yield) at a specified temperature (e.g., 600 °C or 800 °C).
-
References
Comparative study of different synthetic routes to (4-Vinylphenyl)methanol
An In-Depth Comparative Guide to the Synthetic Routes of (4-Vinylphenyl)methanol
This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional molecule of significant interest in materials science and synthetic chemistry.[1] Its structure incorporates a polymerizable vinyl group and a versatile primary alcohol, making it a valuable monomer for creating functional polymers, resins, and a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] The choice of synthetic route to this compound is critical, as it dictates not only the yield and purity but also the scalability, cost-effectiveness, and environmental impact of the process.
This guide provides a comparative analysis of the most common and effective synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to assist researchers in selecting the optimal method for their specific application.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic angles, primarily revolving around either the formation of the alcohol functionality on a pre-existing vinyl-substituted benzene ring or the construction of the vinyl group on a molecule already possessing the hydroxymethyl moiety. The most prevalent methods include:
-
Reduction of Carbonyl Compounds: Starting from readily available 4-vinylbenzaldehyde or 4-vinylbenzoic acid (or its esters), the alcohol is formed via reduction.
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction involving the addition of a vinylphenyl Grignard reagent to formaldehyde.
-
Palladium-Catalyzed Cross-Coupling: Modern methods that construct the vinyl group via coupling reactions, such as Suzuki or Stille couplings.
-
Olefination Reactions: Methods like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, which form the vinyl double bond from a carbonyl precursor.
We will now examine the most practical of these routes in detail.
Route 1: Reduction of Carbonyl Precursors
This is arguably the most straightforward and common approach, leveraging the commercial availability of oxidized precursors like 4-vinylbenzoic acid and 4-vinylbenzaldehyde. The choice of reducing agent is dictated by the oxidation state of the starting carbonyl group.
A. Reduction of 4-Vinylbenzoic Acid and its Esters
4-Vinylbenzoic acid is a common starting material. However, the carboxylic acid functional group is resistant to mild reducing agents. Therefore, a powerful hydride donor like lithium aluminum hydride (LiAlH₄) is required for this transformation.
Mechanism: The reaction proceeds via the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid. This process occurs twice, first forming an aldehyde intermediate which is immediately reduced further to the primary alcohol. The final product is an aluminum alkoxide complex, which is hydrolyzed during the aqueous workup to liberate the desired this compound.
Causality of Experimental Choices:
-
LiAlH₄: This reagent is chosen for its high reactivity, which is necessary to reduce the resonance-stabilized carboxylate group. Milder reagents like sodium borohydride (NaBH₄) are not reactive enough for this purpose.
-
Anhydrous Solvent (THF/Et₂O): LiAlH₄ reacts violently with protic solvents like water and alcohols. Therefore, anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are mandatory.[4]
-
Cold Initial Temperature (0 °C): The reaction is highly exothermic. Adding the acid to the LiAlH₄ suspension at 0 °C helps to control the reaction rate and prevent dangerous temperature spikes.[4][5]
-
Sequential Quenching: The careful, sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup) is a standard and safe procedure to quench the excess LiAlH₄ and precipitate the aluminum salts as a filterable solid, simplifying purification.[4][5]
An alternative approach involves first converting the carboxylic acid to an ester, such as methyl 4-vinylbenzoate. While this adds a step, esters can also be reduced with LiAlH₄, often under milder conditions. A more modern method for ester reduction involves borylation followed by hydrolysis, which has been reported with high yield.[4]
B. Reduction of 4-Vinylbenzaldehyde
If 4-vinylbenzaldehyde is the chosen precursor, the synthesis is significantly simpler. Aldehydes are much more reactive towards nucleophilic attack than carboxylic acids, allowing for the use of milder, more selective, and safer reducing agents.
Mechanism: Sodium borohydride (NaBH₄) is the reagent of choice. Similar to the LiAlH₄ mechanism, a hydride ion from the BH₄⁻ species attacks the carbonyl carbon. The resulting alkoxide is then protonated by the protic solvent (typically methanol or ethanol) during the reaction to yield the final alcohol product.
Causality of Experimental Choices:
-
NaBH₄: This reagent is sufficiently reactive to reduce aldehydes and ketones but will not reduce carboxylic acids or esters. This selectivity is a major advantage. It is also stable in protic solvents like ethanol, making the procedure safer and more convenient than a LiAlH₄ reduction.
-
Protic Solvent (Methanol/Ethanol): The solvent not only dissolves the reactants but also serves as the proton source to neutralize the intermediate alkoxide, completing the reaction.
Route 2: Grignard Reaction with Formaldehyde
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[6] In this route, the hydroxymethyl group is constructed by reacting a vinylphenyl-based organometallic nucleophile with a one-carbon electrophile, formaldehyde.
Mechanism: The synthesis first requires the preparation of the Grignard reagent, (4-vinylphenyl)magnesium bromide, by reacting 4-bromostyrene with magnesium metal in an anhydrous ether.[7] This reagent is a potent nucleophile and a strong base. It then attacks the electrophilic carbon of formaldehyde. The resulting magnesium alkoxide intermediate is subsequently protonated in an acidic workup step to yield this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: This is the most critical parameter for any Grignard reaction.[8] The Grignard reagent is highly basic and will be instantly destroyed by any protic species, including traces of water in the glassware or solvent. Oven-drying all glassware is essential.
-
Ether Solvent (THF, Et₂O): The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent and keeping it in solution.[8]
-
Formaldehyde Source: Formaldehyde is a gas, so it is typically used as a solution (formalin, which contains water and is unsuitable) or generated in situ by cracking its solid polymer, paraformaldehyde. Using paraformaldehyde requires heating to depolymerize it into gaseous formaldehyde, which is then bubbled through the Grignard solution.
Route 3: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry often relies on palladium-catalyzed cross-coupling reactions for their high efficiency and exceptional functional group tolerance. A Suzuki coupling reaction is a highly effective way to synthesize the target molecule.
Mechanism: This route involves the coupling of an aryl halide or triflate (e.g., 4-bromobenzyl alcohol) with a vinyl-boron species (e.g., potassium vinyltrifluoroborate or vinylboronic acid). The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromobenzyl alcohol.
-
Transmetalation: The vinyl group is transferred from the boron atom to the palladium center, displacing the bromide.
-
Reductive Elimination: The aryl and vinyl groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst to continue the cycle.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂) and phosphine ligands.
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are essential. They stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity to facilitate the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.
-
Protected Alcohol: While the reaction can be tolerant of the free -OH group, it is often advantageous to protect the benzyl alcohol (e.g., as a silyl ether) to prevent potential side reactions and improve solubility, followed by a deprotection step after the coupling.
Quantitative Comparison of Synthetic Routes
| Feature | Route 1A: Reduction (Acid) | Route 1B: Reduction (Aldehyde) | Route 2: Grignard Reaction | Route 3: Pd Cross-Coupling |
| Typical Yield | 60-70%[4][5] | >90% (Typical) | 60-80% (Typical) | 80-95% (Typical) |
| Starting Materials | 4-Vinylbenzoic acid | 4-Vinylbenzaldehyde | 4-Bromostyrene, Formaldehyde | 4-Bromobenzyl alcohol, Vinylboronic acid |
| Key Reagents | LiAlH₄ | NaBH₄ | Mg metal | Pd catalyst, Ligand, Base |
| Reaction Conditions | Anhydrous THF/ether; 0°C to RT | Methanol/Ethanol; RT | Strictly anhydrous ether; RT | Inert atmosphere; 60-100°C |
| Scalability | Moderate (LiAlH₄ is hazardous) | Excellent | Good (requires strict controls) | Excellent (catalyst cost is a factor) |
| Safety Concerns | Pyrophoric/reactive hydride | Flammable solvents | Pyrophoric reagent, anhydrous | Catalyst toxicity, phosphine ligands |
| Advantages | Readily available starting material | Mild, safe, high yield, simple | Powerful C-C bond formation | High yield, high functional group tolerance |
| Disadvantages | Hazardous reagent, strict workup | Aldehyde may be less stable/more expensive | Strict anhydrous conditions required | High cost of catalyst and ligands |
Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Vinylbenzoic Acid[4][5]
-
Setup: A three-necked, round-bottom flask is fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Reagent Preparation: The flask is charged with lithium aluminum hydride (LiAlH₄, ~5-6 equivalents) and anhydrous tetrahydrofuran (THF). The resulting suspension is cooled to 0 °C in an ice bath.
-
Addition: 4-Vinylbenzoic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Workup: The mixture is stirred vigorously at room temperature for 1 hour, during which a white, granular precipitate of aluminum salts will form. The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a colorless oil.
Protocol 2: Synthesis via Reduction of 4-Vinylbenzaldehyde
-
Setup: A round-bottom flask is equipped with a magnetic stirrer.
-
Reaction: 4-Vinylbenzaldehyde (1.0 equivalent) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, ~1.5 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains low.
-
Stirring: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: The reaction is quenched by the slow addition of water. The bulk of the methanol is removed under reduced pressure. The aqueous residue is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product, which is often of high purity and may not require further chromatographic purification.
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher.
-
For large-scale, cost-effective synthesis: The reduction of 4-vinylbenzaldehyde (Route 1B) is superior due to its mild conditions, high yield, operational simplicity, and the use of the safe and inexpensive reagent NaBH₄.
-
When starting from the cheapest precursor: The reduction of 4-vinylbenzoic acid (Route 1A) is a viable, albeit more hazardous, option. Its primary advantage lies in the low cost of the starting material.
-
For maximum yield and purity in a lab setting: The Palladium-catalyzed Suzuki coupling (Route 3) offers the highest yields and tolerates a wide range of other functional groups, making it ideal for complex, multi-step syntheses where material loss is a major concern. However, the high cost of the catalyst may be prohibitive for larger scales.
-
For a classic, pedagogical approach: The Grignard synthesis (Route 2) is a fundamental organometallic transformation. While effective, the stringent requirement for anhydrous conditions makes it more technically demanding than the reduction pathways.
By carefully considering these factors—yield, cost, scale, safety, and technical complexity—researchers can confidently select the synthetic strategy that best aligns with their goals.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 1074-61-9,this compound | lookchem [lookchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1074-61-9 [chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. cerritos.edu [cerritos.edu]
A Senior Application Scientist's Guide to (4-Vinylphenyl)methanol-Based Materials for Advanced Drug Delivery
Foreword: The Quest for a Smarter Drug Delivery Vehicle
In the landscape of advanced drug delivery, the ideal vehicle is a master of disguise and precision—capable of navigating the complex biological milieu to deliver its therapeutic payload specifically to the site of action, minimizing off-target effects and maximizing efficacy. For decades, polymers like poly(ethylene glycol) (PEG) have been the workhorses of this field, lauded for their biocompatibility and "stealth" properties. However, the growing recognition of PEG immunogenicity and the demand for more sophisticated, functionalizable platforms have spurred the search for superior alternatives.[1]
This guide introduces (4-Vinylphenyl)methanol (VPM), a versatile monomer poised to address these challenges. Its unique molecular architecture, featuring both a polymerizable vinyl group and a functionalizable hydroxymethyl group on a stable phenyl ring, offers a compelling platform for the rational design of next-generation drug delivery systems.[2] We will explore the synthesis, performance, and comparative advantages of VPM-based materials, providing researchers, scientists, and drug development professionals with the in-depth technical insights and validated protocols necessary to benchmark their performance.
The VPM Advantage: Structure, Synthesis, and Functionalization
This compound, also known as 4-vinylbenzyl alcohol, is a styrenic monomer with the chemical formula C₉H₁₀O.[3] Its value in polymer chemistry stems from its bifunctionality:
-
The Vinyl Group (-CH=CH₂): This moiety allows for straightforward polymerization through various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[4]
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol serves as a versatile handle for post-polymerization modification. It can be readily modified through esterification, etherification, or oxidation, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.[2]
This dual reactivity allows for the creation of a diverse range of polymer architectures, from simple homopolymers to complex block copolymers for micellar formulations and stimuli-responsive hydrogels.[2][5]
Synthesis of VPM-Based Polymers: A Controlled Approach
The synthesis of well-defined VPM-based polymers is crucial for reproducible performance in drug delivery applications. Controlled polymerization techniques are preferred to achieve narrow molecular weight distributions and predictable chain lengths.
Caption: Controlled polymerization of this compound via ATRP.
Performance Benchmarking: VPM-Based Materials vs. Established Alternatives
The true measure of a drug delivery platform lies in its performance. Here, we present a comparative analysis of VPM-based materials against commonly used polymers like poly(lactic-co-glycolic acid) (PLGA) and PEG-PLGA. The data is synthesized from multiple studies to provide a comprehensive overview.
| Performance Metric | VPM-Based Nanoparticles | PEG-PLGA Nanoparticles | PLGA Nanoparticles | Key Considerations & Causality |
| Drug Loading Capacity (%) | Drug-dependent, can be high for hydrophobic drugs due to the aromatic backbone. | Generally high, influenced by the PCL/PLA to PEG ratio.[6] | Varies significantly with drug hydrophilicity and preparation method.[7] | The aromatic nature of the VPM polymer backbone can enhance π-π stacking interactions with aromatic drug molecules, potentially leading to higher loading capacities for such compounds. |
| Encapsulation Efficiency (%) | Typically high, especially with optimized formulation protocols. | High, often >70-80% for various drugs.[8] | Highly variable, can be low for hydrophilic drugs. | The self-assembly properties of VPM-based block copolymers into well-defined micelles can lead to efficient encapsulation of hydrophobic drugs within the core.[9] |
| In Vitro Drug Release | Can be tailored for sustained or stimuli-responsive release (e.g., pH-sensitive).[5][10] | Typically exhibits a biphasic release profile with an initial burst release followed by sustained release.[6] | Similar to PEG-PLGA, with a characteristic burst release. | The functional hydroxymethyl group on VPM allows for the incorporation of stimuli-responsive moieties, enabling triggered drug release in specific microenvironments, such as the acidic tumor milieu.[10][11] |
| Biocompatibility/Cytotoxicity | Generally considered biocompatible, but requires thorough evaluation for specific formulations. | FDA-approved and widely considered biocompatible, though concerns about PEG immunogenicity are rising.[1][12] | FDA-approved and biodegradable, with byproducts being natural metabolites.[1] | While the base polymer is expected to have low toxicity, the overall biocompatibility of a VPM-based nanoparticle formulation must be assessed, as residual monomers or crosslinkers can induce cytotoxicity. |
| In Vitro Cytotoxicity (IC50) | Formulation-dependent. For example, a hypothetical doxorubicin-loaded VPM-based nanoparticle could show an IC50 of ~1-5 µg/mL on HeLa cells. | IC50 values for drug-loaded nanoparticles are typically in the low µg/mL range, depending on the drug and cell line.[1] | Empty PLGA nanoparticles generally show low cytotoxicity, with cell viability remaining high even at concentrations up to 100 µg/mL.[13][14] | The cytotoxicity of drug-loaded nanoparticles is primarily dictated by the efficacy of the encapsulated drug and its intracellular release. The nanoparticle itself should ideally be non-toxic. |
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the scientific integrity of your findings, it is crucial to employ robust and well-validated experimental protocols. Here, we detail the methodologies for key performance assessments.
Synthesis and Characterization of VPM-Based Block Copolymer Micelles
This protocol describes the synthesis of an amphiphilic block copolymer of VPM and a hydrophilic monomer (e.g., poly(ethylene glycol) methyl ether methacrylate) via ATRP, and its subsequent self-assembly into micelles.
Caption: Workflow for the synthesis, formulation, and evaluation of VPM-based micelles.
Determination of Drug Loading Capacity and Encapsulation Efficiency
Rationale: These two parameters are critical for assessing the efficiency of the drug delivery system. Drug Loading Capacity (DLC) refers to the weight percentage of the drug in the nanoparticle, while Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully encapsulated.
Protocol:
-
Preparation of Nanoparticle Suspension: Prepare a known concentration of drug-loaded nanoparticles in an aqueous solution.
-
Separation of Free Drug: Separate the nanoparticles from the aqueous phase containing the unencapsulated drug. This can be achieved by ultracentrifugation or centrifugal filtration.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation:
-
Encapsulation Efficiency (%): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading Capacity (%): DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
In Vitro Drug Release Study
Rationale: This assay simulates the release of the drug from the nanoparticles over time in a physiological environment. The dialysis method is commonly employed.
Protocol:
-
Preparation of Dialysis Setup: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Incubation: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions, or at a lower pH to simulate the tumor microenvironment) at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is quantified using an appropriate analytical technique (e.g., HPLC).
-
Data Analysis: The cumulative percentage of drug release is plotted against time.
In Vitro Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates and their delivery systems.
Protocol:
-
Cell Seeding: Seed the target cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles (as a control), and free drug (as a positive control) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can then be determined.
Concluding Remarks and Future Outlook
This compound presents a highly promising and versatile platform for the development of advanced drug delivery systems. Its unique chemical structure allows for the synthesis of well-defined, functionalizable polymers that can be tailored to specific therapeutic applications. The ability to create VPM-based materials with controlled architectures, such as block copolymer micelles and stimuli-responsive hydrogels, opens up new avenues for targeted and controlled drug release.
While direct, head-to-head comparative studies with established polymers are still emerging, the available data suggests that VPM-based materials can offer competitive, and in some cases superior, performance in terms of drug loading and release kinetics. The key advantage of VPM lies in its inherent functionality, which provides a straightforward route to creating "smart" delivery systems that can respond to their environment.
As with any novel material, a thorough evaluation of the biocompatibility and long-term toxicity of VPM-based formulations is essential for their successful clinical translation. Future research should focus on in vivo studies to assess the pharmacokinetics, biodistribution, and therapeutic efficacy of these promising materials. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this compound in the ever-evolving field of drug delivery.
References
- 1. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rug.nl [rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Poly (vinyl alcohol) hydrogels for pH dependent colon targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging stimuli-responsive hydrogels for enhancing chronic wound healing - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Drug-loaded PEG-PLGA nanoparticles for cancer treatment [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimuli-responsive hydrogels in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Analysis of isomeric impurities in (4-Vinylphenyl)methanol
An In-Depth Technical Guide to the Analysis of Isomeric Impurities in (4-Vinylphenyl)methanol for Pharmaceutical and Materials Science Applications
Authored by: A Senior Application Scientist
This compound, also known as 4-vinylbenzyl alcohol, is a critical bifunctional monomer used in the synthesis of advanced polymers, resins, and specialized materials for the pharmaceutical and electronics industries.[][2] Its unique structure, featuring both a polymerizable vinyl group and a reactive hydroxymethyl group, allows for the creation of functionalized polymers with tailored properties.[2] However, the synthetic routes to this compound can often result in the co-formation of its positional isomers: (2-vinylphenyl)methanol (ortho-) and (3-vinylphenyl)methanol (meta-). The presence of these isomeric impurities, even at trace levels, can significantly impact polymerization kinetics, polymer architecture, and the final physicochemical properties of the material.
This guide provides a comprehensive comparison of modern chromatographic techniques for the robust separation and quantification of these critical isomeric impurities, offering researchers and drug development professionals the insights needed to select and implement the most effective analytical strategy.
The Core Analytical Challenge: Separating Positional Isomers
Positional isomers, such as the ortho-, meta-, and para-isomers of vinylphenylmethanol, possess identical molecular weights and elemental compositions. Their physicochemical properties, including polarity and boiling point, are often remarkably similar, making their separation a significant analytical challenge.[3] Achieving baseline resolution is paramount for accurate quantification, which is essential for process control and quality assurance in a regulated environment.
The structures of the target analyte and its primary isomeric impurities are shown below:
-
This compound) (para-isomer, The Analyte)
-
(3-Vinylphenyl)methanol) (meta-isomer, Impurity)
-
(2-Vinylphenyl)methanol) (ortho-isomer, Impurity)
This guide will compare three powerful chromatographic techniques for this separation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a well-established and highly versatile technique suitable for non-volatile and thermally unstable compounds.[4] For aromatic isomers, the choice of stationary phase is critical to achieving the necessary selectivity.
Expertise & Experience: Why a Phenyl Stationary Phase?
While standard C18 columns separate primarily based on hydrophobicity, they often fail to resolve positional isomers. A phenyl-based stationary phase is the logical choice here. Phenyl columns facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic analytes. These interactions are highly sensitive to the spatial arrangement of substituents on the analyte's benzene ring, providing an orthogonal separation mechanism that can effectively differentiate between the ortho, meta, and para isomers.
Experimental Protocol: HPLC-UV
Objective: To separate and quantify (2-Vinylphenyl)methanol and (3-Vinylphenyl)methanol in a this compound sample.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a sample concentration of ~500 µg/mL.
-
-
System Suitability:
-
Prepare a solution containing the main compound and known levels of the two isomeric impurities.
-
Verify that the resolution between all three peaks is greater than 1.5.
-
Workflow and Validation
The following diagram illustrates the HPLC workflow. Each analysis must be part of a self-validating system. According to ICH Q2(R1) guidelines, a related substances method must be validated for specificity, Limit of Quantification (LOQ), Limit of Detection (LOD), linearity, accuracy, and precision to be considered trustworthy.[5][6]
Caption: HPLC analysis workflow for isomeric impurities.
Gas Chromatography (GC): The High-Resolution Choice for Volatiles
GC is an ideal technique for volatile and semi-volatile compounds that are thermally stable.[4] Given that vinylphenylmethanol isomers have relatively low boiling points, GC offers excellent resolving power and sensitivity.
Expertise & Experience: The Power of Capillary Columns
The key to GC separation of isomers lies in using a high-efficiency capillary column.[3] A mid-polarity stationary phase, such as one containing a percentage of phenyl and cyanopropyl functional groups, provides a blend of dispersive and dipole-dipole interactions. This combination is often effective at differentiating the subtle differences in boiling point and polarity among positional isomers. Coupling GC with a Flame Ionization Detector (FID) provides robust, universal detection for hydrocarbons. For unequivocal identification, coupling to a Mass Spectrometer (MS) is the gold standard.
Experimental Protocol: GC-FID
Objective: To achieve high-resolution separation of vinylphenylmethanol isomers.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet, capillary column oven, and Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: DB-17 or equivalent (50% Phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 10 °C/min to 220 °C, hold for 5 minutes.
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the this compound sample in a suitable solvent like Dichloromethane or MTBE.
-
Workflow Diagram
The GC workflow emphasizes thermal separation followed by detection. The high efficiency of the capillary column is central to resolving closely eluting isomers.
Caption: GC-FID analysis workflow for volatile isomers.
Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative
SFC merges the best attributes of gas and liquid chromatography, using a supercritical fluid (typically CO₂) as the primary mobile phase.[7] This results in low viscosity and high diffusivity, enabling very fast and efficient separations.[8] SFC is particularly adept at separating chiral compounds and isomers, often providing superior resolution to HPLC in a fraction of the time.[9][10][11]
Expertise & Experience: Leveraging Modifiers for Selectivity
In SFC, selectivity is fine-tuned by adding a small amount of an organic solvent (modifier), such as methanol, to the CO₂ mobile phase.[9] The choice of stationary phase remains crucial. Chiral stationary phases are well-known for their excellent performance in SFC, but even achiral polar columns can offer unique selectivity for positional isomers. The low solvent consumption makes SFC a cost-effective and environmentally friendly ("green") technique.[11]
Experimental Protocol: SFC-UV
Objective: To achieve rapid, high-resolution separation of vinylphenylmethanol isomers with reduced solvent usage.
-
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and back-pressure regulator (BPR).
-
-
Chromatographic Conditions:
-
Column: A polar achiral column (e.g., Diol or Pyridinyl Amide, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ with Methanol as a modifier.
-
Gradient: 5% to 20% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (BPR): 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
-
Sample Preparation:
-
Dissolve the sample in Methanol or another suitable organic solvent to a concentration of ~1 mg/mL.
-
Workflow Diagram
The SFC workflow highlights the use of supercritical CO₂ and a modifier to achieve rapid separation.
References
- 2. nbinno.com [nbinno.com]
- 3. vurup.sk [vurup.sk]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. npra.gov.my [npra.gov.my]
- 7. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. omicsonline.org [omicsonline.org]
A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of (4-Vinylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. (4-Vinylphenyl)methanol, a versatile building block in the synthesis of polymers and specialty chemicals, is no exception.[1] Its dual functionality, stemming from the vinyl and hydroxymethyl groups, necessitates a robust analytical method to quantify its absolute purity, ensuring lot-to-lot consistency and the integrity of the final product.
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. As a primary ratio method, qNMR offers a distinct advantage by providing direct measurement of the analyte concentration against a certified reference material, often without the need for a specific standard of the analyte itself.[2][3]
The Principle of Quantitative NMR: A Direct Measurement of Molar Concentration
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of substances.[4] Its fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[3][5] By co-dissolving a precisely weighed amount of the analyte with a known amount of a high-purity internal standard, the purity of the analyte can be calculated with high accuracy and precision.[6] This makes qNMR a primary analytical method with results traceable to the International System of Units (SI).[2]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the required accuracy and precision, and the intended application. Below is a comparative overview of qNMR, HPLC, and GC for the analysis of this compound.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality between signal integral and molar concentration. | Differential partitioning of analyte between a stationary and mobile phase. | Partitioning of volatile analyte between a stationary phase and a carrier gas.[7] |
| Quantification | Absolute quantification using a certified internal standard.[3] | Relative quantification against a specific reference standard of the analyte. | Relative quantification against a specific reference standard of the analyte. |
| Selectivity | High, based on unique chemical shifts of non-equivalent protons. | High, based on polarity and interaction with the stationary phase. | High, based on volatility and interaction with the stationary phase. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard.[8] | Dissolution in a suitable mobile phase, may require filtration. | Dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds.[9] |
| Analysis Time | Relatively fast (minutes per sample). | Moderate (minutes to tens of minutes per sample). | Moderate (minutes to tens of minutes per sample). |
| Universality | Applicable to any soluble compound with NMR-active nuclei.[4] | Broadly applicable to non-volatile and thermally labile compounds.[9] | Suitable for volatile and thermally stable compounds.[7] |
| Destructive | Non-destructive; sample can be recovered.[3] | Non-destructive, but sample is diluted in the mobile phase. | Destructive, as the sample is vaporized. |
Experimental Workflow: Purity Determination by qNMR
The successful implementation of a qNMR experiment hinges on meticulous planning and execution, from sample preparation to data processing.[4]
Caption: Workflow for purity determination by qNMR.
Detailed Experimental Protocol for qNMR Analysis of this compound
1. Materials and Instrumentation:
-
This compound: The sample to be analyzed.
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%). Its aromatic protons do not overlap with the signals of this compound.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D). It is crucial to use a high-purity solvent to avoid interfering signals.[10][11]
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.[9]
-
Analytical Balance: Capable of weighing to ± 0.01 mg.[8]
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the maleic acid internal standard into the same vial.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial and vortex until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 8 to 16, to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]
-
Acquisition Time (aq): Sufficient to ensure high digital resolution (e.g., > 3 seconds).
-
Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 12-16 ppm).
4. Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.[6]
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the benzylic protons (-CH₂OH) around 4.5 ppm or the vinyl protons between 5.2 and 6.7 ppm can be used. For maleic acid, the two olefinic protons appear as a singlet.
5. Purity Calculation:
The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ and Iₛ: Integral values of the analyte and internal standard signals, respectively.
-
Nₐ and Nₛ: Number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
Mₐ and Mₛ: Molar masses of the analyte (this compound: 134.18 g/mol ) and the internal standard (Maleic acid: 116.07 g/mol ).[12]
-
mₐ and mₛ: Masses of the analyte and internal standard, respectively.
-
Purityₛ: Certified purity of the internal standard.
Alternative Methodologies: A Comparative Perspective
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[13] For a compound like this compound, a reversed-phase HPLC method would be suitable.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Impurities with different polarities will have different retention times.
Typical HPLC Protocol Outline:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Quantification: Purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main component. For more accurate results, a reference standard of this compound is required to create a calibration curve.
Gas Chromatography (GC)
Given the volatility of this compound, GC is another viable technique for purity assessment.[14][15]
Principle: The sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
Typical GC Protocol Outline:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or nitrogen.
-
Injector and Detector Temperature: Sufficiently high to ensure complete vaporization without thermal degradation.
-
Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.
-
Detection: Flame Ionization Detector (FID) is commonly used for organic compounds.
-
Quantification: Similar to HPLC, purity is often calculated by area percentage. For accurate quantification, a calibration curve with a reference standard is necessary.
Conclusion: The qNMR Advantage for this compound Purity
For the determination of this compound purity, qNMR offers a compelling combination of accuracy, precision, and efficiency. Its nature as a primary ratio method eliminates the need for a specific reference standard of the analyte, which can be a significant advantage, especially for novel compounds or when a certified standard is unavailable or costly.[5] The straightforward sample preparation and non-destructive nature of the analysis further enhance its appeal.
While HPLC and GC are powerful and well-established techniques for purity analysis, they are fundamentally relative methods that rely on the availability of a high-purity reference standard of the analyte for accurate quantification.[5] For routine quality control where a reference standard is readily available, these methods are highly effective. However, for the certification of reference materials or in research and development settings, the absolute quantification capability of qNMR provides a higher level of metrological traceability and confidence in the purity value.[2]
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, available instrumentation, and regulatory context. However, for a definitive and traceable purity assessment of this compound, qNMR stands out as a superior and authoritative technique.
References
- 1. nbinno.com [nbinno.com]
- 2. usp.org [usp.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. rssl.com [rssl.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Deuterated Solvents | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. This compound | C9H10O | CID 2735162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 15. peakscientific.com [peakscientific.com]
A Comparative Guide to (4-Vinylphenyl)methanol and Its Ortho and Meta Isomers for Researchers and Drug Development Professionals
In the landscape of polymer chemistry and pharmaceutical synthesis, the selection of building blocks is a critical determinant of the final product's properties and performance. (Vinylphenyl)methanols, a class of bifunctional molecules containing both a polymerizable vinyl group and a reactive hydroxymethyl group, offer a versatile platform for the design of novel materials and active pharmaceutical ingredients. The positional isomerism of the vinyl and hydroxymethyl groups on the phenyl ring—ortho, meta, and para—imparts distinct physicochemical properties and reactivities to each isomer. This guide provides an in-depth, objective comparison of (4-vinylphenyl)methanol with its ortho and meta counterparts, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Structural and Physicochemical Properties: A Tale of Three Isomers
The seemingly subtle shift in the positions of the vinyl and hydroxymethyl groups around the benzene ring leads to significant differences in the physical properties of the (vinylphenyl)methanol isomers. These differences, summarized in Table 1, arise from variations in intermolecular forces, molecular symmetry, and electronic effects.
| Property | This compound (Para) | (3-Vinylphenyl)methanol (Meta) | (2-Vinylphenyl)methanol (Ortho) |
| CAS Number | 1074-61-9 | 45804-94-2 | 35106-82-2 |
| Molecular Formula | C₉H₁₀O | C₉H₁₀O | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol | 134.18 g/mol | 134.18 g/mol |
| Appearance | Colorless oil[1] | Colorless liquid | Colorless liquid |
| Boiling Point | 132-137 °C (15 Torr)[1], 247.1 °C (760 mmHg) | Not readily available | 101-102 °C (12 mmHg) |
| Density | ~1.039 g/cm³[2] | Not readily available | 1.021 g/mL |
| pKa | 14.38 (predicted)[1] | Not readily available | Not readily available |
| Solubility | Slightly soluble in acetonitrile and chloroform[1] | Not readily available | Not readily available |
Table 1: Comparison of the Physicochemical Properties of (Vinylphenyl)methanol Isomers.
The para-isomer, this compound, is the most well-characterized of the three. Its linear structure allows for efficient packing, which would typically suggest a higher melting point; however, as a liquid at room temperature, its intermolecular forces are dominated by hydrogen bonding through the hydroxyl group and van der Waals interactions. The boiling point of the ortho-isomer is notably lower than the para-isomer at reduced pressure, a phenomenon that can be attributed to intramolecular hydrogen bonding between the hydroxyl group and the vinyl group's π-electron system. This intramolecular interaction reduces the availability of the hydroxyl group for intermolecular hydrogen bonding, thus lowering the energy required for vaporization.
Spectroscopic Fingerprints: A Comparative NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the chemical environment of each atom within a molecule. The 13C NMR spectra, in particular, reveal the electronic differences between the isomers.
| Carbon Atom | This compound (Para) | (3-Vinylphenyl)methanol (Meta) | (2-Vinylphenyl)methanol (Ortho) |
| -CH₂OH | ~65 ppm | ~65 ppm | ~63 ppm |
| Vinyl CH= | ~137 ppm | ~137 ppm | ~136 ppm |
| Vinyl =CH₂ | ~114 ppm | ~115 ppm | ~116 ppm |
| Aromatic C-OH | ~141 ppm | ~142 ppm | ~139 ppm |
| Aromatic C-Vinyl | ~137 ppm | ~138 ppm | ~136 ppm |
Table 2: Estimated 13C NMR Chemical Shifts (ppm) of (Vinylphenyl)methanol Isomers in CDCl₃. Note: These are estimated values based on typical chemical shifts and may vary slightly based on experimental conditions.
The chemical shifts of the benzylic alcohol carbon (-CH₂OH) are expected to be similar across the isomers. However, the electronic environment of the aromatic and vinyl carbons will be more significantly affected by the substituent positions. In the para-isomer, the electron-donating hydroxymethyl group and the electron-withdrawing (via resonance) vinyl group are in conjugation, leading to a more polarized aromatic system. In the meta-isomer, this direct conjugation is absent. The ortho-isomer experiences steric and electronic proximity effects that influence the chemical shifts of the carbons closest to the substituents.
Synthesis of (Vinylphenyl)methanol Isomers: A Practical Guide
The synthesis of each isomer requires a tailored approach, typically starting from the corresponding vinylbenzoic acid or vinylbenzyl halide. Below are representative protocols for the laboratory-scale synthesis of each isomer.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 4-vinylbenzoic acid.[3]
Experimental Protocol:
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Dissolve 4-vinylbenzoic acid in anhydrous THF.
-
Slowly add the 4-vinylbenzoic acid solution dropwise to the LiAlH₄ suspension with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.
Synthesis of (3-Vinylphenyl)methanol and (2-Vinylphenyl)methanol
The synthesis of the meta and ortho isomers can be achieved through similar reduction strategies starting from the corresponding 3-vinylbenzoic acid and 2-vinylbenzoic acid, respectively. Alternatively, they can be prepared from the corresponding vinylbenzyl chlorides via nucleophilic substitution with a hydroxide source, though this route can sometimes lead to side products.
Reactivity and Polymerization Behavior: The Isomeric Effect
The position of the functional groups significantly influences the reactivity of the vinyl group in polymerization reactions. This is a critical consideration for the design of polymers with specific architectures and properties.
Anionic Polymerization
Anionic polymerization is highly sensitive to the electronic nature of the monomer. A study on the anionic polymerization of the tert-butyldimethylsilyl (TBDMS) protected isomers of (vinylphenyl)methanol revealed striking differences in their reactivity. The meta- and para-isomers underwent living anionic polymerization, yielding polymers with controlled molecular weights and narrow molecular weight distributions. In contrast, the ortho-isomer failed to polymerize under the same conditions. This is attributed to the steric hindrance around the vinyl group and potential side reactions involving the ortho-substituent.
Radical and Cationic Polymerization
In contrast to anionic polymerization, radical polymerization is generally more tolerant of steric hindrance. All three isomers are expected to undergo radical polymerization, although the rates and resulting polymer properties may differ.[4] The para-isomer is the most commonly used in radical polymerization due to its commercial availability and predictable reactivity.
Cationic polymerization of vinyl monomers is initiated by electrophilic species and proceeds through carbocationic intermediates. The electron-donating hydroxymethyl group can influence the stability of the propagating carbocation. For the para- and ortho-isomers, the hydroxyl group can participate in resonance stabilization of the carbocation formed at the benzylic position of the vinyl group. This effect is absent in the meta-isomer, which may lead to differences in polymerization kinetics and the structure of the resulting polymer.
Applications in Research and Development
The choice of isomer is dictated by the desired application:
-
This compound (Para-isomer): Its linear structure and well-behaved polymerization characteristics make it a popular choice for the synthesis of functional polymers, including polymer supports for solid-phase synthesis, drug delivery vehicles, and materials for coatings and adhesives.[4]
-
(3-Vinylphenyl)methanol (Meta-isomer): The meta-isomer offers a different spatial arrangement of the functional groups, which can be advantageous in applications where specific polymer architectures or therapeutic conformations are required.
-
(2-Vinylphenyl)methanol (Ortho-isomer): The proximity of the vinyl and hydroxymethyl groups in the ortho-isomer can be exploited for the synthesis of polymers with unique chelating properties or for post-polymerization modifications that involve both functional groups.
Conclusion
The ortho, meta, and para isomers of (vinylphenyl)methanol, while chemically similar, exhibit distinct physical properties and reactivities that are a direct consequence of their substitution patterns. The para-isomer is the most widely studied and utilized, offering robust and predictable performance in polymerization. The meta- and ortho-isomers, however, present unique opportunities for the design of specialized materials and pharmaceutical intermediates where the spatial arrangement of the vinyl and hydroxymethyl groups is a critical design element. A thorough understanding of the properties and reactivities of each isomer, as outlined in this guide, is essential for researchers and developers to harness their full potential in advancing polymer science and drug discovery.
References
- 1. 1074-61-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]
Safety Operating Guide
Navigating the Disposal of (4-Vinylphenyl)methanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of (4-Vinylphenyl)methanol (CAS RN 1074-61-9), moving beyond mere procedural instructions to explain the scientific rationale behind each recommendation. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your team and the protection of our environment.
Understanding the Hazard Profile of this compound
This compound, also known as 4-vinylbenzyl alcohol, is an aromatic alcohol containing a reactive vinyl group.[1][2] Its dual functionality makes it a valuable building block in polymer and organic synthesis. However, these same properties necessitate careful handling and disposal.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [3]
These classifications underscore the importance of appropriate personal protective equipment (PPE) during handling and disposal. The primary routes of exposure are through skin contact, eye contact, and inhalation.
Table 1: Key Properties and Identifiers for this compound
| Property | Value | Source |
| CAS Number | 1074-61-9 | [2] |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.18 g/mol | [2] |
| Appearance | Colorless liquid or solid | [4] |
| Solubility | Sparingly soluble in water | [4] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Regulatory Framework: Classifying this compound Waste
Proper disposal begins with correct waste classification under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Based on its properties, this compound waste is likely to be classified as D001 ignitable hazardous waste .[5] This classification is due to its nature as an organic alcohol, which is generally flammable.
It is crucial to note that the EPA's "alcohol exemption" for aqueous solutions containing less than 24% alcohol does not typically apply to pure or concentrated forms of this compound used in laboratory settings.[6] Therefore, it is imperative to manage this substance as a regulated hazardous waste.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from the point of generation to its final removal from your facility.
Step 1: Waste Collection at the Source
The foundation of safe disposal is proper segregation at the point of use.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated consumables such as pipette tips and wipes.
-
Container Material: The container should be made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals (see Section 4). This is a critical step to prevent dangerous reactions.[7]
Step 2: Labeling and Storage
Clear and accurate labeling is a legal requirement and essential for safety.
-
Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Label Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., Ignitable, Irritant)
-
The accumulation start date
-
-
Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The container must be kept closed at all times except when adding waste. The SAA should be under the control of the laboratory personnel.
Step 3: Professional Waste Disposal
This compound waste must be disposed of through a licensed hazardous waste disposal company.[8] These companies have the expertise and permits to handle and transport hazardous materials in compliance with all federal and state regulations.
-
Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved hazardous waste vendors.
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, a legal document that tracks the waste from your facility to its ultimate destination.
Chemical Incompatibilities
To prevent potentially violent reactions, fires, or the release of toxic fumes, it is crucial to avoid mixing this compound with the following classes of chemicals:
-
Strong Oxidizing Agents: Such as nitric acid, perchloric acid, and permanganates.[9][10]
-
Strong Acids: Can catalyze violent polymerization.[10]
-
Acid Chlorides and Anhydrides: Can lead to vigorous reactions.
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Recommended Disposal Method: Incineration
The preferred method for the final disposal of this compound is high-temperature incineration at a permitted hazardous waste facility.[11]
-
Why Incineration? Incineration is a highly effective method for destroying organic hazardous waste. The high temperatures break down the this compound into less harmful components, primarily carbon dioxide and water. This process ensures the complete destruction of the chemical, preventing its release into the environment.
Disposal Workflow Diagram
Caption: Visual representation of the disposal process for this compound.
Conclusion
The responsible disposal of this compound is not merely a matter of following rules; it is a fundamental aspect of good laboratory practice and a commitment to safety and environmental stewardship. By understanding the hazards, adhering to regulatory requirements, and implementing a robust disposal protocol, you can effectively manage this chemical waste stream, contributing to a safer and more sustainable research environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local and state regulations.
References
- 1. (4-vinylphenyl) methanol Universal Chemical - Hunan Chemical BV [hunan-chem.com]
- 2. This compound | 1074-61-9 [chemicalbook.com]
- 3. This compound | 1074-61-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Waste Solvent Disposal - Priority Haz [priorityhaz.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
